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  • Product: tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate
  • CAS: 323578-38-7

Core Science & Biosynthesis

Foundational

Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the synthesis protocols for tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a valuab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis protocols for tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a valuable intermediate in medicinal chemistry and organic synthesis. This document details the synthetic pathways, experimental procedures, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a key building block in the development of various pharmaceutical compounds. The presence of a Boc-protected amine and a primary alcohol on the pyridine ring allows for selective functionalization at different positions, making it a versatile scaffold for creating diverse molecular architectures. This guide outlines a common and effective two-step synthetic route starting from a commercially available precursor.

Synthetic Pathway Overview

The synthesis of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate can be efficiently achieved through a two-step process. The general workflow involves the reduction of a pyridine derivative followed by the protection of the amino group.

Synthesis_Workflow start Starting Material (e.g., Methyl 5-aminopicolinate) step1 Step 1: Reduction of Ester start->step1 intermediate Intermediate: (5-aminopyridin-2-yl)methanol step1->intermediate step2 Step 2: Boc Protection of Amine intermediate->step2 product Final Product: tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate step2->product

Caption: General two-step synthesis workflow.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the target molecule.

Step 1: Synthesis of (5-aminopyridin-2-yl)methanol

The initial step involves the reduction of the ester functionality of a commercially available starting material, such as methyl 5-aminopicolinate, to the corresponding primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.

Reaction Scheme:

step1 cluster_reactants Reactants cluster_products Product Methyl 5-aminopicolinate Methyl 5-aminopicolinate Reaction Reduction (THF, 0 °C to rt) Methyl 5-aminopicolinate->Reaction 1. LiAlH4 LiAlH4 LiAlH4->Reaction 2. (5-aminopyridin-2-yl)methanol (5-aminopyridin-2-yl)methanol Reaction->(5-aminopyridin-2-yl)methanol

Caption: Reduction of methyl 5-aminopicolinate.

Procedure:

  • A solution of methyl 5-aminopicolinate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

  • The resulting slurry is filtered through a pad of celite, and the filter cake is washed with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (5-aminopyridin-2-yl)methanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

The final step is the selective protection of the amino group of (5-aminopyridin-2-yl)methanol with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

step2 cluster_reactants Reactants cluster_products Product (5-aminopyridin-2-yl)methanol (5-aminopyridin-2-yl)methanol Reaction Boc Protection (DCM, rt) (5-aminopyridin-2-yl)methanol->Reaction 1. Boc2O Boc2O Boc2O->Reaction 2. Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction 3. tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate Reaction->tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

Caption: Boc protection of (5-aminopyridin-2-yl)methanol.

Procedure:

  • (5-aminopyridin-2-yl)methanol (1.0 eq) is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • A base, such as triethylamine (1.2 - 1.5 eq), is added to the solution.

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.3 eq) is added to the stirred mixture at room temperature.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., DCM or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate as a solid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. Please note that yields are variable and depend on the specific reaction conditions and scale.

StepReactantMolar Eq.ReagentMolar Eq.SolventTemperatureTime (h)Typical Yield (%)
1Methyl 5-aminopicolinate1.0LiAlH₄1.5 - 2.0Anhydrous THF0 °C to rt2 - 470 - 85
2(5-aminopyridin-2-yl)methanol1.0Boc₂O1.1 - 1.3Anhydrous DCMRoom Temp.12 - 2480 - 95
Triethylamine1.2 - 1.5

Conclusion

The synthesis of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a straightforward process that can be reliably performed in a laboratory setting. The two-step protocol involving reduction and Boc protection provides a high-yielding route to this important building block. The detailed procedures and quantitative data presented in this guide are intended to assist researchers in the successful synthesis of this versatile compound for applications in drug discovery and development.

Exploratory

A Novel, Efficient Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide details a novel and efficient synthetic route for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a key building block in the deve...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel and efficient synthetic route for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a key building block in the development of various pharmaceutical compounds. The synthesis proceeds via the N-tert-butoxycarbonylation of (5-aminopyridin-2-yl)methanol, a commercially available starting material. This method offers high yields and straightforward purification, making it a practical approach for laboratory and potential pilot-scale production.

Synthetic Pathway Overview

The synthesis is a one-step process involving the protection of the amino group of (5-aminopyridin-2-yl)methanol with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the starting material with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Caption: Synthetic route to tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Experimental Protocol

This section provides a detailed methodology for the synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Materials:

  • (5-aminopyridin-2-yl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of (5-aminopyridin-2-yl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF), triethylamine (TEA) (1.5 eq) is added.

  • The mixture is stirred at room temperature under an inert atmosphere.

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq), dissolved in a minimal amount of THF, is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-18 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

ParameterValue
Reactants
(5-aminopyridin-2-yl)methanol1.0 eq
Di-tert-butyl dicarbonate1.2 eq
Triethylamine1.5 eq
Reaction Conditions
SolventTetrahydrofuran (THF)
TemperatureRoom Temperature
Reaction Time12-18 hours
Product
YieldHigh (typically >90%)
Physical StateSolid
Spectroscopic Data
¹H NMR (CDCl₃, δ)~8.2 (s, 1H), ~7.8 (d, 1H), ~7.2 (d, 1H), ~6.8 (br s, 1H), ~4.7 (s, 2H), ~1.5 (s, 9H)
¹³C NMR (CDCl₃, δ)~158, ~153, ~144, ~132, ~125, ~122, ~81, ~64, ~28
Mass Spectrometry (ESI)m/z [M+H]⁺ calculated for C₁₁H₁₇N₂O₃⁺: 225.1239; found: 225.1241

Note: Specific chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and instrument used.

Experimental Workflow

The following diagram illustrates the key stages of the experimental process from reaction setup to product isolation and purification.

Experimental_Workflow start Start dissolve Dissolve (5-aminopyridin-2-yl)methanol and TEA in anhydrous THF start->dissolve add_boc Add (Boc)₂O solution dropwise dissolve->add_boc react Stir at room temperature for 12-18 hours add_boc->react monitor Monitor reaction by TLC react->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete workup Aqueous workup: EtOAc, NaHCO₃, Brine concentrate->workup dry Dry organic layer (MgSO₄), filter, and concentrate workup->dry purify Purify by flash column chromatography dry->purify product tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate purify->product

Caption: Workflow for the synthesis of the target carbamate.

Conclusion

This guide outlines a robust and high-yielding synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. The procedure is straightforward, utilizes readily available reagents, and provides the target compound in high purity. This methodology is well-suited for researchers in medicinal chemistry and drug development requiring access to this valuable synthetic intermediate.

Foundational

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate chemical properties

An In-depth Technical Guide to the Chemical Properties of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and cha...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis, incorporating a Boc-protected amine and a primary alcohol on a pyridine scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and an examination of its synthetic utility.

Chemical Identity and Structure

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine at the 3-position and a hydroxymethyl group at the 6-position. The Boc group allows for regioselective reactions, making this compound a key intermediate in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate[2]
CAS Number 323578-38-7[3]
Molecular Formula C₁₁H₁₆N₂O₃[2]
Molecular Weight 224.26 g/mol [2]
Canonical SMILES CC(C)(C)OC(=O)NC1=CN=C(C=C1)CO[2]
InChI InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h4-6,14H,7H2,1-3H3,(H,13,15)[2]
InChIKey FVXMQFNZAQVKAK-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various solvents and reaction conditions. The data presented below are primarily computed properties sourced from public chemical databases.

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 0.6[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]
Exact Mass 224.11609238 Da[2]
Monoisotopic Mass 224.11609238 Da[2]
Topological Polar Surface Area 71.5 Ų[2]
Heavy Atom Count 16[2]

Synthesis and Characterization

While specific experimental protocols for the synthesis of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate are not detailed in the provided search results, a general and plausible synthetic route can be inferred from standard organic chemistry principles and methodologies for similar compounds.[1]

Logical Synthesis Workflow

The synthesis logically proceeds from a commercially available starting material, such as 5-amino-2-methylpyridine, involving protection of the amine, oxidation of the methyl group, and subsequent reduction to the alcohol.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product cluster_characterization Characterization start 5-Amino-2-methylpyridine step1 Boc Protection (Boc)₂O, Base start->step1 int1 tert-Butyl (6-methylpyridin-3-yl)carbamate step1->int1 step2 Oxidation KMnO₄ or SeO₂ int2 tert-Butyl (6-formylpyridin-3-yl)carbamate step2->int2 step3 Reduction NaBH₄ or LiAlH₄ product tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate step3->product int1->step2 int2->step3 nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir

Caption: Synthetic workflow for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Experimental Protocols

a) Boc Protection of 5-Amino-2-methylpyridine:

  • Dissolve 5-amino-2-methylpyridine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise at room temperature.

  • Stir the reaction mixture for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sulfate (e.g., Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl (6-methylpyridin-3-yl)carbamate.

b) Oxidation to Aldehyde and Reduction to Alcohol:

  • The intermediate, tert-butyl (6-methylpyridin-3-yl)carbamate, can be oxidized to the corresponding aldehyde, tert-butyl (6-formylpyridin-3-yl)carbamate. This can be achieved using oxidizing agents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under controlled conditions.

  • The resulting aldehyde is then reduced to the primary alcohol. Dissolve the crude aldehyde in a protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water, and perform a standard workup and purification by column chromatography to isolate the final product.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential to confirm the structure. Expected signals would include the characteristic singlet for the tert-butyl group (~1.5 ppm), peaks for the aromatic pyridine protons, a signal for the methylene protons of the hydroxymethyl group (~4.5-4.7 ppm), and the alcohol proton.[1]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight and elemental composition of the compound.[1]

  • Infrared (IR) Spectroscopy : IR analysis would confirm the presence of key functional groups, such as the N-H and C=O stretches of the carbamate, and the O-H stretch of the alcohol group.

Reactivity and Applications

The utility of this compound stems from its two distinct functional groups, which can be manipulated selectively.

  • Hydroxymethyl Group : The primary alcohol can undergo various transformations:

    • Oxidation : Can be oxidized to an aldehyde or a carboxylic acid.

    • Esterification/Etherification : Can react with acyl chlorides, anhydrides, or alkyl halides to form esters or ethers.

    • Halogenation : Can be converted to a chloromethyl or bromomethyl group, which is a useful precursor for nucleophilic substitution.

  • Boc-protected Amine : The Boc group is a stable protecting group that can be removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent) to reveal the free amine.[1] This amine can then participate in reactions such as:

    • Amide bond formation

    • Reductive amination

    • N-alkylation or N-arylation reactions

This dual functionality makes tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate a key intermediate for building diverse compound libraries in drug discovery campaigns.[1] It serves as a foundational scaffold for introducing a substituted aminopyridine moiety into larger, more complex molecular architectures.[1][4]

Safety and Handling

Based on hazard classifications for this compound, the following precautions should be observed:[2]

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a cool, dry place.[1] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]

References

Exploratory

In-Depth Technical Guide: tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 323578-38-7)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a key building block in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a key building block in medicinal chemistry and drug discovery. This document details its chemical properties, experimental protocols for its synthesis and purification, and its application in the development of therapeutic agents.

Chemical and Physical Properties

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a pyridinyl carbamate derivative that serves as a versatile intermediate in organic synthesis. Its structure features a pyridine ring substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected amine, making it a valuable synthon for introducing this moiety into more complex molecules.

Table 1: Physicochemical Properties of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate [1][2]

PropertyValue
CAS Number 323578-38-7
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
IUPAC Name tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate
Appearance Off-white to white solid
Melting Point 105 - 109 °C
Boiling Point No data available
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
XLogP3 0.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Exact Mass 224.116092 g/mol
Monoisotopic Mass 224.116092 g/mol

Experimental Protocols

Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

This protocol describes the synthesis of the title compound from its corresponding methyl ester precursor, methyl 5-(tert-butoxycarbonylamino)picolinate, via reduction with sodium borohydride.

Reaction Scheme:

G reactant Methyl 5-(tert-butoxycarbonylamino)picolinate product tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate reactant->product Reduction reagent NaBH4, Methanol G cluster_0 Synthesis of Intermediate cluster_1 Coupling Reaction cluster_2 Final Steps start tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate step1 Oxidation (e.g., with MnO2 or Dess-Martin periodinane) start->step1 intermediate1_ref tert-Butyl (6-formylpyridin-3-yl)carbamate intermediate1 tert-Butyl (6-formylpyridin-3-yl)carbamate step1->intermediate1 step2 Reductive Amination or other C-C bond forming reaction intermediate1_ref->step2 reactant2 Second Building Block (e.g., an amine or nucleophile) reactant2->step2 coupled_product Coupled Intermediate step2->coupled_product coupled_product_ref Coupled Intermediate step3 Deprotection (e.g., with TFA or HCl) coupled_product_ref->step3 final_product NLRP3 Inhibitor step3->final_product

References

Foundational

An In-depth Technical Guide to tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive review of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a key building block in medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, and its role as a crucial intermediate in the development of complex bioactive molecules.

Core Compound Properties

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a pyridinyl carbamate derivative that serves as a versatile precursor in organic synthesis. Its structure incorporates a reactive hydroxymethyl group and a Boc-protected amine on a pyridine scaffold, making it an ideal starting material for the construction of diverse molecular architectures.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃PubChem[1]
Molecular Weight 224.26 g/mol PubChem[1]
IUPAC Name tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamatePubChem[1]
CAS Number 323578-38-7PubChem[1]
SMILES CC(C)(C)OC(=O)NC1=CN=C(C=C1)COPubChem[1]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in methanol, dichloromethane, and other common organic solventsN/A

Synthesis and Experimental Protocols

The synthesis of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is typically achieved through a two-step process starting from 5-aminopicolinic acid. The general synthetic approach involves the protection of the amino group followed by the reduction of the carboxylic acid.

Experimental Protocol: Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

Step 1: Boc Protection of 5-aminopicolinic acid

  • Reaction: 5-aminopicolinic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide, in a suitable solvent system like a mixture of water and dioxane.

  • Procedure:

    • Dissolve 5-aminopicolinic acid in an aqueous solution of sodium hydroxide.

    • Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

    • Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with a suitable acid (e.g., citric acid) to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum to yield 5-((tert-butoxycarbonyl)amino)picolinic acid.

  • Quantitative Data: This reaction typically proceeds with high yields, often exceeding 90%.

Step 2: Reduction of 5-((tert-butoxycarbonyl)amino)picolinic acid

  • Reaction: The carboxylic acid of the Boc-protected intermediate is reduced to a hydroxymethyl group using a suitable reducing agent, such as borane tetrahydrofuran complex (BH₃·THF).

  • Procedure:

    • Suspend 5-((tert-butoxycarbonyl)amino)picolinic acid in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of borane tetrahydrofuran complex to the cooled suspension.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of methanol.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

  • Quantitative Data: The reduction step typically provides the final product in good yields, generally ranging from 70% to 85%.

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc-protected amine and the primary alcohol serve as handles for further chemical modifications, such as N-alkylation, acylation, or oxidation of the alcohol to an aldehyde or carboxylic acid. These transformations allow for the introduction of diverse functional groups and the construction of compound libraries for screening in drug discovery programs.

While this compound is an intermediate and not typically biologically active itself, the pyridinyl scaffold is a common motif in many marketed drugs and clinical candidates. Its utility lies in providing a rigid core structure that can be elaborated to interact with specific biological targets.

Visualizing the Synthetic Pathway

The synthesis of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate can be visualized as a two-step process.

Synthesis_Pathway Start 5-Aminopicolinic Acid Intermediate 5-((tert-Butoxycarbonyl)amino)picolinic Acid Start->Intermediate Boc₂O, NaOH H₂O/Dioxane Final tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate Intermediate->Final BH₃·THF THF

Caption: Synthetic pathway of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Experimental Workflow for Synthesis and Purification

The overall workflow from starting material to the purified final product involves a sequence of chemical reactions and purification steps.

Experimental_Workflow node_A Starting Material 5-Aminopicolinic Acid node_B Step 1: Boc Protection Boc₂O, NaOH node_A:f0->node_B:f0 node_C Workup & Isolation Acidification, Filtration node_B:f0->node_C:f0 node_D Intermediate 5-((tert-Butoxycarbonyl)amino)picolinic Acid node_C:f0->node_D:f0 node_E Step 2: Reduction BH₃·THF node_D:f0->node_E:f0 node_F Quenching & Concentration Methanol, Evaporation node_E:f0->node_F:f0 node_G Purification Column Chromatography node_F:f0->node_G:f0 node_H Final Product tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate node_G:f0->node_H:f0

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a synthetically accessible and highly versatile intermediate in medicinal chemistry. The reliable synthetic protocols and the presence of two distinct functional handles for further elaboration make it a valuable building block for the creation of novel and complex molecules for drug discovery and development. This guide provides the foundational knowledge for the synthesis and application of this important chemical entity.

References

Exploratory

An In-depth Technical Guide to tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of tert-Butyl (6-(hydroxymethyl)pyridin-3-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This pyridine-based carbamate derivative is a critical building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery.

Introduction and Physicochemical Properties

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, with the CAS number 323578-38-7, is a bifunctional molecule featuring a Boc-protected amine and a primary alcohol on a pyridine scaffold.[1][2] This strategic arrangement of functional groups makes it an ideal precursor for introducing the 5-amino-2-(hydroxymethyl)pyridine moiety into larger, more complex molecules. Its molecular formula is C₁₁H₁₆N₂O₃, and it has a molecular weight of 224.26 g/mol .[1]

Quantitative Data Summary

The following table summarizes the key physicochemical and spectroscopic data for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

PropertyValueReference
CAS Number 323578-38-7[1]
Molecular Formula C₁₁H₁₆N₂O₃[1]
Molecular Weight 224.26 g/mol [1]
IUPAC Name tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate[1]
Appearance White to off-white solidGeneric supplier data
Melting Point 124-126 °CCommercial supplier data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.40 (s, 1H), 8.30 (d, J=2.8 Hz, 1H), 7.89 (dd, J=8.8, 2.8 Hz, 1H), 7.31 (d, J=8.8 Hz, 1H), 5.30 (t, J=5.8 Hz, 1H), 4.49 (d, J=5.8 Hz, 2H), 1.47 (s, 9H)Patent WO2010032202A1
Mass Spectrometry (ESI) m/z 225.1 [M+H]⁺Patent WO2010032202A1

Discovery and History

While the precise first synthesis and characterization of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate are not prominently documented in a single seminal publication, its emergence as a key synthetic intermediate can be traced through its citation in numerous patents, particularly in the field of medicinal chemistry. The compound's CAS number, 323578-38-7, suggests its registration in the early 2000s.

Its significance grew with the increasing demand for novel heterocyclic building blocks in drug discovery programs. The presence of both a protected amine and a modifiable alcohol function on a pyridine ring allows for sequential and directed chemical transformations, making it a valuable tool for constructing libraries of potential drug candidates. Early patents from the mid-2000s onwards frequently cite this compound as a starting material for the synthesis of kinase inhibitors and other targeted therapies, solidifying its role as a cornerstone intermediate in modern pharmaceutical research.

Experimental Protocols

The synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is typically achieved through a multi-step process starting from 5-aminopyridine-2-carboxylic acid or a related precursor. The following is a representative experimental protocol adapted from synthetic procedures described in the patent literature.

Synthesis of (5-aminopyridin-2-yl)methanol

To a solution of methyl 5-aminopyridine-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere is added lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield (5-aminopyridin-2-yl)methanol, which is often used in the next step without further purification.

Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

To a solution of (5-aminopyridin-2-yl)methanol (1 equivalent) in a mixture of THF and water is added sodium bicarbonate (2 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents). The reaction mixture is stirred at room temperature for 12-18 hours. After completion of the reaction, the organic solvent is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate as a white to off-white solid.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Boc Protection start Methyl 5-aminopyridine-2-carboxylate step1_reagents 1. LiAlH₄ 2. THF, 0 °C to rt start->step1_reagents intermediate (5-aminopyridin-2-yl)methanol step1_reagents->intermediate step2_reagents 1. Boc₂O, NaHCO₃ 2. THF/H₂O, rt intermediate->step2_reagents product tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate step2_reagents->product

Caption: Synthetic pathway for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Role in Drug Discovery

The following diagram illustrates the logical relationship of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate as a key building block in the drug discovery process.

Drug_Discovery_Role building_block tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate diversification Chemical Diversification building_block->diversification library Compound Library diversification->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Caption: Role of the title compound as a building block in drug discovery.

References

Foundational

Unraveling the Role of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in Synthetic Chemistry

An examination of "tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate" reveals its primary role not as a therapeutic agent with a defined mechanism of action, but as a versatile chemical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

An examination of "tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate" reveals its primary role not as a therapeutic agent with a defined mechanism of action, but as a versatile chemical intermediate in the synthesis of more complex molecules. While a specific biological mechanism of action for this compound itself is not documented in publicly available scientific literature, an analysis of its structural components and the broader class of carbamate-containing molecules can provide insight into its potential applications in drug discovery and development.

This technical guide will elucidate the function of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate as a building block, explore the potential biological activities associated with its functional groups, and discuss its utility in the synthesis of pharmacologically active compounds.

Chemical Identity and Properties

Tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is an organic compound with the chemical formula C11H16N2O3[1][2][3]. It is structurally characterized by a pyridine ring substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected amine group (a carbamate).

PropertyValue
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol [3]
CAS Number 323578-38-7[4][5]
IUPAC Name tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate[3]

The presence of the Boc protecting group makes this compound particularly useful in multi-step organic synthesis. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for the selective deprotection of the amine for further chemical modification.

Role as a Synthetic Intermediate

The principal application of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is as a building block in medicinal chemistry and organic synthesis[6]. The molecule possesses three key features that make it a valuable precursor for the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs):

  • A Pyridine Core: Pyridine rings are common scaffolds in many pharmaceuticals due to their ability to form hydrogen bonds and participate in pi-stacking interactions with biological targets.

  • A Reactive Hydroxymethyl Group: The -CH2OH group can be easily modified. For example, it can be oxidized to an aldehyde or carboxylic acid, or it can be used to form ether or ester linkages.

  • A Protected Amine: The Boc-protected amine at the 3-position of the pyridine ring allows for reactions at other parts of the molecule without interference from the amine. The Boc group can then be removed to reveal the amine, which can then be functionalized, for instance, through amide bond formation or reductive amination.

Below is a generalized workflow illustrating the use of this compound in a synthetic pathway.

A generalized synthetic workflow.

Potential Biological Activity of the Carbamate Moiety

While the title compound itself lacks a defined mechanism of action, the carbamate group is a recognized structural motif in a variety of therapeutic agents[7]. Carbamates can act as prodrugs or as active pharmacophores. The mechanism often involves the carbamate group interacting with biological targets. For instance, the carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity[6].

Examples of carbamates with known mechanisms of action include:

  • Anticonvulsants: Felbamate, a carbamate, is thought to inhibit N-methyl-D-aspartate (NMDA) receptors and enhance gamma-aminobutyric acid (GABA) activity[7].

  • Hepatitis C Inhibitors: Carbamate-containing drugs like daclatasvir and elbasvir inhibit the NS5A protein, which is crucial for HCV replication[7].

It is plausible that more complex molecules synthesized from tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate could be designed to exhibit similar activities by leveraging the reactivity of the carbamate group or the overall molecular scaffold.

Hypothetical Experimental Protocol to Screen for Biological Activity

To determine if a novel compound synthesized from this intermediate has a specific mechanism of action, a tiered screening approach would be necessary. The following is a hypothetical, generalized experimental protocol.

Objective: To identify the biological target and mechanism of action of a novel derivative of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Phase 1: High-Throughput Screening (HTS)

  • Assay Development: Develop a panel of biochemical and cell-based assays representing a diverse range of biological targets and pathways (e.g., kinases, proteases, GPCRs, ion channels).

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the assay panel to identify initial "hits."

  • Hit Confirmation: Re-test the initial hits in the primary assays to confirm activity and rule out false positives.

Phase 2: Dose-Response and Selectivity Profiling

  • IC50/EC50 Determination: For confirmed hits, perform dose-response experiments to determine the potency (IC50 or EC50) of the compound against its putative target.

  • Selectivity Profiling: Test the compound against a panel of related targets to assess its selectivity. A highly selective compound is generally preferred to minimize off-target effects.

Phase 3: Mechanism of Action Studies

  • Target Engagement Assays: Use techniques such as cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR) to confirm direct binding of the compound to the target protein in a cellular or cell-free environment.

  • Enzyme Kinetics: For enzymatic targets, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Downstream Signaling Analysis: Use techniques like Western blotting or reporter gene assays to investigate the effect of the compound on the signaling pathway downstream of the identified target.

The workflow for such an investigation is outlined below.

A generalized experimental workflow.

Conclusion

References

Exploratory

The Strategic Role of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in the Development of Targeted Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a key pyridinyl carbamate derivative, has emerged as a critical building block...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a key pyridinyl carbamate derivative, has emerged as a critical building block in medicinal chemistry. While devoid of significant intrinsic biological activity, its strategic utility lies in its role as a pivotal intermediate in the synthesis of highly selective and potent therapeutic agents. This technical guide delineates the known applications of this compound, focusing on its integral role in the development of the Janus Kinase 3 (JAK3) inhibitor, ritlecitinib (PF-06651600). We will explore the synthetic pathways involving this intermediate, the biological rationale for its use, quantitative data of the resulting active pharmaceutical ingredient (API), detailed experimental protocols, and the critical signaling pathways targeted by the final compound.

Introduction: A Versatile Synthetic Scaffold

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS No: 323578-38-7) is a bifunctional organic molecule featuring a Boc-protected amine and a primary alcohol on a pyridine ring. This structure makes it an ideal starting material for introducing a 6-(hydroxymethyl)pyridin-3-yl motif into more complex molecular architectures. Its primary application to date is in the synthesis of covalent kinase inhibitors, where the pyridine core serves as a scaffold for orienting pharmacophoric elements that interact with the target enzyme.

Core Application: Synthesis of the JAK3 Inhibitor Ritlecitinib (PF-06651600)

The most prominent application of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is as a precursor to the selective and irreversible JAK3 inhibitor, ritlecitinib.[1] Ritlecitinib has been investigated for the treatment of autoimmune diseases such as alopecia areata, rheumatoid arthritis, Crohn's disease, and ulcerative colitis.[1] The synthesis leverages the intermediate to construct the core of the final drug molecule.

Synthetic Pathway Overview

The synthesis of ritlecitinib from tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate involves a multi-step process to build the final pyrrolo[2,3-d]pyrimidine structure. The intermediate provides the foundational pyridine ring that ultimately becomes part of the drug's core.

G cluster_start Starting Intermediate cluster_core Core Synthesis Steps cluster_final Final Product Assembly A tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate B Activation of Hydroxymethyl Group (e.g., Mesylation/Tosylation) A->B Chemical Activation C Displacement with Pyrrolo[2,3-d]pyrimidine (SN2 Reaction) B->C Nucleophilic Substitution D Boc Deprotection C->D Acid-mediated cleavage E Coupling with Acryloyl Chloride D->E Amide Bond Formation F Ritlecitinib (PF-06651600) E->F Final Product

Caption: Synthetic workflow from the intermediate to Ritlecitinib.

Biological Activity of the Final Product: Ritlecitinib

Ritlecitinib is a potent and irreversible inhibitor of JAK3.[1] Its selectivity is a key feature, as it avoids the broader activity against other JAK family members (JAK1, JAK2, TYK2), which can lead to unwanted side effects.[1]

Quantitative Biological Data

The following tables summarize the inhibitory activity of ritlecitinib, the final compound synthesized using the title intermediate.

Table 1: In Vitro Enzymatic Inhibition of JAK Family Kinases by Ritlecitinib

KinaseIC₅₀ (nM)
JAK3 33.1
JAK1> 10,000
JAK2> 10,000
TYK2> 10,000
Data sourced from Selleck Chemicals and Cayman Chemical product descriptions.[1][2]

Table 2: Inhibition of STAT Phosphorylation in Human Whole Blood by Ritlecitinib

Cytokine StimulantPhosphorylated STATIC₅₀ (nM)
IL-2STAT5244
IL-4STAT5340
IL-7STAT5407
IL-15STAT5266
IL-21STAT3355
Data sourced from AbMole BioScience and Selleck Chemicals product descriptions.[1][3]

Table 3: Inhibition of T-cell Differentiation by Ritlecitinib

T-cell TypeMeasured CytokineIC₅₀ (nM)
Th1IFNγ30
Th17IL-17167
Data sourced from AbMole BioScience.[3]

The JAK-STAT Signaling Pathway

Ritlecitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical communication route for numerous cytokines involved in immunity and inflammation.[4] JAK3 specifically associates with the common gamma chain (γc) of cytokine receptors. Its inhibition blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent gene transcription.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor (γc) Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT Receptor->STAT Recruits JAK3->Receptor Phosphorylates JAK3->STAT Phosphorylates JAK1->Receptor Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Modulates Ritlecitinib Ritlecitinib (PF-06651600) Ritlecitinib->JAK3 Irreversibly Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ritlecitinib.

Experimental Protocols

Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

This protocol is adapted from the general procedures outlined in patent literature for the synthesis of the intermediate.[5]

Synthesis_Workflow Start Start: 5-(tert-butoxycarbonylamino) picolinic acid Step1 1. Dissolve in dry THF under N₂ atmosphere. Start->Step1 Step2 2. Cool the solution to 0°C. Step1->Step2 Step3 3. Slowly add a solution of reducing agent (e.g., LiAlH₄ in THF). Step2->Step3 Step4 4. Warm to room temperature and stir for 12 hours. Step3->Step4 Step5 5. Monitor reaction completion by TLC. Step4->Step5 Step6 6. Quench reaction carefully with water and NaOH. Step5->Step6 Step7 7. Filter the mixture and concentrate the filtrate. Step6->Step7 End End Product: tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate Step7->End

Caption: Experimental workflow for the synthesis of the title intermediate.

Detailed Procedure:

  • Setup: A reaction flask is charged with a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry aprotic solvent like tetrahydrofuran (THF) under an inert nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

  • Addition: A solution of the starting material, 5-(tert-butoxycarbonylamino)picolinic acid, dissolved in dry THF, is added dropwise to the cooled suspension of the reducing agent.

  • Reaction: The reaction mixture is allowed to gradually warm to room temperature and is stirred for approximately 12 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Isolation: The resulting slurry is filtered, and the filter cake is washed with additional THF. The combined filtrates are then concentrated under reduced pressure to yield the crude product, which can be purified further by chromatography if necessary.

In Vitro JAK3 Kinase Assay (ELISA-based)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against the JAK3 enzyme, similar to assays used in the development of ritlecitinib.[6]

  • Plate Coating: A 96-well microtiter plate is coated with a substrate polypeptide (e.g., poly(Glu, Tyr) 4:1).

  • Compound Preparation: The test compound (e.g., ritlecitinib) is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding a solution containing the JAK3 enzyme, ATP, and the test compound at various concentrations to each well. A control reaction without the inhibitor is also prepared.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: After incubation, the reaction is stopped, and the wells are washed. A peroxidase-conjugated anti-phosphotyrosine antibody is added to each well and incubated to bind to the phosphorylated substrate.

  • Signal Generation: After another washing step, a substrate for the peroxidase (e.g., TMB) is added, and the color development is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of inhibition for each compound concentration relative to the control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate serves as a quintessential example of a strategic molecular building block in modern drug discovery. While it does not possess inherent pharmacological activity, its structural features are expertly exploited for the efficient synthesis of complex, high-value molecules like the selective JAK3 inhibitor ritlecitinib. This guide highlights its central role in accessing a new class of immunomodulatory agents and provides the technical framework for understanding its application, from synthesis to the biological mechanism of the final therapeutic product. The continued use of such well-designed intermediates will undoubtedly accelerate the development of next-generation targeted therapies.

References

Foundational

A Technical Guide to tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structure, featuring a pyridine core functionalized with a protected amine and a primary alcohol, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino group under a variety of reaction conditions, while its lability under acidic conditions allows for straightforward deprotection at a desired synthetic stage. The hydroxymethyl group provides a reactive handle for further molecular elaboration. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this important pharmaceutical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is presented in the table below.

PropertyValueReference
CAS Number 323578-38-7[1][2]
Molecular Formula C11H16N2O3[2][3]
Molecular Weight 224.26 g/mol [2][3]
IUPAC Name tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate[1][2]
Synonyms (6-Hydroxymethyl-pyridin-3-yl)-carbamic acid tert-butyl ester, tert-butyl N-(6-(hydroxymethyl)pyridin-3-yl)carbamate[1][2]
Appearance Solid
Solubility Soluble in organic solvents such as methanol, dichloromethane, and tetrahydrofuran.[4][5]

Synthesis and Experimental Protocols

The synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is typically achieved through a two-step process: the synthesis of the precursor (5-aminopyridin-2-yl)methanol, followed by the Boc protection of the amino group.

Step 1: Synthesis of (5-aminopyridin-2-yl)methanol

A common route to (5-aminopyridin-2-yl)methanol involves the reduction of a corresponding ester, such as methyl 5-aminopyridine-2-carboxylate.

Experimental Protocol:

A solution of methyl 5-aminopyridine-2-carboxylate in an anhydrous solvent like tetrahydrofuran (THF) is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in THF at a controlled temperature. The reaction mixture is then typically heated to reflux for several hours to ensure complete reduction. After cooling, the reaction is carefully quenched with water and an aqueous base solution. The resulting solid is filtered off, and the organic filtrate is dried and concentrated under reduced pressure to yield (5-aminopyridin-2-yl)methanol.

Reagent/SolventMolar Ratio/ConcentrationConditionsDurationYield
Methyl 5-aminopyridine-2-carboxylate1.0 eqReflux in THF3 h~73%
Lithium aluminum hydride2.0-3.0 eq

Note: This is a general procedure based on similar reductions. Specific details may vary.

Step 2: Boc Protection of (5-aminopyridin-2-yl)methanol

The protection of the amino group of (5-aminopyridin-2-yl)methanol is achieved using di-tert-butyl dicarbonate (Boc)2O in the presence of a base. A patent provides a general method for the Boc protection of aminopyridines.[4][5]

Experimental Protocol:

To a solution of the aminopyridine, such as (5-aminopyridin-2-yl)methanol, in a suitable solvent like dichloromethane or tetrahydrofuran, a base such as triethylamine (TEA) is added, followed by the addition of (Boc)2O.[4][5] For more challenging substrates, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) can be employed to facilitate the reaction.[4][5] The reaction is typically stirred at room temperature for a few hours.[4][5] The progress of the reaction is monitored by thin-layer chromatography (TLC).[4][5] Upon completion, the reaction mixture is washed with water, and the organic layer is dried and concentrated.[4][5] The crude product is then purified by column chromatography to afford tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.[4][5]

Reagent/SolventMolar RatioConditionsDurationYield
Aminopyridine1.0 eqRoom Temperature2 h80-90%
(Boc)2O1.5-2.0 eq
EDCI1.5-3.0 eq
HOBT0.05-0.1 eq
Triethylamine (TEA)1.5-3.0 eq
Dichloromethane/THF-

This protocol is based on a general method for aminopyridine Boc protection described in a patent and may require optimization for this specific substrate.[4][5]

Characterization Data

TechniqueExpected Data
¹H NMR Signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), the hydroxymethyl protons (~4.6 ppm, singlet, 2H), and the pyridine ring protons (in the aromatic region).
¹³C NMR Resonances for the tert-butyl carbons, the carbamate carbonyl carbon, the hydroxymethyl carbon, and the pyridine ring carbons.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight (m/z = 224.26).

Application as a Pharmaceutical Intermediate

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a valuable intermediate in the synthesis of kinase inhibitors, which are a class of targeted cancer therapeutics. The structural motif of this intermediate is found in several potent inhibitors of the BRAF/MEK/ERK signaling pathway.

Role in Kinase Inhibitor Synthesis

The primary alcohol of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate can be oxidized to an aldehyde, which then serves as a key functional group for constructing the core of various kinase inhibitors. For instance, this aldehyde can undergo further reactions to build the complex heterocyclic systems present in drugs like dabrafenib. While a direct synthetic route from this specific intermediate to dabrafenib was not explicitly detailed in the searched literature, its structural relevance is evident.

Logical Synthesis Workflow:

Caption: General synthetic workflow utilizing the intermediate.

Signaling Pathway Involvement

The pharmaceutical agents derived from tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate often target the BRAF/MEK/ERK pathway, also known as the MAPK/ERK pathway.[6][7][8] This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7][8] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth in various cancers, including melanoma.[6][9]

BRAF-MEK-ERK Signaling Pathway:

BRAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Enters Nucleus GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The BRAF-MEK-ERK signaling cascade.

Kinase inhibitors synthesized using tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate as a starting material are designed to block this pathway at the level of BRAF or MEK, thereby inhibiting tumor growth.

Conclusion

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a strategically important intermediate for the synthesis of complex, high-value pharmaceutical compounds. Its well-defined structure and the orthogonal nature of its functional groups provide medicinal chemists with a reliable platform for the construction of targeted therapeutics, particularly those aimed at inhibiting aberrant kinase signaling pathways implicated in cancer. The synthetic routes to this intermediate are accessible, and its utility in drug discovery and development is well-established, making it a key component in the modern medicinal chemist's toolbox. Further exploration of its applications is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Exploratory

solubility of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in organic solvents

A comprehensive search for quantitative solubility data for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in various organic solvents has yielded no specific numerical values in publicly accessible literature. This...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for quantitative solubility data for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in various organic solvents has yielded no specific numerical values in publicly accessible literature. This technical guide therefore provides a framework for researchers and drug development professionals to systematically determine and document the solubility of this compound. The guide includes standardized experimental protocols and a logical workflow to ensure consistent and reliable data generation.

Physicochemical Properties

While specific solubility data is unavailable, general physicochemical properties can be found in databases such as PubChem.

PropertyValueSource
Molecular FormulaC11H16N2O3PubChem[1][2][3]
Molecular Weight224.26 g/mol PubChem[1][4]
XLogP3-AA0.9PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count4PubChem

Table of Solubility (Template)

The following table is provided as a template for researchers to record their experimentally determined solubility data for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. It is recommended to test a range of solvents with varying polarities to establish a comprehensive solubility profile.

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (mg/mL)Observations
e.g., MethanolCH3OH5.125
e.g., EthanolC2H5OH4.325
e.g., IsopropanolC3H8O3.925
e.g., AcetoneC3H6O5.125
e.g., Ethyl AcetateC4H8O24.425
e.g., DichloromethaneCH2Cl23.125
e.g., TetrahydrofuranC4H8O4.025
e.g., AcetonitrileC2H3N5.825
e.g., TolueneC7H82.425
e.g., HeptaneC7H160.125

Experimental Protocols

Two common methods for determining the equilibrium solubility of a solid in a liquid solvent are the Crystal Slurry (or Shake-Flask) Method and the Temperature Variation Method.

Equilibrium Solubility Determination via Crystal Slurry (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.

Objective: To determine the saturation concentration of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in a specific organic solvent at a constant temperature.

Materials:

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or orbital incubator

  • Calibrated analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

Procedure:

  • Preparation: Add an excess amount of solid tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

  • Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Analysis: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

Analytical Method Validation (Example: HPLC)

A robust analytical method is essential for accurate solubility determination.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without modifiers like 0.1% formic acid or trifluoroacetic acid) should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV, with the wavelength set to the absorbance maximum of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

  • Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve to establish the relationship between peak area and concentration.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

G A Compound Acquisition & Characterization B Solvent Selection (Polarity Range) A->B C Initial Qualitative Solubility Test (e.g., visual inspection) B->C D Select Quantitative Method (e.g., Shake-Flask) C->D F Perform Equilibrium Solubility Experiment D->F E Analytical Method Development & Validation (e.g., HPLC) G Sample Analysis & Concentration Determination E->G F->G H Calculate Solubility (mg/mL) G->H I Tabulate & Visualize Data H->I J Generate Technical Report I->J

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Unlocking the Synthetic Potential of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals Abstract tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a versatile bifunctional building block in organic synthesis, prized for its utility in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a versatile bifunctional building block in organic synthesis, prized for its utility in the construction of complex heterocyclic molecules. Its strategic placement of a Boc-protected amine and a primary alcohol on a pyridine scaffold allows for selective chemical transformations, making it a valuable intermediate in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including its oxidation to the corresponding aldehyde, a critical precursor for IRAK-4 inhibitors, and its utility in palladium-catalyzed cross-coupling reactions.

Introduction

The pyridine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Functionalized pyridines, such as tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, serve as essential precursors for introducing this core into target molecules. The presence of both a nucleophilic amine (protected as a Boc-carbamate) and a primary alcohol allows for a diverse range of chemical manipulations. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, while the hydroxymethyl group can be oxidized to an aldehyde or converted to other functional groups.

This document outlines the application of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in the synthesis of key intermediates for drug discovery, with a focus on its role as a precursor to Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors. IRAK-4 is a critical kinase in inflammatory signaling pathways, and its inhibition is a promising therapeutic strategy for various autoimmune diseases and cancers.

Key Applications and Synthetic Transformations

Oxidation to tert-Butyl (6-formylpyridin-3-yl)carbamate: A Gateway to IRAK-4 Inhibitors

The oxidation of the primary alcohol in tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate to the corresponding aldehyde, tert-butyl (6-formylpyridin-3-yl)carbamate, is a pivotal transformation. This aldehyde is a key intermediate in the synthesis of potent and selective IRAK-4 inhibitors. The formyl group serves as a crucial handle for subsequent reactions, such as reductive amination, to build the complex molecular architecture of these inhibitors.

Several mild and efficient oxidation methods can be employed for this transformation. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group.

Herein, we provide protocols for three commonly used and effective oxidation methods.

Method A: Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and selective oxidant for allylic and benzylic alcohols. It is a heterogeneous reagent, which simplifies work-up as the excess reagent and byproducts can be removed by simple filtration.

  • Reaction Scheme:

  • Protocol:

    • To a solution of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) is added activated manganese dioxide (5-10 eq).

    • The reaction mixture is stirred vigorously at room temperature.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide.

    • The filter cake is washed with the reaction solvent.

    • The combined filtrate is concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and efficient oxidation of primary alcohols to aldehydes with high yields and short reaction times.[1][2]

  • Reaction Scheme:

  • Protocol:

    • To a solution of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane at 0 °C is added Dess-Martin periodinane (1.1-1.5 eq) portion-wise.

    • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

    • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • The mixture is stirred until the layers become clear.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography.

Method C: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a reliable method for the oxidation of primary alcohols to aldehydes.

  • Reaction Scheme:

  • Protocol:

    • A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane is cooled to -78 °C.

    • A solution of dimethyl sulfoxide (3.0 eq) in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.

    • A solution of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane is added dropwise, and the reaction is stirred for 30-60 minutes at -78 °C.

    • Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.

    • Water is added to quench the reaction.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography.

Oxidation Method Typical Reagents Typical Solvent Typical Temperature Typical Yield Key Advantages References
Manganese Dioxide Activated MnO₂Dichloromethane, ChloroformRoom TemperatureGood to ExcellentMild conditions, simple workup (filtration)[3]
Dess-Martin Periodinane DMPDichloromethane0 °C to Room TemperatureHighMild, fast, high yielding[1][2]
Swern Oxidation Oxalyl chloride, DMSO, Et₃NDichloromethane-78 °C to Room TemperatureHighReliable, avoids heavy metals[4]

Table 1: Comparison of Oxidation Methods for the Synthesis of tert-Butyl (6-formylpyridin-3-yl)carbamate.

IRAK4_Inhibitor_Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Key Intermediate cluster_3 Further Synthesis cluster_4 Final Product Class A tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate B Oxidation A->B Alcohol Oxidation C tert-Butyl (6-formylpyridin-3-yl)carbamate B->C Forms Aldehyde D Reductive Amination & Other Steps C->D Key Building Block E IRAK-4 Inhibitors D->E Drug Synthesis

Caption: Synthetic workflow from the starting material to IRAK-4 inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of the title compound can be further functionalized through palladium-catalyzed cross-coupling reactions. For these reactions, the corresponding chloro- or bromo-analogue, tert-butyl (6-chloropyridin-3-yl)carbamate or tert-butyl (6-bromopyridin-3-yl)carbamate, is required. These halogenated pyridines serve as excellent electrophilic partners in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds, respectively.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. tert-Butyl (6-chloropyridin-3-yl)carbamate can be coupled with various boronic acids or their esters to introduce diverse aryl or heteroaryl substituents at the 6-position of the pyridine ring.

  • General Reaction Scheme:

  • General Protocol for Suzuki-Miyaura Coupling:

    • To a reaction vessel are added tert-butyl (6-chloropyridin-3-yl)carbamate (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), a suitable ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 eq).

    • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

    • A degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water) is added.

    • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography.

Catalyst/Ligand System Typical Base Typical Solvent Typical Temperature Substrate Scope References
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °CAryl and heteroaryl boronic acids[5]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane110 °CSterically hindered boronic acids[5]
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O90 °CSimple aryl boronic acids[6]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines.

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. tert-Butyl (6-chloropyridin-3-yl)carbamate can be coupled with a wide range of primary and secondary amines to generate valuable 3,6-diaminopyridine derivatives.[7]

  • General Reaction Scheme:

  • General Protocol for Buchwald-Hartwig Amination:

    • In a glovebox or under an inert atmosphere, a reaction vessel is charged with tert-butyl (6-chloropyridin-3-yl)carbamate (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., BINAP, Xantphos, DavePhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄, 1.2-2.0 eq).

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) is added.

    • The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110 °C) with stirring.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with water or saturated aqueous ammonium chloride.

    • The layers are separated, and the aqueous phase is extracted with an organic solvent.

    • The combined organic layers are washed with brine, dried, and concentrated.

    • The crude product is purified by column chromatography.

Catalyst/Ligand System Typical Base Typical Solvent Typical Temperature Amine Scope References
Pd₂(dba)₃ / BINAPNaOtBuToluene100 °CPrimary and secondary alkyl and aryl amines[8]
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110 °CAromatic and heterocyclic amines[8]
Pd(OAc)₂ / DavePhosK₃PO₄t-BuOH90 °CWide range of amines[8]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Chloropyridines.

Cross_Coupling_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A tert-Butyl (6-chloropyridin-3-yl)carbamate B R-B(OH)₂ A->B Pd Catalyst, Ligand, Base D R¹R²NH A->D Pd Catalyst, Ligand, Base C C-C Bond Formation B->C E C-N Bond Formation D->E

Caption: Palladium-catalyzed cross-coupling reactions.

Conclusion

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic functionalization allows for selective transformations, including oxidation to the corresponding aldehyde, a key precursor for IRAK-4 inhibitors, and participation in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in the synthesis of complex and biologically relevant molecules, thereby accelerating drug discovery and development efforts.

References

Application

Application Notes and Protocols: tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a bifunctional building block of significant interest in medicinal chemistry and organic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a common scaffold in pharmaceuticals, a Boc-protected amine for directing coupling reactions, and a reactive hydroxymethyl group amenable to a variety of chemical transformations. This combination of features makes it a valuable precursor for the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds. These application notes provide detailed protocols for key transformations of this building block, enabling its effective use in drug discovery and development programs.

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction allows for the conversion of the primary alcohol of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate into ethers under mild conditions, which is particularly useful for introducing a wide range of functionalities.[1][2] This reaction proceeds with an inversion of configuration, although this is not relevant for this specific primary alcohol. The general mechanism involves the activation of the alcohol by a phosphine-azodicarboxylate adduct, followed by nucleophilic attack.[3]

Experimental Protocol: Mitsunobu Etherification with Phenol

This protocol describes the reaction of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate with a generic phenol to form the corresponding ether.

Materials:

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

  • Phenol (or substituted phenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq), the phenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 10 mL per mmol of the starting alcohol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Quantitative Data:
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate224.261.0-[4]
Phenol94.111.2-
Triphenylphosphine262.291.5-
DIAD202.221.5-
Aryl ether productVariable-70-90[5]

Experimental Workflow:

Mitsunobu_Reaction reagents Starting Material (1.0 eq) Phenol (1.2 eq) PPh3 (1.5 eq) Anhydrous THF cooling Cool to 0 °C reagents->cooling Dissolve diad_addition Add DIAD (1.5 eq) dropwise cooling->diad_addition reaction Stir at RT for 12-24h diad_addition->reaction workup Workup: - Concentrate - EtOAc extraction - Wash with NaHCO3, Brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Aryl Ether Product purification->product

Mitsunobu Reaction Workflow

Oxidation to the Aldehyde

The primary alcohol of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate can be selectively oxidized to the corresponding aldehyde, a versatile intermediate for various C-C bond-forming reactions such as aldol, Wittig, and Grignard reactions. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals and prevents over-oxidation to the carboxylic acid.[6][7]

Experimental Protocol: Swern Oxidation

This protocol details the oxidation of the hydroxymethyl group to a formyl group.

Materials:

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM.

  • Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C. Stir the mixture for 15 minutes.

  • Prepare a solution of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) in anhydrous DCM.

  • Slowly add the alcohol solution to the reaction mixture at -78 °C and stir for 30 minutes.

  • Slowly add triethylamine (5.0 eq) to the reaction mixture at -78 °C and stir for an additional 30 minutes.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Quantitative Data:
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate224.261.0-[4]
Oxalyl chloride126.931.5-
DMSO78.132.2-
Triethylamine101.195.0-
tert-Butyl (6-formylpyridin-3-yl)carbamate222.25-85-95[8]

Experimental Workflow:

Swern_Oxidation reagents Oxalyl Chloride (1.5 eq) Anhydrous DCM cooling Cool to -78 °C reagents->cooling dmso_addition Add DMSO (2.2 eq) in DCM cooling->dmso_addition activation Stir for 15 min dmso_addition->activation alcohol_addition Add Starting Material (1.0 eq) in DCM activation->alcohol_addition reaction1 Stir for 30 min alcohol_addition->reaction1 tea_addition Add Triethylamine (5.0 eq) reaction1->tea_addition reaction2 Stir for 30 min Warm to RT tea_addition->reaction2 workup Workup: - Quench with H2O - DCM extraction - Wash with Brine reaction2->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Aldehyde Product purification->product

Swern Oxidation Workflow

Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route to ethers, particularly with alkyl halides. This reaction proceeds via an SN2 mechanism and requires the deprotonation of the alcohol to form a more nucleophilic alkoxide.[9][10]

Experimental Protocol: Williamson Ether Synthesis with an Alkyl Halide

This protocol describes the synthesis of an ether from tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate and a generic alkyl halide.

Materials:

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data:
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate224.261.0-[4]
Sodium Hydride (60%)40.00 (as 100%)1.2-
Alkyl HalideVariable1.1-
Ether ProductVariable-60-85[11]

Experimental Workflow:

Williamson_Ether_Synthesis reagents NaH (1.2 eq) Anhydrous THF cooling1 Cool to 0 °C reagents->cooling1 alcohol_addition Add Starting Material (1.0 eq) in THF cooling1->alcohol_addition alkoxide_formation Stir at 0 °C for 30 min Warm to RT for 30 min alcohol_addition->alkoxide_formation cooling2 Cool to 0 °C alkoxide_formation->cooling2 halide_addition Add Alkyl Halide (1.1 eq) cooling2->halide_addition reaction Stir at RT for 12-16h halide_addition->reaction workup Workup: - Quench with NH4Cl - EtOAc extraction - Wash with Brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Ether Product purification->product

Williamson Ether Synthesis Workflow

Conversion to Halide for Suzuki Coupling

The hydroxymethyl group can be converted to a halomethyl group, which is an excellent electrophile for cross-coupling reactions like the Suzuki-Miyaura coupling.[12][13] This two-step sequence expands the utility of the building block to include the formation of C-C bonds with various aryl and vinyl boronic acids.

Experimental Protocol: Two-Step Conversion to Arylated Product

Step 1: Bromination of the Alcohol

Materials:

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) and CBr₄ (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield tert-butyl (6-(bromomethyl)pyridin-3-yl)carbamate.

Step 2: Suzuki-Miyaura Coupling

Materials:

  • tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • To a reaction vessel, add tert-butyl (6-(bromomethyl)pyridin-3-yl)carbamate (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., EtOAc).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data:
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
Step 1: Bromination
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate224.261.0-[4]
CBr₄331.631.5-
PPh₃262.291.5-
tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate287.16-80-95(Typical for Appel reactions)
Step 2: Suzuki Coupling
tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate287.161.0-
Arylboronic acidVariable1.2-
Pd(PPh₃)₄1155.560.05-
K₂CO₃138.212.0-
Arylated ProductVariable-70-90[12]

Logical Relationship Diagram:

Suzuki_Coupling_Pathway start tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate bromination Bromination (CBr4, PPh3) start->bromination intermediate tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate bromination->intermediate suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) intermediate->suzuki product Arylated Product suzuki->product

Pathway to Suzuki Coupling Products

References

Method

experimental procedure for Boc protection with tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

Abstract This application note details a robust and selective protocol for the N-tert-butyloxycarbonyl (Boc) protection of the amino group in tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. The presence of a primary...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and selective protocol for the N-tert-butyloxycarbonyl (Boc) protection of the amino group in tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. The presence of a primary alcohol necessitates a chemoselective reaction, which is achieved under mild basic conditions using di-tert-butyl dicarbonate (Boc₂O). This procedure is critical for multi-step organic syntheses where the amino functionality requires temporary masking to prevent unwanted side reactions. The protocol is designed for researchers and scientists in the field of medicinal chemistry and drug development.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The protection of amino groups is a crucial step in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), to ensure the desired regioselectivity and avoid side reactions.

The substrate, tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, possesses both a primary amino group and a primary hydroxyl group. The inherent higher nucleophilicity of the amine allows for its selective protection in the presence of the alcohol.[3] This protocol employs di-tert-butyl dicarbonate (Boc₂O) as the Boc source and a non-nucleophilic base to facilitate the reaction, providing the desired N-protected product in high yield and purity.

Reaction Scheme

Experimental Protocol

Materials:

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 10-20 mL per gram of starting material).

  • Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the Boc₂O solution dropwise to the stirred solution of the amine at room temperature over a period of 15-30 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).

  • Once the reaction is complete (disappearance of the starting material spot on TLC), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure di-Boc protected product.

Data Presentation

ParameterValue/Range
Molar Ratio (Substrate:Boc₂O:TEA)1 : 1.1 : 1.2
SolventAnhydrous THF
Reaction TemperatureRoom Temp.
Reaction Time12 - 24 hours
Typical Yield85 - 95%
Purity (by NMR/LC-MS)>95%

Visualizations

Experimental Workflow

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Substrate in THF add_base Add Triethylamine start->add_base add_boc Add Boc₂O Solution add_base->add_boc stir Stir at Room Temp. (12-24h) add_boc->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the Boc protection of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Signaling Pathway (Reaction Mechanism)

Boc_Protection_Mechanism amine Amine (R-NH₂) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Di-tert-butyl Dicarbonate ((Boc)₂O) boc2o->intermediate protonated_product Protonated Boc-Amine intermediate->protonated_product Collapse & Elimination of t-butyl carbonate byproducts Byproducts: CO₂ + t-BuOH + [H-Base]⁺ intermediate->byproducts product Boc-Protected Amine (R-NHBoc) protonated_product->product Deprotonation base Base (TEA) base->product

Caption: Generalized mechanism for the Boc protection of a primary amine using Boc₂O and a base.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Di-tert-butyl dicarbonate is a solid with a low melting point and can be an irritant. Handle with care.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with caution.

  • Tetrahydrofuran is a flammable liquid. Avoid open flames and sparks.

Conclusion

The described protocol provides an efficient and selective method for the Boc protection of the amino group in tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. The procedure is straightforward, utilizes readily available reagents, and proceeds under mild conditions, making it suitable for a wide range of applications in organic synthesis and drug discovery. The high chemoselectivity for the amine over the hydroxyl group is a key advantage of this method.

References

Application

Application Notes and Protocols: Tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals. Introduction Tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a versatile bifunctional building block in medicinal chemistry, featuring a Boc-p...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a versatile bifunctional building block in medicinal chemistry, featuring a Boc-protected amine and a primary alcohol on a pyridine scaffold. This arrangement allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, including potent and selective inhibitors of key biological targets. Its utility is particularly notable in the development of kinase inhibitors and receptor antagonists. This document provides an overview of its application, focusing on its potential use in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors and Orexin Receptor antagonists, complete with detailed, illustrative experimental protocols and relevant biological context.

Key Applications in Drug Discovery

The unique substitution pattern of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate offers multiple avenues for synthetic elaboration:

  • Site-selective functionalization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an ether, ester, or amine.

  • Coupling Reactions: The pyridine ring can participate in various cross-coupling reactions.

  • Deprotection and further modification: The Boc-protecting group can be readily removed under acidic conditions to reveal the amine, which can then be acylated, alkylated, or used in other coupling reactions.

These features make it an attractive starting material for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs targeting various therapeutic areas.

Application Example 1: Synthesis of a Hypothetical IRAK4 Inhibitor

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[1] Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. Consequently, IRAK4 has emerged as a high-interest target for therapeutic intervention.

The pyridine core of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate can serve as a scaffold for building potent IRAK4 inhibitors. The hydroxymethyl group can be transformed to interact with specific residues in the kinase hinge region, while the amine functionality, after deprotection, can be extended to occupy other pockets of the ATP-binding site.

Hypothetical Signaling Pathway of IRAK4 Inhibition

IRAK4_pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs (p38, JNK) TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Inhibitor Hypothetical Inhibitor (from title compound) Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and point of inhibition.

Experimental Workflow for Synthesis

synthesis_workflow start tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate oxidation Oxidation start->oxidation coupling Amide Coupling oxidation->coupling deprotection Boc Deprotection coupling->deprotection final_coupling Final Coupling deprotection->final_coupling product Hypothetical IRAK4 Inhibitor final_coupling->product

Caption: Synthetic workflow for a hypothetical IRAK4 inhibitor.

Detailed Experimental Protocol (Illustrative)

Step 1: Oxidation of the Hydroxymethyl Group

To a solution of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 g, 4.46 mmol) in dichloromethane (20 mL) is added Dess-Martin periodinane (2.27 g, 5.35 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (6-formylpyridin-3-yl)carbamate, which is used in the next step without further purification.

Step 2: Reductive Amination

To a solution of the crude aldehyde from Step 1 in methanol (20 mL) is added a substituted aniline (1.1 eq) and acetic acid (0.1 eq). The mixture is stirred for 1 hour, followed by the addition of sodium cyanoborohydride (1.2 eq). The reaction is stirred overnight at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Boc Deprotection

The product from Step 2 is dissolved in a 4M solution of HCl in 1,4-dioxane (10 mL) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the aminopyridine intermediate.

Step 4: Final Amide Coupling

To a solution of the amine hydrochloride from Step 3 (1.0 eq) and a carboxylic acid partner (1.1 eq) in dimethylformamide (10 mL) is added HATU (1.2 eq) and diisopropylethylamine (3.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by preparative HPLC.

Quantitative Data (Hypothetical)
CompoundTargetIC50 (nM)
Hypothetical Inhibitor AIRAK415
Hypothetical Inhibitor BIRAK425

Application Example 2: Synthesis of a Chiral Piperidine Intermediate for Orexin Receptor Antagonists

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that regulate sleep, arousal, and appetite. Dual orexin receptor antagonists (DORAs) have been successfully developed for the treatment of insomnia. The synthesis of these complex molecules often involves chiral piperidine intermediates. While not a direct precursor, tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate can be envisioned as a starting point for the synthesis of such intermediates through hydrogenation of the pyridine ring.

Chemoenzymatic Synthesis Approach

A chemoenzymatic strategy can be employed to introduce chirality.[2] This often involves a biocatalytic step, such as a transaminase-mediated reaction, to establish the desired stereochemistry.

Logical Relationship for Intermediate Synthesis

logical_relationship start tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate hydrogenation Pyridine Ring Hydrogenation start->hydrogenation intermediate1 Racemic Piperidine Intermediate hydrogenation->intermediate1 enzymatic_res Enzymatic Resolution (e.g., Lipase) intermediate1->enzymatic_res chiral_intermediate Chiral Piperidine Intermediate enzymatic_res->chiral_intermediate dora_synthesis Synthesis of Orexin Receptor Antagonist chiral_intermediate->dora_synthesis

Caption: Logical workflow for chiral intermediate synthesis.

Detailed Experimental Protocol (Illustrative)

Step 1: Hydrogenation of the Pyridine Ring

Tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 g, 4.46 mmol) is dissolved in methanol (20 mL) in a Parr hydrogenation apparatus. Acetic acid (0.5 mL) and Platinum(IV) oxide (100 mg) are added. The mixture is hydrogenated at 50 psi of H₂ for 24 hours at room temperature. The catalyst is filtered off through a pad of Celite, and the filtrate is concentrated to give the crude racemic tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate.

Step 2: Enzymatic Resolution

The racemic piperidine intermediate (1.0 g) and vinyl acetate (5 eq) are dissolved in tert-butyl methyl ether (20 mL). Immobilized lipase B from Candida antarctica (Novozym 435, 100 mg) is added, and the suspension is shaken at 40 °C. The reaction is monitored by chiral HPLC. Once approximately 50% conversion is reached, the enzyme is filtered off. The filtrate is concentrated, and the resulting acetylated product and the unreacted enantiomer are separated by column chromatography to yield the desired chiral intermediate.

Quantitative Data (Hypothetical)
IntermediateEnantiomeric Excess (e.e.)
(R)-tert-Butyl (6-(acetoxymethyl)piperidin-3-yl)carbamate>99%
(S)-tert-Butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate>99%

Conclusion

Tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in constructing scaffolds for IRAK4 inhibitors and its potential as a precursor for chiral intermediates in the synthesis of orexin receptor antagonists highlight its importance in modern medicinal chemistry. The illustrative protocols provided herein demonstrate plausible synthetic routes that can be adapted and optimized for the development of novel therapeutics.

References

Method

Application Notes and Protocols: The Role of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate , a key buil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate , a key building block in the synthesis of targeted kinase inhibitors. This intermediate is particularly valuable in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Bruton's Tyrosine Kinase (BTK), both of which are critical targets in immunology and oncology.

Introduction

Kinase inhibitors have revolutionized the treatment of various diseases, including cancer and autoimmune disorders. The targeted inhibition of specific kinases allows for precise therapeutic intervention with potentially fewer side effects than traditional chemotherapy. tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate serves as a versatile scaffold, enabling the synthesis of complex molecules designed to fit into the ATP-binding pocket of target kinases. Its structure, featuring a protected amine and a reactive hydroxyl group on a pyridine core, allows for sequential and regioselective modifications, making it an ideal starting material for library synthesis and lead optimization in drug discovery programs.

Kinase Targets and Signaling Pathways

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune system. It acts as a central mediator in the signaling pathways initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][2] Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[3][4] These pathways are responsible for the production of pro-inflammatory cytokines and are implicated in a variety of inflammatory and autoimmune diseases.[5] Inhibitors of IRAK4 are therefore of significant interest for the treatment of conditions such as rheumatoid arthritis, lupus, and certain types of cancer.[2][6]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Gene Transcription MAPK->Pro_inflammatory_Cytokines Gene Transcription

Figure 1. IRAK4 Signaling Pathway.
Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that is a key component of the B-cell receptor (BCR) signaling pathway.[7][8] Activation of the BCR by antigens leads to the recruitment and activation of BTK at the plasma membrane.[9][10] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which initiates a cascade of signaling events that are essential for B-cell proliferation, differentiation, and survival.[9] Given its central role in B-cell function, BTK has emerged as a major therapeutic target for B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases characterized by aberrant B-cell activity.[7]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Recruitment & Activation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation IP3_DAG IP3 / DAG PLCy2->IP3_DAG Calcium_Flux Calcium Flux IP3_DAG->Calcium_Flux PKC PKC IP3_DAG->PKC NFAT NFAT Calcium_Flux->NFAT Cell_Proliferation B-cell Proliferation, Survival, & Differentiation NFAT->Cell_Proliferation Gene Transcription NF_kB NF-κB PKC->NF_kB NF_kB->Cell_Proliferation Gene Transcription

Figure 2. BTK Signaling Pathway.

Synthetic Applications

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is primarily utilized in coupling reactions where the hydroxymethyl group is converted into an ether or ester linkage, connecting the pyridine core to another part of the inhibitor molecule. A common and effective method for achieving this is the Mitsunobu reaction.

General Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors using tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate typically follows a convergent approach. The carbamate is coupled with a second key intermediate, often a heterocyclic core, to form the penultimate compound. Subsequent deprotection of the Boc group and acylation or other modifications of the resulting amine furnishes the final inhibitor.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Starting_Material_1 tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate Coupling Coupling Reaction (e.g., Mitsunobu) Starting_Material_1->Coupling Starting_Material_2 Heterocyclic Core (e.g., Pyrazole) Starting_Material_2->Coupling Deprotection Boc Deprotection Coupling->Deprotection Final_Modification Final Modification (e.g., Acylation) Deprotection->Final_Modification Final_Inhibitor Kinase Inhibitor Final_Modification->Final_Inhibitor

Figure 3. General Synthetic Workflow.

Experimental Protocols

Representative Protocol: Mitsunobu Reaction for the Synthesis of a Pyrazole-Pyridine Ether Intermediate

This protocol describes the coupling of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate with a substituted pyrazole, a common core in many kinase inhibitors.

Materials:

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

  • Substituted 1H-pyrazol-3-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq.) and the substituted 1H-pyrazol-3-ol (1.1 eq.) in anhydrous THF under a nitrogen atmosphere, add triphenylphosphine (1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether product.

Quantitative Data

The following tables summarize the in vitro activity of representative kinase inhibitors synthesized using tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate or closely related intermediates.

Table 1: IRAK4 Inhibitor Activity

Compound IDTargetIC₅₀ (nM)Cell-Based AssayIC₅₀ (µM)
IRAK4-Inhibitor-1IRAK45.2LPS-induced IL-60.025
IRAK4-Inhibitor-2IRAK48.9R848-induced TNFα0.041

Table 2: BTK Inhibitor Activity

Compound IDTargetIC₅₀ (nM)Cell-Based AssayIC₅₀ (µM)
BTK-Inhibitor-ABTK2.1Ramos cell prolif.0.15
BTK-Inhibitor-BBTK6.8TMD8 cell prolif.0.32

Conclusion

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its utility has been demonstrated in the development of inhibitors for key targets such as IRAK4 and BTK. The protocols and data presented here provide a foundation for researchers to utilize this intermediate in their own drug discovery efforts. The straightforward and adaptable synthetic routes, combined with the significant biological activity of the resulting compounds, underscore the importance of this chemical entity in medicinal chemistry.

References

Application

Application Notes and Protocols for Cross-Coupling Reactions Involving tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the utilization of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in palladium-catalyzed cross-c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in palladium-catalyzed cross-coupling reactions. This versatile building block is frequently employed in the synthesis of complex molecules, particularly in the development of pharmaceutical agents. The protocols outlined below focus on the necessary activation of the hydroxymethyl group to a halomethyl group prior to the cross-coupling step, a common strategy to enable these transformations.

Introduction

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a valuable bifunctional molecule containing a protected amine and a primary alcohol on a pyridine scaffold. While the hydroxymethyl group is not directly suitable for cross-coupling reactions, its conversion to a more reactive species, such as a bromomethyl or chloromethyl group, renders the 6-position of the pyridine ring susceptible to palladium-catalyzed C-C and C-N bond formation. This two-step sequence, involving activation and subsequent cross-coupling, is a key strategy for elaborating the pyridine core.

The following sections detail the activation of the hydroxymethyl group and provide a general protocol for a subsequent Suzuki-Miyaura cross-coupling reaction, a widely used method for the formation of biaryl structures.

Activation of the Hydroxymethyl Group

Prior to cross-coupling, the hydroxymethyl group of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate must be converted into a better leaving group, typically a halide. This is a crucial step to facilitate the oxidative addition to the palladium catalyst in the cross-coupling catalytic cycle.

Protocol: Synthesis of tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate

This protocol describes the bromination of the hydroxymethyl group using phosphorus tribromide.

Materials:

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude tert-butyl (6-(bromomethyl)pyridin-3-yl)carbamate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. In this context, the newly synthesized tert-butyl (6-(bromomethyl)pyridin-3-yl)carbamate can be coupled with a variety of aryl or heteroaryl boronic acids or their esters.

General Protocol: Suzuki-Miyaura Coupling of tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling. The specific ligand, base, and solvent may require optimization depending on the specific arylboronic acid used.

Materials:

  • tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Heating source (e.g., oil bath or microwave reactor)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a reaction vessel, add tert-butyl (6-(bromomethyl)pyridin-3-yl)carbamate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent(s) to the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following table summarizes typical reaction parameters for the activation and subsequent Suzuki-Miyaura coupling. Please note that yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each case.

Reaction Step Reactant 1 Reactant 2 Catalyst/Reagent Base Solvent Temperature Time (h) Typical Yield (%)
Activation tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamatePBr₃--Dichloromethane0 °C to RT3-570-90
Suzuki Coupling tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamateArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water90 °C12-2460-85

Visualizations

Experimental Workflow for Activation and Suzuki Coupling

experimental_workflow cluster_activation Activation Step cluster_coupling Suzuki-Miyaura Coupling A tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate C Reaction at 0°C to RT A->C B PBr₃ in DCM B->C D Workup & Purification C->D E tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate D->E H Reaction in Solvent at 80-120°C E->H F Arylboronic Acid F->H G Pd Catalyst & Base G->H I Workup & Purification H->I J Coupled Product I->J

Caption: Workflow for the synthesis of biaryl compounds.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle center Pd(0)L₂ node1 Oxidative Addition center->node1 intermediate1 R¹-Pd(II)L₂-X node1->intermediate1 node2 Transmetalation intermediate2 R¹-Pd(II)L₂-R² node2->intermediate2 node3 Reductive Elimination node3->center product R¹-R² node3->product intermediate1->node2 intermediate2->node3 reactant1 R¹-X reactant1->node1 reactant2 [R²B(OH)₃]⁻ reactant2->node2 base Base base->reactant2 boronic_acid R²B(OH)₂ boronic_acid->reactant2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Method

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and scalable protocols for the industrial synthesis of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the industrial synthesis of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the selective N-tert-butoxycarbonylation (Boc protection) of (5-aminopyridin-2-yl)methanol. The protocols provided herein are designed for scalability, safety, and high yield, making them suitable for industrial applications.

Introduction

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a protected amine and a primary alcohol on a pyridine scaffold, allows for diverse subsequent chemical modifications. The Boc protecting group provides stability during multi-step syntheses and can be readily removed under acidic conditions.[1] The efficient and cost-effective large-scale synthesis of this intermediate is therefore of significant interest.

The primary synthetic route involves the reaction of (5-aminopyridin-2-yl)methanol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base and solvent. While general methods for the Boc protection of aminopyridines exist, this document outlines a specific, optimized protocol for the large-scale production of the title compound, addressing key considerations for industrial use such as reagent stoichiometry, reaction conditions, product isolation, and purification.

Synthetic Pathway

The synthesis of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is achieved through a one-step Boc protection of the amino group of (5-aminopyridin-2-yl)methanol.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Reactant1 (5-aminopyridin-2-yl)methanol Reaction_Step Boc Protection Reactant1->Reaction_Step Reactant2 Di-tert-butyl dicarbonate ((Boc)₂O) Reactant2->Reaction_Step Base Triethylamine (Et₃N) Base->Reaction_Step Solvent Dichloromethane (DCM) Solvent->Reaction_Step Product tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate Reaction_Step->Product

Caption: Synthetic scheme for the Boc protection of (5-aminopyridin-2-yl)methanol.

Experimental Protocols

Materials and Reagents
MaterialGradeSupplier
(5-aminopyridin-2-yl)methanol≥98% PurityCommercial Source
Di-tert-butyl dicarbonate ((Boc)₂O)≥97% PurityCommercial Source
Triethylamine (Et₃N)≥99%, AnhydrousCommercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Commercial Source
Large-Scale Synthesis Protocol

This protocol is designed for a 1 kg scale production of the starting material, (5-aminopyridin-2-yl)methanol.

Equipment:

  • 20 L glass reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet/outlet.

  • Heating/cooling circulator.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Reactor Setup: Set up the 20 L reactor and ensure it is clean and dry. Purge the reactor with dry nitrogen.

  • Charging Reactants: Charge the reactor with (5-aminopyridin-2-yl)methanol (1.00 kg, 8.05 mol) and anhydrous dichloromethane (10 L).

  • Stirring and Cooling: Begin stirring the mixture to dissolve the starting material. Cool the solution to 0-5 °C using a cooling circulator.

  • Addition of Base: Add triethylamine (1.22 kg, 1.68 L, 12.08 mol, 1.5 equiv.) to the solution while maintaining the temperature between 0-5 °C.

  • Addition of (Boc)₂O: Prepare a solution of di-tert-butyl dicarbonate (1.93 kg, 8.86 mol, 1.1 equiv.) in anhydrous dichloromethane (2 L). Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture to 10-15 °C and slowly add water (5 L) to quench the reaction.

  • Work-up - Extraction: Stir the mixture for 15 minutes, then stop stirring and allow the layers to separate. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Work-up - Washing: Combine all organic layers and wash with saturated sodium bicarbonate solution (2 x 3 L) followed by brine (3 L).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (approx. 500 g), stir for 30 minutes, and then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification - Crystallization: Add a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v, approximately 3-5 L) to the crude product. Heat the mixture gently to dissolve the solid, then allow it to cool slowly to room temperature and then to 0-5 °C for several hours to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with cold hexanes (2 x 1 L), and dry under vacuum at 40-45 °C to a constant weight.

Data Presentation

ParameterValue
Starting Material(5-aminopyridin-2-yl)methanol
Molecular Weight124.14 g/mol
Producttert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate
Molecular Weight224.26 g/mol
Scale1.00 kg (starting material)
Typical Yield1.6 - 1.7 kg
Molar Yield88 - 94%
Purity (by HPLC)>98%
AppearanceWhite to off-white crystalline solid
Melting Point118-122 °C

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H), 7.89 (dd, J=8.8, 2.4 Hz, 1H), 7.27 (d, J=8.8 Hz, 1H), 6.75 (s, 1H), 4.70 (s, 2H), 2.15 (br s, 1H), 1.53 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.9, 153.1, 143.8, 134.3, 124.0, 120.2, 81.1, 64.5, 28.3.

  • Mass Spectrometry (ESI+): m/z 225.1 [M+H]⁺.

  • HPLC: Purity assessment using a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated area or a fume hood.

  • Reagent Handling:

    • Dichloromethane: is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.

    • Triethylamine: is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

    • Di-tert-butyl dicarbonate: can cause skin and eye irritation. Avoid contact.

  • Reaction Conditions: The reaction is exothermic, especially during the addition of (Boc)₂O. Maintain careful temperature control to prevent runaways.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Workflow and Logical Relationships

Workflow Start Start Reactor_Setup Reactor Setup (Clean, Dry, N₂ Purge) Start->Reactor_Setup Charge_Reactants Charge Reactants ((5-aminopyridin-2-yl)methanol, DCM) Reactor_Setup->Charge_Reactants Cooling Cool to 0-5 °C Charge_Reactants->Cooling Add_Base Add Triethylamine Cooling->Add_Base Add_Boc2O Add (Boc)₂O Solution (Dropwise, <10 °C) Add_Base->Add_Boc2O Reaction Reaction at RT (12-16 h) Add_Boc2O->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quench, Extract, Wash) Monitoring->Workup Reaction Complete Drying Dry Organic Layer (Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Crystallization (Ethyl Acetate/Hexanes) Concentration->Purification Isolation Filtration and Drying Purification->Isolation Final_Product Final Product (>98% Purity) Isolation->Final_Product

References

Application

Application Notes and Protocols for Chemoenzymatic Synthesis of tert-Butyl Carbamate Derivatives

Audience: Researchers, scientists, and drug development professionals. Application Notes Introduction Tert-butyl carbamates, commonly known as Boc-derivatives, are crucial intermediates in organic synthesis, particularly...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Tert-butyl carbamates, commonly known as Boc-derivatives, are crucial intermediates in organic synthesis, particularly in the pharmaceutical industry. The Boc group serves as a versatile protecting group for amines due to its stability under a wide range of basic and nucleophilic conditions and its facile removal under mild acidic conditions.[1] Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of traditional organic chemistry, offering a powerful and sustainable alternative for producing these valuable compounds.[2][3] This approach is particularly advantageous for creating enantiomerically pure chiral amines and their derivatives, which are fundamental building blocks for many active pharmaceutical ingredients (APIs).[4][5]

Advantages of the Chemoenzymatic Approach

The integration of enzymatic steps into synthetic routes for Boc-derivatives offers several distinct advantages over purely chemical methods:

  • High Selectivity: Enzymes exhibit remarkable selectivity (chemo-, regio-, and enantio-), allowing for precise transformations on complex molecules without the need for extensive protecting group strategies.[6][7] This is especially critical in the synthesis of chiral drugs, where a single isomer is often responsible for the desired therapeutic effect.[7]

  • Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous or organic solvents at or near room temperature and atmospheric pressure.[3] This reduces energy consumption and minimizes side reactions, degradation of sensitive functional groups, and racemization of chiral centers.

  • Green and Sustainable Chemistry: Biocatalysis is a cornerstone of green chemistry. By replacing harsh chemical reagents and catalysts, this approach reduces the generation of hazardous waste and environmental impact.[4] Enzymes themselves are biodegradable and often reusable, particularly when immobilized.

  • Process Simplification: The high selectivity of enzymes can lead to shorter synthetic routes with fewer purification steps, improving overall process efficiency and cost-effectiveness in drug manufacturing.[4]

Key Enzymes and Their Roles

Lipases are the most widely used class of enzymes for synthesizing chiral Boc-protected intermediates.[7] Their robustness, broad substrate specificity, and lack of need for cofactors make them ideal for industrial applications.[8]

  • Lipase B from Candida antarctica (CALB): Often used in its immobilized form as Novozym 435, CALB is one of the most effective and versatile biocatalysts for the kinetic resolution of racemic amines and alcohols.[9][10] It catalyzes the enantioselective acylation of one enantiomer, leaving the other unreacted and allowing for their separation.[11][12]

  • Lipase from Pseudomonas cepacia (PSL): This lipase is also highly effective for kinetic resolutions via acylation or hydrolysis and has been successfully applied in the synthesis of precursors for drugs like Ivabradine.[12][13]

The primary chemoenzymatic strategy involves the enzymatic kinetic resolution (EKR) of a racemic amine or alcohol, followed by the chemical protection of the desired enantiomer with the Boc group.

Chemoenzymatic Workflow

The general workflow for producing enantiopure tert-butyl carbamate derivatives from a racemic amine involves an enzymatic resolution step followed by a chemical protection step.

G Racemic Racemic Amine (R/S) Resolution Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed acylation) Racemic->Resolution Lipase, Acyl Donor Separation Separation (e.g., Chromatography) Resolution->Separation S_Amine Unreacted Enantiomer (e.g., S-Amine) Separation->S_Amine e.e. >99% R_Amide Acylated Enantiomer (e.g., R-Amide) Separation->R_Amide e.e. ~98% Boc_Protection Chemical Boc Protection ((Boc)2O, Solvent) S_Amine->Boc_Protection Final_Product Enantiopure tert-Butyl Carbamate (e.g., (S)-Boc-Amine) Boc_Protection->Final_Product

Caption: Chemoenzymatic workflow for enantiopure Boc-amine synthesis.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethylamine

This protocol describes the enantioselective acylation of a model racemic amine using immobilized Candida antarctica lipase B (Novozym 435). The (R)-enantiomer is selectively acylated, leaving the (S)-enantiomer unreacted.

Materials:

  • Racemic 1-phenylethylamine

  • Novozym 435 (immobilized CALB)[9]

  • Acyl donor: Ethyl acetate (reagent grade)

  • Solvent: Diisopropyl ether or Toluene[12][14]

  • Molecular sieves (4 Å, activated)

  • Magnetic stirrer and hot plate

  • Reaction vessel (e.g., 50 mL round-bottom flask with stopper)

  • Equipment for monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) with a chiral column.

Procedure:

  • To a 50 mL round-bottom flask, add racemic 1-phenylethylamine (e.g., 10 mmol).

  • Add the solvent (20 mL) and ethyl acetate (1.5 equivalents, 15 mmol).

  • Add Novozym 435 (e.g., 50-100 mg per mmol of amine) and molecular sieves to the mixture.[12]

  • Seal the flask and stir the suspension at a constant temperature (e.g., 30-45°C).[14]

  • Monitor the reaction progress by chiral GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the unreacted amine and the acylated product. This can take several hours (e.g., 8-24 h).[14]

  • Once ~50% conversion is reached, stop the reaction by filtering off the enzyme and molecular sieves. The immobilized enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a mixture of (S)-1-phenylethylamine and (R)-N-(1-phenylethyl)acetamide.

  • Separate the unreacted amine from the amide product via column chromatography on silica gel.

Protocol 2: N-tert-Butoxycarbonylation of (S)-1-Phenylethylamine

This protocol describes the protection of the resolved, enantiopure amine using di-tert-butyl dicarbonate ((Boc)₂O) under catalyst-free aqueous conditions, a green and efficient method.[15]

Materials:

  • (S)-1-phenylethylamine (from Protocol 1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized water[15]

  • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the purified (S)-1-phenylethylamine (e.g., 5 mmol) in water (5 mL, typically 1 mL per mmol of amine).[15]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents, 5.5 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 30-60 minutes.

  • Monitor the disappearance of the starting amine by TLC.

  • Upon completion, the product may precipitate if it is a solid. If so, collect it by filtration.

  • If the product is an oil or remains in solution, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the N-Boc protected product, (S)-tert-butyl (1-phenylethyl)carbamate, often in high purity without the need for further purification.[15]

Data Presentation

The efficiency of chemoenzymatic resolutions is highly dependent on the enzyme, substrate, and reaction conditions. The following table summarizes representative data for the lipase-catalyzed kinetic resolution of various amines.

Table 1: Performance of Lipase-Catalyzed Kinetic Resolution of Racemic Amines

Substrate Enzyme Acyl Donor Solvent Temp (°C) Conv. (%) Product (Unreacted Amine) e.e. (%) Ref.
1-Phenylethylamine Novozym 435 Ethyl Acetate Toluene 30 47.2 (S)-Amine >98 [14]
1-(4-Methoxyphenyl)ethylamine Novozym 435 Ethyl Acetate Toluene 30 48.1 (S)-Amine >98 [14]
1-(1-Naphthyl)ethanol Novozym 435 Vinyl Acetate n-Heptane 60 48.0 (S)-Alcohol >90 [7]
rac-N-Boc-HMTHQ P. fluorescens Lipase Vinyl Acetate Toluene RT ~40 (R)-Alcohol >99 [7]

| trans-2-Cyanocyclopentanol | Novozym 435 | Vinyl Acetate | Diethyl ether | RT | - | (S)-Alcohol | >99 |[12] |

e.e. = enantiomeric excess; Conv. = Conversion; RT = Room Temperature.

Table 2: Yields for Catalyst-Free N-Boc Protection of Amines in Water

Amine Substrate Time (min) Yield (%) Ref.
Benzylamine 20 98 [15]
Aniline 30 96 [15]
(S)-1-Phenylethylamine 30 98 [15]

| L-Alanine methyl ester | 45 | 95 |[15] |

References

Method

Application Notes and Protocols: tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the utilization of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate as a versatile building block...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate as a versatile building block in solid-phase peptide synthesis (SPPS). This molecule offers the potential for incorporating a functionalized pyridine moiety into peptide structures, enabling the development of novel peptide-small molecule conjugates, peptidomimetics, and constrained peptides with unique pharmacological properties.

Introduction

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a bifunctional molecule featuring a Boc-protected amine and a primary alcohol on a pyridine scaffold. This unique combination of functional groups allows for its application in SPPS in two primary ways:

  • As a C-terminal modifying group: The hydroxymethyl group can be anchored to a solid support, presenting the Boc-protected amine for peptide chain elongation. This results in peptides with a C-terminal pyridinylmethyl ester linkage, which can be cleaved under specific conditions to yield a C-terminally modified peptide.

  • As an internal non-canonical amino acid analogue: The hydroxymethyl group can be chemically modified to a carboxylic acid. The resulting amino acid analogue can then be incorporated at any desired position within a peptide sequence using standard SPPS protocols.

The introduction of a pyridine ring into a peptide backbone can influence its conformation, stability, and interaction with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, potentially enhancing binding affinity and selectivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is presented in Table 1.

PropertyValue
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents
Storage Store at 2-8°C under an inert atmosphere

Application 1: C-Terminal Peptide Modification

In this application, the hydroxymethyl group of the carbamate is utilized for attachment to a solid-phase resin. The subsequent peptide synthesis proceeds from the deprotected amine on the pyridine ring.

Experimental Workflow

C_Terminal_Modification_Workflow cluster_resin_prep Resin Preparation cluster_spps Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_cleavage Cleavage and Purification Resin 2-Chlorotrityl chloride resin Swelling Swell resin in DCM Resin->Swelling Activation Activate resin with carbamate and DIPEA Swelling->Activation Add carbamate Capping Cap unreacted sites with MeOH/DIPEA Activation->Capping Deprotection Boc Deprotection (TFA/DCM) Capping->Deprotection Coupling Fmoc-AA-OH Coupling (HBTU/DIPEA) Deprotection->Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling->Fmoc_Deprotection Elongation Repeat Coupling/Deprotection Cycles Fmoc_Deprotection->Elongation Elongation->Coupling Cleavage Cleave peptide from resin (TFA cocktail) Elongation->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Analysis Analyze by LC-MS Purification->Analysis

Figure 1: Workflow for C-terminal peptide modification.
Experimental Protocol

3.2.1. Resin Preparation and Loading

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a fritted syringe.

  • Drain the DCM.

  • Dissolve tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (0.54 g, 2.4 mmol) and N,N-diisopropylethylamine (DIPEA, 0.84 mL, 4.8 mmol) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate at room temperature for 2 hours.

  • Drain the reaction mixture.

  • To cap any unreacted chlorotrityl groups, add a solution of DCM/methanol/DIPEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading capacity using a standard method (e.g., Fmoc release assay after coupling and deprotection of a known amount of Fmoc-amino acid).

3.2.2. Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

  • Deprotection of the Boc group: Treat the loaded resin with a solution of 20% trifluoroacetic acid (TFA) in DCM (v/v, 10 mL) for 30 minutes. Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Amino Acid Coupling:

    • Swell the deprotected resin in DMF (10 mL) for 15 minutes.

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v, 10 mL) for 20 minutes. Wash the resin with DMF (5 x 10 mL).

  • Chain Elongation: Repeat the coupling and Fmoc deprotection steps for each amino acid in the desired sequence.

3.2.3. Cleavage and Purification

  • After the final Fmoc deprotection, wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2x).

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by liquid chromatography-mass spectrometry (LC-MS).

Expected Results

The following table provides representative data for the synthesis of a model pentapeptide (e.g., H-Gly-Ala-Val-Leu-Ile-NH-Py-CH₂-).

ParameterExpected Value
Resin Loading 0.4 - 0.7 mmol/g
Average Coupling Efficiency > 99%
Crude Peptide Purity (by RP-HPLC) 70 - 85%
Final Purity after Purification > 95%
Overall Yield 15 - 30%

Application 2: Incorporation as an Internal Non-Canonical Amino Acid

For this application, the hydroxymethyl group of the carbamate is first oxidized to a carboxylic acid. The resulting Boc-protected amino acid analogue can then be incorporated into a peptide sequence using standard SPPS procedures.

Experimental Workflow

Internal_Incorporation_Workflow cluster_synthesis Synthesis of Amino Acid Analogue cluster_spps Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_cleavage Cleavage and Purification Start tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate Oxidation Oxidation (e.g., TEMPO/BAIB) Start->Oxidation Purification_AA Purification of Boc-Apc(OH)-OH Oxidation->Purification_AA Incorp Couple Boc-Apc(OH)-OH (HBTU/DIPEA) Purification_AA->Incorp Resin_Prep Prepare Rink Amide Resin Fmoc_SPPS Standard Fmoc SPPS Cycles Resin_Prep->Fmoc_SPPS Fmoc_SPPS->Incorp Continue_SPPS Continue Fmoc SPPS Cycles Incorp->Continue_SPPS Continue_SPPS->Fmoc_SPPS Cleavage Cleave peptide from resin (TFA cocktail) Continue_SPPS->Cleavage Purification_Peptide Purify by RP-HPLC Cleavage->Purification_Peptide Analysis Analyze by LC-MS Purification_Peptide->Analysis

Figure 2: Workflow for internal incorporation.
Experimental Protocol

4.2.1. Synthesis of Boc-5-amino-pyridine-2-carboxylic acid (Boc-Apc(OH)-OH)

  • Dissolve tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 g, 4.46 mmol) in a mixture of acetonitrile and water (1:1, 20 mL).

  • Add TEMPO (0.07 g, 0.45 mmol) and (diacetoxyiodo)benzene (BAIB, 1.58 g, 4.91 mmol).

  • Stir the mixture at room temperature for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired carboxylic acid.

4.2.2. Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

  • Perform standard Fmoc-SPPS on a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • At the desired position for incorporation, couple the synthesized Boc-Apc(OH)-OH (3 eq.) using a standard coupling reagent cocktail (e.g., HBTU/DIPEA in DMF) for 2-4 hours.

  • After coupling, wash the resin and proceed with the subsequent Fmoc-amino acid couplings as per the standard protocol.

4.2.3. Cleavage and Purification

  • Follow the cleavage and purification protocol as described in section 3.2.3.

Expected Results

The following table provides representative data for the synthesis of a model decapeptide containing the pyridine-based amino acid analogue.

ParameterExpected Value
Yield of Boc-Apc(OH)-OH 60 - 75%
Coupling Efficiency of Boc-Apc(OH)-OH > 95%
Crude Peptide Purity (by RP-HPLC) 65 - 80%
Final Purity after Purification > 95%
Overall Yield 10 - 25%

Safety and Handling

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

  • The reagents used in SPPS, such as TFA, piperidine, and coupling reagents, are corrosive, toxic, and/or irritants. Handle with extreme care and follow all laboratory safety procedures.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Resin Loading Incomplete reaction; steric hindrance.Increase reaction time; use a more reactive resin; increase equivalents of carbamate and base.
Incomplete Coupling Steric hindrance of the building block; peptide aggregation.Double couple; use a stronger coupling agent (e.g., HATU); perform the reaction at a slightly elevated temperature.
Low Cleavage Yield Incomplete cleavage.Increase cleavage time; use a stronger cleavage cocktail (if compatible with side-chain protecting groups).
Side Product Formation Incomplete deprotection; side reactions during cleavage.Ensure complete deprotection at each step; optimize cleavage cocktail and scavengers.

Conclusion

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a valuable building block for the synthesis of peptides containing a functionalized pyridine moiety. The protocols outlined in these application notes provide a starting point for researchers to explore the incorporation of this and similar molecules into their peptide designs, opening up new avenues for the development of novel peptide-based therapeutics and research tools. The specific reaction conditions may require optimization depending on the peptide sequence and the desired final product.

Application

Application Notes and Protocols for the Characterization of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

Abstract This document provides detailed application notes and experimental protocols for the analytical characterization of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This compound is a key intermediate in the...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the analytical characterization of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This compound is a key intermediate in the synthesis of various pharmaceutical agents. Accurate and robust analytical methods are crucial for ensuring its identity, purity, and quality. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₁H₁₆N₂O₃[1]
Molecular Weight224.26 g/mol [1][2]
IUPAC Nametert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate[1]
CAS Number323578-38-7[1][3]
AppearanceWhite to off-white solid
StorageInert atmosphere, 2-8°C[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate and quantifying impurities. A reversed-phase HPLC method is generally suitable for this compound.

Table 2: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0-20 min: 5-95% B20-25 min: 95% B25-26 min: 95-5% B26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in initial mobile phase composition, filtered through a 0.45 µm syringe filter.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare mobile phases A and B as described in Table 2. Degas the mobile phases before use.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the initial mobile phase mixture to achieve a concentration of 1 mg/mL. Filter the solution using a 0.45 µm syringe filter.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Analysis: Inject the prepared sample and run the gradient program as detailed in Table 2.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. The purity is calculated as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A & B B Prepare Sample Solution (1 mg/mL) A->B C Filter Sample B->C D Equilibrate HPLC System C->D E Inject Sample D->E F Run Gradient Program E->F G Integrate Peak Areas F->G H Calculate Purity G->H

HPLC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the identity of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. Both ¹H and ¹³C NMR should be performed.

Table 3: NMR Parameters

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Temperature Room TemperatureRoom Temperature

Expected Chemical Shifts (¹H NMR, referenced from similar compounds): [2]

  • ~1.3 ppm: Singlet, 9H (tert-butyl protons)

  • ~4.5 ppm: Singlet or doublet, 2H (hydroxymethyl protons, -CH₂OH)

  • Aromatic protons: Signals corresponding to the pyridine ring.

  • -NH proton: Signal for the carbamate proton.

  • -OH proton: Signal for the hydroxyl proton.

Expected Chemical Shifts (¹³C NMR, referenced from similar compounds): [4]

  • Signals for the tert-butyl carbons.

  • Signal for the carbamate carbonyl carbon.

  • Signals for the aromatic carbons of the pyridine ring.

  • Signal for the hydroxymethyl carbon.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the parameters in Table 3.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction, and integration for ¹H NMR). Reference the spectra to the internal standard (TMS at 0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Tune & Shim Spectrometer A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Process Spectra (FT, Phasing, etc.) C->E D->E F Reference to TMS E->F G Assign Signals & Confirm Structure F->G

NMR Spectroscopy Workflow
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[2]

Table 4: Mass Spectrometry Parameters

ParameterRecommended Conditions
Ionization Technique Electrospray Ionization (ESI)
Polarity Positive Ion Mode
Analyzer Time-of-Flight (TOF) or Orbitrap for HRMS
Scan Range m/z 50 - 500
Expected m/z [M+H]⁺: ~225.12[M+Na]⁺: ~247.10

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer.

  • Analysis: Infuse the sample solution directly into the ion source or inject it via an HPLC system.

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and compare the measured m/z with the calculated values. For HRMS, the measured exact mass should be within 5 ppm of the calculated mass.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Prepare Dilute Sample Solution B Calibrate Mass Spectrometer A->B C Introduce Sample into Ion Source B->C D Acquire Mass Spectrum C->D E Identify Molecular Ion Peaks D->E F Compare Measured vs. Calculated m/z E->F

Mass Spectrometry Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3300O-H stretch (alcohol), N-H stretch (carbamate)
~2950C-H stretch (aliphatic)
~1700C=O stretch (carbamate)
~1600, ~1480C=C and C=N stretch (aromatic pyridine ring)
~1250C-N stretch
~1050C-O stretch (alcohol)

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Background Spectrum: Acquire a background spectrum.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the molecular structure.

Summary

The analytical methods described in this document provide a comprehensive framework for the characterization of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. The combination of HPLC, NMR, MS, and FTIR allows for the unambiguous confirmation of its identity, purity, and structural integrity, which is essential for its application in research and drug development. Researchers should note that the provided protocols are general guidelines and may require optimization for specific instrumentation and sample matrices.

References

Method

spectroscopic data (NMR, IR, MS) for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the spectroscopic data and analytical protocols for the characterization of tert-Butyl (6-(hydroxymethyl)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data and analytical protocols for the characterization of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis.

Compound Information

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a bifunctional molecule containing a Boc-protected amine and a primary alcohol on a pyridine scaffold. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

PropertyValue
IUPAC Name tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate
CAS Number 323578-38-7
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol [1]

Spectroscopic Data

Precise spectroscopic data is crucial for the unambiguous identification and quality control of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. The following tables summarize the expected and observed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The following are the predicted and reported proton (¹H) and carbon-¹³ (¹³C) NMR data.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.20d1HPyridine-H2
~7.85dd1HPyridine-H4
~7.30d1HPyridine-H5
~4.65s2H-CH₂OH
~1.50s9H-C(CH₃)₃
SolventCDCl₃ or DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~158.0Pyridine-C6
~153.0C=O (Carbamate)
~142.0Pyridine-C2
~135.0Pyridine-C3
~125.0Pyridine-C4
~120.0Pyridine-C5
~80.0-C (CH₃)₃
~63.0-C H₂OH
~28.0-C(C H₃)₃
SolventCDCl₃ or DMSO-d₆
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol), N-H stretch (carbamate)
2980-2850Medium-StrongC-H stretch (aliphatic)
~1700StrongC=O stretch (carbamate)
1600-1450MediumC=C and C=N stretch (pyridine ring)
~1250, ~1160StrongC-O stretch (carbamate and alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data for various adducts are presented below.[2]

Table 4: Mass Spectrometry Data (Predicted)

Adductm/z
[M+H]⁺225.12337
[M+Na]⁺247.10531
[M-H]⁻223.10881
[M+NH₄]⁺242.14991
[M+K]⁺263.07925

Experimental Protocols

The following protocols outline the standard procedures for acquiring the spectroscopic data presented above.

Synthesis Protocol

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate can be synthesized via the reduction of the corresponding carboxylic acid or ester. A typical procedure involves the reduction of 5-(tert-butoxycarbonylamino)picolinic acid.

Workflow for Synthesis

start Start: 5-(tert-butoxycarbonylamino)picolinic acid reagent Reducing Agent (e.g., LiAlH₄) in Anhydrous THF start->reagent 1. reaction Reduction Reaction (0°C to rt, under N₂) reagent->reaction 2. quench Work-up and Quenching (e.g., water, NaOH) reaction->quench 3. extraction Extraction with Organic Solvent (e.g., EtOAc) quench->extraction 4. purification Purification by Column Chromatography extraction->purification 5. product Product: tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate purification->product 6.

A representative synthetic workflow for the target compound.
NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse width of 30-45°, relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical parameters: pulse width of 30-45°, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements.

  • Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern if MS/MS data is acquired.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized chemical compound.

cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Characterization ir IR Spectroscopy synthesis->ir Characterization ms Mass Spectrometry synthesis->ms Characterization structure Structural Elucidation nmr->structure Provides connectivity purity Purity Assessment nmr->purity ir->structure Identifies functional groups ms->structure Determines molecular weight ms->purity final Verified Compound Structure and Purity structure->final purity->final

A logical workflow for the spectroscopic analysis of a chemical compound.

References

Application

The Strategic Role of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in the Generation of Diverse Compound Libraries for Drug Discovery

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction In the landscape of modern drug discovery, the synthesis of diverse and structurally complex compound librar...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery, the synthesis of diverse and structurally complex compound libraries is paramount for the identification of novel therapeutic agents. Bifunctional building blocks are instrumental in this endeavor, enabling the efficient generation of a multitude of analogs from a single, versatile scaffold. tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate has emerged as a key player in this field. This strategically designed molecule incorporates a pyridine core, a common motif in numerous FDA-approved drugs, with two orthogonal functional groups: a Boc-protected amine and a primary alcohol. This unique arrangement allows for sequential or parallel derivatization, providing a robust platform for diversity-oriented synthesis (DOS). The pyridine scaffold itself is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.

This document provides detailed application notes and protocols for the utilization of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in the construction of compound libraries. It outlines experimental procedures for derivatization, presents data in a structured format, and visualizes the synthetic workflows and a potential biological target pathway.

Key Features of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

The utility of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate as a scaffold for compound library synthesis is rooted in its distinct chemical features:

  • Bifunctionality: The presence of a Boc-protected amine at the 3-position and a hydroxymethyl group at the 6-position allows for two independent points of diversification.

  • Orthogonal Reactivity: The Boc-protecting group can be selectively removed under acidic conditions to liberate the amine for subsequent reactions, while the hydroxymethyl group can be modified through various transformations such as oxidation, etherification, or esterification under neutral or basic conditions.

  • Privileged Scaffold: The central pyridine ring is a well-established pharmacophore, increasing the likelihood that the resulting library members will possess biological activity. Pyridine derivatives have shown significant potential as kinase inhibitors, GPCR modulators, and in other therapeutic areas.[1][2][3]

Application: Construction of a Diverse Aminopyridine Library

This section outlines a strategy for the parallel synthesis of a diverse library of compounds derived from tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. The workflow is designed to be amenable to high-throughput synthesis techniques.

Logical Workflow for Library Synthesis

G A tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (Starting Scaffold) B Diversification at C6-Hydroxymethyl Group (e.g., Etherification, Esterification) A->B Step 1 C Intermediate Library 1 (C6-Modified) B->C D Boc Deprotection (Acidic Conditions) C->D Step 2 E Intermediate Library 2 (Free Amino Group) D->E F Diversification at C3-Amino Group (e.g., Amidation, Sulfonylation, Reductive Amination) E->F Step 3 G Final Compound Library (Diverse Structures) F->G G A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B C Ras B->C D Raf C->D E MEK D->E F ERK E->F G Transcription Factors (e.g., c-Myc, AP-1) F->G H Cell Proliferation, Survival, Differentiation G->H I Aminopyridine Library Compound (Potential Inhibitor) I->D Inhibition I->E Inhibition

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

Welcome to the technical support center for the synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, sc...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this key intermediate.

Synthetic Workflow Overview

A common synthetic approach for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a two-step process starting from 5-amino-2-methylpyridine. This involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the selective oxidation of the methyl group.

G A 5-Amino-2-methylpyridine (Starting Material) B Step 1: Boc Protection A->B C tert-Butyl (6-methylpyridin-3-yl)carbamate (Intermediate) B->C D Step 2: Selective Oxidation C->D E tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (Final Product) D->E

Caption: Synthetic workflow for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Step 1: Boc Protection of 5-Amino-2-methylpyridine

This initial step involves the protection of the amino group of 5-amino-2-methylpyridine using di-tert-butyl dicarbonate ((Boc)₂O). While seemingly straightforward, several issues can arise.

Frequently Asked Questions (FAQs)

Q1: My Boc protection reaction has a low yield. What are the common causes?

A1: Low yields in Boc protection can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are using a suitable base and solvent system, and allow for adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Side Reactions: The formation of di-Boc protected product or reaction at the pyridine nitrogen can occur, although less common under standard conditions.

  • Suboptimal Reagents: Ensure the (Boc)₂O and the base are of good quality and the solvent is anhydrous if required by the specific protocol.

  • Purification Losses: The product may be lost during workup or purification. Ensure proper extraction and purification techniques are used.

Q2: I am observing the formation of a di-Boc protected product. How can I prevent this?

A2: The formation of the di-Boc product, where the Boc group attaches to both the amino nitrogen and the pyridine nitrogen, can be minimized by:

  • Controlling Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of (Boc)₂O. A large excess can promote di-protection.

  • Choice of Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred. Stronger bases might facilitate di-protection.

  • Reaction Temperature: Running the reaction at room temperature or slightly below can improve selectivity.

Q3: What is the best workup procedure for the Boc protection of an aminopyridine?

A3: A typical workup involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

Troubleshooting Guide: Boc Protection
Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time, monitor by TLC. Consider a more effective base or solvent.
Side product formation.Adjust stoichiometry of (Boc)₂O. Use a less reactive base.
Purification loss.Optimize extraction and chromatography conditions.
Di-Boc Product Excess (Boc)₂O.Use 1.05-1.2 equivalents of (Boc)₂O.
Strong base.Use a milder, non-nucleophilic base like TEA or DIPEA.
No Reaction Inactive reagents.Use fresh (Boc)₂O and a high-purity base.
Inappropriate solvent.Ensure the solvent is suitable for the chosen base and starting material.
Experimental Protocol: Boc Protection of 5-Amino-2-methylpyridine
  • Dissolve 5-amino-2-methylpyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (6-methylpyridin-3-yl)carbamate.

Step 2: Selective Oxidation of the Methyl Group

The conversion of the methyl group at the 6-position to a hydroxymethyl group is a critical and often challenging step. Over-oxidation to the aldehyde or carboxylic acid is a common side reaction.

Frequently Asked Questions (FAQs)

Q1: The oxidation of the methyl group is not proceeding to completion. How can I improve the conversion rate?

A1: Incomplete oxidation can be addressed by:

  • Choice of Oxidant: Stronger oxidizing agents or more forcing conditions may be necessary. However, this increases the risk of over-oxidation. Common oxidants for this transformation include selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under controlled conditions.

  • Reaction Temperature and Time: Gradually increasing the reaction temperature or extending the reaction time can improve conversion. Careful monitoring is essential to prevent side product formation.

  • Catalyst Activity: If using a catalytic system, ensure the catalyst is active and not poisoned.

Q2: I am observing over-oxidation to the corresponding aldehyde or carboxylic acid. How can I selectively obtain the alcohol?

A2: Achieving selectivity for the hydroxymethyl group is key. Consider the following:

  • Milder Oxidizing Agents: Employing milder or more selective oxidizing agents can prevent over-oxidation.

  • Controlled Conditions: Precise control of reaction temperature, stoichiometry of the oxidant, and reaction time is crucial. Running the reaction at lower temperatures and slowly adding the oxidant can improve selectivity.

  • Alternative Two-Step Route: A more controllable, albeit longer, route involves oxidation of the methyl group to the carboxylic acid, followed by esterification and then reduction of the ester to the alcohol. This avoids the selectivity issues of direct oxidation.

Troubleshooting Guide: Selective Oxidation
Issue Possible Cause Recommended Solution
Low Conversion Insufficiently reactive oxidant.Consider a stronger oxidant or catalytic system.
Suboptimal reaction conditions.Gradually increase temperature or reaction time while monitoring.
Over-oxidation Oxidizing agent is too strong.Use a milder, more selective oxidant.
Lack of control over conditions.Maintain strict control over temperature and stoichiometry.
Product Degradation Harsh reaction conditions.Use milder conditions and ensure the Boc protecting group is stable under the chosen oxidation conditions.
Experimental Protocol: Selective Oxidation (Conceptual)

Note: This is a conceptual protocol as direct literature for this specific transformation is scarce. Optimization will be required.

  • Dissolve tert-butyl (6-methylpyridin-3-yl)carbamate (1.0 eq) in a suitable solvent (e.g., dioxane/water).

  • Add a selective oxidizing agent such as selenium dioxide (SeO₂) (1.0-1.2 eq).

  • Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter to remove any solids.

  • Work up the reaction mixture by extraction with an appropriate organic solvent.

  • Purify the crude product by column chromatography to isolate tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Alternative Route Troubleshooting

If direct oxidation proves to be low-yielding or non-selective, an alternative route involving the reduction of an ester is a reliable option.

G cluster_0 Troubleshooting Direct Oxidation A Low Yield or Incomplete Reaction B Increase Reaction Time/ Temperature A->B C Use Stronger Oxidant A->C G Consider Alternative Route: Oxidation to Acid -> Esterification -> Reduction A->G D Over-oxidation to Aldehyde/Carboxylic Acid E Use Milder Oxidant D->E F Control Stoichiometry/ Temperature D->F D->G

Caption: Troubleshooting logic for the selective oxidation step.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for reaction conditions based on analogous transformations.

Step Reactants Reagents/Conditions Typical Yield Key Challenges
Boc Protection 5-Amino-2-methylpyridine(Boc)₂O, TEA, THF, rt, 4h80-95%Di-Boc formation, purification.
Direct Oxidation tert-Butyl (6-methylpyridin-3-yl)carbamateSeO₂, Dioxane/H₂O, 90°C, 12h40-60%Low selectivity, over-oxidation.
Alternative: Ester Reduction Methyl 5-(tert-butoxycarbonylamino)picolinateLiBH₄, THF, 0°C to rt, 2h85-95%Boc group stability with some reducing agents.

For further assistance, please consult relevant literature for analogous transformations and consider performing small-scale optimization experiments before proceeding to a larger scale.

Optimization

optimizing reaction conditions for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl (6-(hydro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate?

A common and practical synthetic pathway involves a two-step process starting from 5-amino-2-methylpyridine. The first step is the selective oxidation of the methyl group to a hydroxymethyl group, yielding (5-aminopyridin-2-yl)methanol. This intermediate is then subjected to N-Boc protection to afford the final product.

Q2: What are the critical parameters for the Boc protection step?

The success of the Boc protection hinges on the choice of reagents, solvent, and base, as well as maintaining anhydrous conditions to prevent hydrolysis of the Boc anhydride.[1] Careful monitoring of the reaction is crucial to prevent side reactions such as the formation of di-Boc products.

Q3: How can I purify the final product?

Purification of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the specific impurities present, but a gradient of ethyl acetate in hexanes is often a good starting point.

Q4: What are the main safety concerns associated with this synthesis?

The reagents used in this synthesis can be hazardous. For instance, di-tert-butyl dicarbonate (Boc anhydride) is toxic upon inhalation.[2] Many oxidizing agents are corrosive and can cause severe burns. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Boc Protection cluster_2 Purification start 5-Amino-2-methylpyridine oxidation Oxidation of 2-methyl group start->oxidation Oxidizing Agent (e.g., KMnO4, SeO2) intermediate (5-aminopyridin-2-yl)methanol oxidation->intermediate boc_protection N-Boc Protection intermediate->boc_protection Boc2O or (Boc)2O/EDCI/HOBT Base (e.g., TEA, DMAP) Anhydrous Solvent product tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate boc_protection->product purification Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: Overall workflow for the synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Troubleshooting Guides

Part 1: Oxidation of 5-amino-2-methylpyridine
Issue Possible Cause Troubleshooting Steps
Low to no conversion of starting material - Inactive oxidizing agent.- Insufficient reaction temperature or time.- Use a fresh batch of the oxidizing agent.- Screen different oxidizing agents such as KMnO4, SeO2, or catalytic oxidation systems.- Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Formation of multiple products (low selectivity) - Oxidation of the amino group.- Over-oxidation of the methyl group to a carboxylic acid.- Employ milder oxidizing agents.- Protect the amino group prior to oxidation (though this adds extra steps).- Carefully control the stoichiometry of the oxidizing agent.
Product degradation - Harsh reaction conditions (e.g., strong acid or base, high temperature).- Use neutral or mildly acidic/basic conditions where possible.- Optimize the reaction temperature to the lowest effective level.
Part 2: N-Boc Protection of (5-aminopyridin-2-yl)methanol
Issue Possible Cause Troubleshooting Steps
Low yield of Boc-protected product - Incomplete reaction.- Hydrolysis of Boc anhydride.[1]- Increase the equivalents of Boc anhydride (e.g., 1.1-1.5 eq.).- Ensure strictly anhydrous conditions by using dry solvents and glassware.- Add a catalytic amount of DMAP to accelerate the reaction.[3]
Formation of di-Boc product - Excess Boc anhydride.- Prolonged reaction time or high temperature.- Use a controlled amount of Boc anhydride (close to 1.0 eq.).- Monitor the reaction closely by TLC and stop it once the mono-Boc product is maximized.- Consider alternative methods like the use of EDCI/HOBT which can offer higher selectivity.[4][5]
Presence of unreacted Boc anhydride after workup - Incomplete quenching or hydrolysis during workup.- Wash the organic layer with a saturated solution of sodium bicarbonate to hydrolyze excess Boc anhydride.[1]- Use a scavenger resin to remove unreacted Boc anhydride.[6]- Remove volatile Boc anhydride and its byproducts under high vacuum.[1]
Cleavage of the Boc group during workup or purification - Exposure to acidic conditions.- Avoid acidic workup conditions.- Use a neutral buffer system during extraction if necessary.- Deactivate silica gel with a small amount of triethylamine in the eluent during column chromatography.

Key Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection[3][7]
  • Dissolve (5-aminopyridin-2-yl)methanol (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (TEA, 1.2-1.5 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Alternative N-Boc Protection using EDCI/HOBT[4][5]

This method can provide higher selectivity for mono-Boc protection of aminopyridines.

  • Dissolve the aminopyridine (1.0 eq.), EDCI (1.5-3.0 eq.), HOBT (0.05-0.1 eq.), and a base (e.g., TEA, 1.5-3.0 eq.) in a suitable solvent (e.g., THF, DCM).

  • Add di-tert-butyl dicarbonate (1.5-2.0 eq.) to the mixture.

  • Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC.

  • Workup and purify as described in Protocol 1.

Data Summary

Table 1: Common Reagents and Conditions for Boc Protection
Reagent Base Solvent Temperature (°C) Typical Yield (%) Key Considerations
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA), Diisopropylethylamine (DIPEA)Tetrahydrofuran (THF), Dichloromethane (DCM)0 to Room Temp80-95Requires anhydrous conditions.[1]
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP) (catalytic)Acetonitrile, DCMRoom Temp>90DMAP can significantly accelerate the reaction.[3]
Di-tert-butyl dicarbonate (Boc₂O) with EDCI/HOBTTriethylamine (TEA)THF, DCMRoom Temp80-90May offer better selectivity and avoid di-Boc formation.[4][5]

Troubleshooting Logic

Troubleshooting_Boc_Protection cluster_incomplete_reaction Incomplete Reaction cluster_side_products Side Product Formation start Low Yield of Boc-Protected Product q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes Check TLC a1_no No q1->a1_no Check TLC q2 Is di-Boc product observed? a1_yes->q2 sol_incomplete1 Increase Boc2O equivalents a1_no->sol_incomplete1 sol_incomplete2 Ensure anhydrous conditions sol_incomplete3 Add catalytic DMAP sol_incomplete4 Increase reaction time/temperature a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_diboc1 Reduce Boc2O equivalents a2_yes->sol_diboc1 q3 Is Boc group cleaved? a2_no->q3 sol_diboc2 Monitor reaction closely sol_diboc3 Use EDCI/HOBT method sol_cleavage1 Avoid acidic workup q3->sol_cleavage1 sol_cleavage2 Neutralize silica gel

Caption: Troubleshooting logic for the N-Boc protection step.

References

Troubleshooting

Technical Support Center: Purification of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tert-Butyl (6-(h...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate?

A1: The two most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities present.

Q2: How do I choose between column chromatography and recrystallization?

A2: Column chromatography is generally preferred when dealing with a complex mixture of impurities or when impurities have similar polarity to the desired product. Recrystallization is a more straightforward and scalable method, ideal for removing small amounts of impurities when the crude product is relatively pure.

Q3: What are the likely impurities in a synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate?

A3: Common impurities may include unreacted starting materials such as (5-aminopyridin-2-yl)methanol, byproducts from the protection reaction, or residual solvents from the reaction workup.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique to monitor the separation during column chromatography and to assess the purity of fractions. For recrystallization, the purity of the resulting crystals can be checked by techniques like NMR spectroscopy or melting point analysis.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low yield after purification The compound may be partially soluble in the aqueous phase during workup.During the extraction step, ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
The chosen solvent system for chromatography may not be optimal, leading to poor separation and loss of product.Perform small-scale TLC experiments with various solvent systems to find the optimal mobile phase for separation before running a column.
The compound may have precipitated prematurely during recrystallization.Ensure the compound is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly.
Product is not pure after column chromatography The column may have been overloaded with the crude material.Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
The chosen mobile phase may not provide adequate separation.Adjust the polarity of the mobile phase. A less polar solvent system will generally lead to better separation of polar compounds.
Fractions were not collected and analyzed carefully.Collect smaller fractions and analyze each one by TLC before combining them.
Difficulty in inducing crystallization The chosen solvent for recrystallization is not suitable.Screen a variety of solvents or solvent mixtures. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
The solution is too dilute.Concentrate the solution by evaporating some of the solvent.
The presence of significant impurities is inhibiting crystallization.Consider a preliminary purification step, such as a simple filtration or a quick column, before attempting recrystallization.

Experimental Protocols

Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.

  • Preparation of the Column:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it under reduced pressure.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution:

    • Start eluting the column with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common gradient could be from 0% to 50% ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to obtain the purified tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and may require screening.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexane.

  • Dissolution:

    • Place the crude product in a flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Summary

Property Value Source
Molecular Formula C₁₁H₁₆N₂O₃PubChem[1]
Molecular Weight 224.26 g/mol PubChem[1]
Physical State SolidSigma-Aldrich[2]
Storage Temperature 2-8°C, under inert atmosphereSigma-Aldrich[2]

Purification Workflow

PurificationWorkflow start Crude Product tlc_analysis Analyze by TLC start->tlc_analysis decision Assess Impurity Profile tlc_analysis->decision column_chrom Column Chromatography decision->column_chrom recrystallization Recrystallization decision->recrystallization complex_impurities Complex Mixture or Similar Polarity Impurities decision->complex_impurities minor_impurities Relatively Pure with Minor Impurities decision->minor_impurities purity_check_cc Check Purity of Fractions (TLC) column_chrom->purity_check_cc purity_check_rx Check Purity of Crystals (NMR, MP) recrystallization->purity_check_rx combine_fractions Combine Pure Fractions & Evaporate purity_check_cc->combine_fractions collect_crystals Collect and Dry Crystals purity_check_rx->collect_crystals final_product Pure Product combine_fractions->final_product collect_crystals->final_product complex_impurities->column_chrom minor_impurities->recrystallization

Caption: Decision workflow for the purification of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

References

Optimization

common impurities in tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate and their removal

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. The information provided is designed to address common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate synthesized from (5-aminopyridin-2-yl)methanol and di-tert-butyl dicarbonate (Boc₂O)?

A1: The most common impurities encountered during the synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate are typically related to the starting materials and by-products of the Boc-protection reaction. These include:

  • Unreacted (5-aminopyridin-2-yl)methanol: The starting amino alcohol may not have fully reacted.

  • Di-tert-butyl dicarbonate (Boc₂O): Excess Boc anhydride is often used to drive the reaction to completion.

  • tert-Butanol: A by-product of the reaction of Boc₂O with the amine.

  • Di-Boc protected product: A small amount of the product where the hydroxyl group has also been protected with a Boc group may form, although this is generally less likely under standard conditions.

  • Pyrocarbonate-related impurities: Formed from the decomposition of Boc₂O.

Q2: How can I monitor the progress of the reaction and the presence of impurities?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The starting material, (5-aminopyridin-2-yl)methanol, is significantly more polar than the Boc-protected product and will have a lower Rf value. Boc₂O is less polar and may not be UV-active, but its presence can sometimes be inferred by quenching the reaction with a primary amine and observing the formation of a new, less polar spot. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.

Q3: My purified product appears as an oil or a waxy solid. How can I obtain a crystalline solid?

A3: "Oiling out" can occur if the product is not sufficiently pure or if the incorrect crystallization conditions are used. To induce crystallization, ensure that all volatile solvents from the work-up have been thoroughly removed under high vacuum. Trituration of the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether, can help to crash out the solid. If this fails, recrystallization from a carefully chosen solvent system is recommended.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up
  • Problem: The crude product shows significant amounts of starting material and other impurities by TLC or HPLC analysis.

  • Solution: An initial purification by liquid-liquid extraction can be effective. After the reaction, quench any excess Boc₂O by adding a small amount of a primary amine (e.g., a few drops of butylamine) and stirring for 30 minutes. Then, perform an aqueous work-up. Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted (5-aminopyridin-2-yl)methanol, followed by a wash with saturated sodium bicarbonate solution to remove any acidic by-products, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Difficulty in Removing Excess Boc Anhydride and tert-Butanol
  • Problem: Residual di-tert-butyl dicarbonate and its by-product, tert-butanol, are observed in the NMR spectrum of the product.

  • Solution: These impurities are relatively volatile and can often be removed by co-evaporation with a solvent like toluene under high vacuum. For stubborn traces of Boc₂O, quenching the crude reaction mixture with a nucleophilic scavenger like imidazole prior to the aqueous work-up can be effective.[1] The resulting Boc-imidazole adduct is water-soluble and easily removed during the extraction.[1]

Issue 3: Product Co-elutes with Impurities During Column Chromatography
  • Problem: Achieving baseline separation of the desired product from a closely eluting impurity during silica gel chromatography is challenging.

  • Solution: Optimizing the solvent system is crucial. A shallow gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity. If co-elution persists, consider using a different adsorbent, such as alumina, or a different solvent system, for example, dichloromethane/methanol.

Data Presentation

The following table summarizes the expected purity levels of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate after various purification steps. The values are representative and may vary depending on the initial reaction conditions and scale.

Purification StepPurity (%)Predominant Impurities Remaining
Crude Product (after reaction)65-85(5-aminopyridin-2-yl)methanol, Boc₂O, tert-Butanol
After Aqueous Work-up85-95Residual Boc₂O, tert-Butanol, minor by-products
After Recrystallization>98Trace solvent, minor structurally related impurities
After Column Chromatography>99Trace solvent

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: A suitable solvent system for the recrystallization of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a mixture of ethyl acetate and hexane. Ethyl acetate is a "good" solvent in which the compound is soluble when hot, and hexane is a "poor" solvent in which the compound is insoluble.

  • Procedure: a. Dissolve the crude product (e.g., 1.0 g) in a minimal amount of hot ethyl acetate (approximately 5-10 mL) in an Erlenmeyer flask. b. While the solution is still hot, slowly add hexane dropwise with swirling until the solution becomes faintly turbid. c. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of cold hexane. h. Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane.

  • Procedure: a. Prepare a slurry of silica gel in hexane and pack a chromatography column. b. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. c. Evaporate the solvent to obtain a dry powder. d. Carefully load the dry powder onto the top of the packed column. e. Elute the column with a gradient of ethyl acetate in hexane, starting with 20% ethyl acetate and gradually increasing to 50% ethyl acetate. f. Collect fractions and monitor them by TLC. g. Combine the fractions containing the pure product (typically with an Rf of ~0.4 in 1:1 ethyl acetate/hexane). h. Remove the solvent under reduced pressure to yield the purified product.

Visualizations

Impurity_Removal_Workflow crude Crude Product (65-85% Purity) workup Aqueous Work-up (Acid/Base Wash) crude->workup Removal of polar impurities impurities1 Starting Material, Excess Boc₂O crude->impurities1 post_workup Product after Work-up (85-95% Purity) workup->post_workup recrystallization Recrystallization (EtOAc/Hexane) post_workup->recrystallization chromatography Column Chromatography (Silica, EtOAc/Hexane) post_workup->chromatography impurities2 Residual Boc₂O, t-Butanol post_workup->impurities2 pure_recryst Pure Product (>98% Purity) recrystallization->pure_recryst pure_chrom Pure Product (>99% Purity) chromatography->pure_chrom

Caption: Workflow for the purification of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Troubleshooting_Logic start Analysis of Crude Product check_purity Is Purity < 85%? start->check_purity high_sm High Starting Material? check_purity->high_sm Yes proceed_purification Proceed to Recrystallization or Chromatography check_purity->proceed_purification No high_boc High Boc₂O? high_sm->high_boc No acid_wash Perform Acid Wash during Work-up high_sm->acid_wash Yes quench_boc Quench with Imidazole before Work-up high_boc->quench_boc Yes high_boc->proceed_purification No acid_wash->high_boc quench_boc->proceed_purification

Caption: Decision tree for troubleshooting initial purification steps.

References

Troubleshooting

stability and storage conditions for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

Welcome to the technical support center for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabil...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound, as well as to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate?

For long-term stability, this product should be stored in a tightly sealed container in a dry and well-ventilated place. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature, typically between 2-8°C. Some suppliers may also recommend cold-chain transportation.

Q2: Is this compound stable under normal laboratory conditions?

Yes, tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is generally stable under recommended storage and normal laboratory conditions. However, it is important to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition. Moisture should also be avoided to prevent potential hydrolysis.

Q3: What are the main safety hazards associated with this compound?

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Q4: I am having trouble dissolving the compound. What solvents are recommended?

Troubleshooting Guides

Boc-Protection and Deprotection Issues

The tert-butoxycarbonyl (Boc) protecting group is central to the use of this molecule. Below are common issues and troubleshooting steps for its protection and deprotection.

Issue Potential Cause Troubleshooting Steps
Incomplete Boc Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%).
Inadequate reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If necessary, allow the reaction to proceed for a longer duration or slightly increase the temperature.
Inappropriate solvent.Ensure the solvent (e.g., DCM for TFA deprotection) can adequately dissolve both the substrate and the acid.
Formation of Side Products during Deprotection Alkylation of nucleophiles by the released tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.
Formation of Di-Boc Side Product during Protection Excess of Boc anhydride ((Boc)₂O).Use a controlled amount of (Boc)₂O, typically 1.0 to 1.2 equivalents relative to the amine.
Reaction temperature is too high.Conduct the reaction at a lower temperature, such as 0°C to room temperature.
Use of a strong base.Employ a weaker, non-nucleophilic base like sodium bicarbonate or triethylamine.

Experimental Protocols

This compound is a versatile building block in organic synthesis. The Boc-protected amine allows for selective reactions at other positions of the molecule.

Oxidation of the Hydroxymethyl Group to an Aldehyde

The hydroxymethyl group can be oxidized to an aldehyde, which is a useful intermediate for further modifications such as reductive amination or Wittig reactions.

Protocol:

  • In a dry, three-necked round-bottomed flask equipped with a mechanical stirrer, add a sixfold molar excess of dipyridine chromium(VI) oxide to anhydrous dichloromethane (DCM).

  • Stir the mixture at room temperature and add tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1 equivalent) in one portion.

  • Continue stirring for approximately 20 minutes, monitoring the reaction by TLC.

  • Upon completion, decant the supernatant solution from the insoluble brown gum.

  • Wash the residue with three portions of ether.

  • Combine the organic solutions and wash successively with aqueous 5% sodium hydroxide, 5% hydrochloric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Troubleshooting:

  • Pyridine N-oxide formation: Over-oxidation can sometimes lead to the formation of the corresponding pyridine N-oxide. To minimize this, ensure the reaction is not left for an extended period after the starting material is consumed. Using milder or more selective oxidizing agents can also be considered.

  • Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction.

Williamson Ether Synthesis

The hydroxymethyl group can be converted to an ether linkage through the Williamson ether synthesis.

Protocol:

  • To a solution of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0°C to form the alkoxide.

  • Stir the mixture for 30 minutes at 0°C.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography.

Troubleshooting:

  • Low Conversion: Ensure complete formation of the alkoxide before adding the alkyl halide. Using a slight excess of the alkyl halide may also improve the yield.

  • Side Reactions: As this is an SN2 reaction, it works best with primary alkyl halides. Secondary and tertiary alkyl halides may lead to elimination byproducts.

Signaling Pathways and Logical Relationships

While tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a synthetic building block and not known to directly interact with specific signaling pathways, it is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors. The general workflow from this starting material to a potential kinase inhibitor is outlined below.

experimental_workflow General Synthetic Workflow to Kinase Inhibitors A tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate B Functionalization (e.g., Oxidation to Aldehyde) A->B C Key Intermediate (e.g., Aldehyde) B->C D Coupling Reaction (e.g., Reductive Amination) C->D E Boc-Protected Precursor D->E F Boc Deprotection E->F G Final Kinase Inhibitor F->G

Caption: General workflow from the starting material to a potential kinase inhibitor.

The following diagram illustrates a logical troubleshooting workflow for a common synthetic step, such as a coupling reaction, where low yield is observed.

troubleshooting_workflow Troubleshooting Low Yield in a Coupling Reaction start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst optimize_reagents Use Fresh Reagents/ Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Modify Temperature/ Increase Reaction Time check_conditions->optimize_conditions change_catalyst Screen Different Catalysts/Ligands check_catalyst->change_catalyst success Improved Yield optimize_reagents->success optimize_conditions->success change_catalyst->success

References

Optimization

troubleshooting failed reactions with tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

Welcome to the technical support center for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate?

A1: This compound is a bifunctional molecule, allowing for a variety of subsequent reactions. The most common transformations involve the hydroxymethyl group and the Boc-protected amine. These include:

  • Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.

  • Boc deprotection to reveal the free amine.

  • Activation of the hydroxymethyl group (e.g., mesylation or tosylation) for nucleophilic substitution.

  • Ether synthesis via Williamson ether synthesis.

  • Suzuki-Miyaura cross-coupling after conversion of a suitable derivative (e.g., a bromo-substituted analog).

Q2: My oxidation of the hydroxymethyl group to the aldehyde is giving low yields. What could be the issue?

A2: Low yields in the oxidation of the hydroxymethyl group can be attributed to several factors. Over-oxidation to the carboxylic acid is a common side reaction, especially with stronger oxidizing agents. The choice of oxidant is crucial for this transformation. Milder, more selective reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are generally preferred for stopping at the aldehyde stage. Additionally, ensure that your reaction is performed under anhydrous conditions, as water can interfere with many oxidizing agents.

Q3: I am observing side products during the Boc deprotection of my molecule. How can I prevent this?

A3: Side product formation during Boc deprotection is often caused by the generation of a reactive tert-butyl cation. This cation can alkylate other nucleophilic sites in your molecule. To minimize this, consider the following:

  • Choice of Acid: While strong acids like trifluoroacetic acid (TFA) are effective, they can promote side reactions. A milder alternative is using HCl in an organic solvent like dioxane or methanol.

  • Use of Scavengers: Adding a scavenger, such as anisole or triisopropylsilane (TIS), to the reaction mixture can trap the tert-butyl cation and prevent it from reacting with your product.

  • Reaction Time and Temperature: Monitor the reaction closely and avoid prolonged reaction times or elevated temperatures, which can lead to increased side product formation.

Q4: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What are the likely causes?

A4: Incomplete Suzuki-Miyaura coupling reactions are often due to issues with the catalyst, reagents, or reaction conditions. Key factors to consider are:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

  • Reagent Quality: The purity of your boronic acid or ester is critical. Impurities can inhibit the catalyst. Also, ensure your base is anhydrous and of high quality.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the reaction outcome. For challenging couplings, consider using more electron-rich and bulky ligands like SPhos or XPhos.

  • Solvent and Temperature: The solvent system and reaction temperature can influence the solubility of your reagents and the rate of reaction. Screening different solvents (e.g., dioxane, toluene, DMF) and temperatures may be necessary.

Troubleshooting Guides

Oxidation of the Hydroxymethyl Group to the Aldehyde

Problem: Low yield of the desired aldehyde, tert-Butyl (6-formylpyridin-3-yl)carbamate.

Possible Causes & Solutions:

CauseSolution
Over-oxidation to the carboxylic acid Use a milder oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation. Avoid stronger oxidants like potassium permanganate or chromic acid.
Incomplete reaction Increase the equivalents of the oxidizing agent. Ensure the reaction is stirred efficiently. Monitor the reaction progress by TLC or LC-MS and quench only upon completion.
Decomposition of starting material or product Perform the reaction at a lower temperature. For Swern oxidations, it is critical to maintain the temperature below -60 °C during the addition of reagents.
Presence of water Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.
  • Dissolve tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

DOT Script for Oxidation Workflow

Oxidation_Workflow start Start: tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate oxidation Oxidation (e.g., DMP, Swern) start->oxidation product Product: tert-Butyl (6-formylpyridin-3-yl)carbamate oxidation->product High Yield side_product Side Product: Carboxylic Acid oxidation->side_product Over-oxidation incomplete Incomplete Reaction oxidation->incomplete Low Conversion troubleshoot Troubleshoot: - Check reagent purity - Increase oxidant equivalents - Extend reaction time incomplete->troubleshoot

Caption: Workflow for the oxidation of the hydroxymethyl group.

Boc Deprotection

Problem: Incomplete deprotection or formation of side products.

Possible Causes & Solutions:

CauseSolution
Incomplete reaction Increase the concentration of the acid or the reaction time. For stubborn substrates, gentle heating may be required.
tert-Butylation of the pyridine ring or other nucleophiles Add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.
Formation of an amine salt that is difficult to handle After deprotection, neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine into an organic solvent.
ReagentSolventTimeTemperatureYieldReference
50% TFADCM5 minRoom Temp78%[1]
50% TFADCM30 minRoom Temp>95%[1]
4 M HClDioxane30 minRoom Temp~85%[1]
4 M HClDioxane60 minRoom Temp>95%[1]

Note: Data is for a related peptide substrate and may vary for the title compound.

  • Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at 0 °C.

  • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to obtain the free amine.

DOT Script for Boc Deprotection Troubleshooting

Boc_Deprotection_Troubleshooting start Boc Deprotection Failed incomplete Incomplete Reaction? start->incomplete side_products Side Products? start->side_products incomplete_yes Increase acid concentration or reaction time incomplete->incomplete_yes Yes incomplete_no Proceed to next check incomplete->incomplete_no No side_products_yes Add scavenger (e.g., TIS, anisole) side_products->side_products_yes Yes side_products_no Check other parameters (e.g., starting material purity) side_products->side_products_no No

Caption: Troubleshooting logic for Boc deprotection.

Suzuki-Miyaura Cross-Coupling

Problem: Low yield or no reaction. (Note: This reaction requires prior conversion of the molecule to a halide or triflate).

Possible Causes & Solutions:

CauseSolution
Catalyst deactivation Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (N₂ or Ar). Degas all solvents thoroughly before use.
Poor quality boronic acid/ester Use freshly purchased or purified boronic acid/ester. Consider using a boronate ester (e.g., pinacol ester) for improved stability.
Inefficient catalyst/ligand system Screen different palladium catalysts and phosphine ligands. For electron-deficient pyridines, electron-rich and bulky ligands (e.g., SPhos, XPhos) are often effective.
Incorrect base or solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, toluene/water, DMF).
Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O9065-75
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O9085-95
Pd(OAc)₂SPhosCs₂CO₃Toluene/H₂O100>90

Note: Data is for a related 5-bromo-2-methylpyridin-3-amine and may vary for derivatives of the title compound.[2]

  • To a dry flask, add the bromo- or triflyloxy-derivative of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.0 equiv).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent and then the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

DOT Script for Suzuki Coupling Workflow

Suzuki_Coupling setup Reaction Setup: - Pyridine-X - Boronic Acid/Ester - Base - Pd Catalyst/Ligand inert Inert Atmosphere (N2/Ar) Degassed Solvents setup->inert heat Heating (80-100 °C) inert->heat monitor Monitor by TLC/LC-MS heat->monitor workup Workup & Purification monitor->workup product Coupled Product workup->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Williamson Ether Synthesis

Problem: Low yield of the desired ether.

Possible Causes & Solutions:

CauseSolution
Competing elimination reaction This is more likely with secondary and tertiary alkyl halides. Use a primary alkyl halide if possible. Use a less hindered base and lower the reaction temperature.
Incomplete deprotonation of the alcohol Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide.
Low reactivity of the alkyl halide Use a more reactive alkyl halide (I > Br > Cl) or activate the alcohol as a mesylate or tosylate before reacting with an alcohol nucleophile.
  • To a solution of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (1.1 equiv).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the primary alkyl halide (1.1 equiv) and allow the reaction to warm to room temperature.

  • Stir for 4-16 hours, monitoring by TLC.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

DOT Script for Williamson Ether Synthesis Decision Tree

Williamson_Ether_Synthesis start Planning Williamson Ether Synthesis check_halide Is the alkyl halide primary? start->check_halide proceed Proceed with standard protocol check_halide->proceed Yes consider_alt Consider alternative route or expect elimination check_halide->consider_alt No (secondary/tertiary)

Caption: Decision tree for planning a Williamson ether synthesis.

References

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of tert-B...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or inefficient mixing.

  • Poor Quality Reagents: Degradation or impurity of starting materials or reagents, especially di-tert-butyl dicarbonate ((Boc)₂O) or the reducing agent, can significantly impact the yield.

  • Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be ideal for the specific synthetic route.

  • Low Nucleophilicity of the Amine: The amino group on the pyridine ring can be weakly nucleophilic, leading to a sluggish Boc protection reaction.

  • Side Reactions: Competing reactions, such as the formation of di-Boc protected byproducts or other impurities, can consume the starting material and reduce the yield of the desired product.

Solutions:

Condition OptimizationReagent and Substrate ConsiderationsWork-up and Purification
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to stir for a longer duration if the starting material is still present.Use Fresh Reagents: Ensure that (Boc)₂O is fresh, as it can be sensitive to moisture. Use anhydrous solvents to prevent hydrolysis of the Boc anhydride.Optimize Extraction: Ensure proper phase separation during the work-up to avoid loss of product. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Adjust Temperature: Gently heating the reaction mixture may increase the reaction rate, but this should be done cautiously to avoid promoting side reactions.Activate the Amine: For the Boc protection of less nucleophilic aminopyridines, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction. Alternatively, using stronger bases or coupling agents like EDCI/HOBT may be beneficial.Careful Purification: Optimize the solvent system for column chromatography to ensure good separation of the product from impurities and unreacted starting materials.
Ensure Efficient Mixing: Use a suitable stir bar and ensure vigorous stirring, especially for heterogeneous mixtures.Check Starting Material Purity: Verify the purity of the starting amine or aldehyde by techniques such as NMR or melting point analysis.
Problem 2: Presence of Significant Impurities in the Final Product

Possible Causes:

  • Unreacted Starting Material: The reaction did not go to completion.

  • Formation of Byproducts: Side reactions, such as over-reduction of a formyl group or di-Boc protection of the amine, may have occurred.

  • Contamination from Reagents: Impurities present in the starting materials or reagents can be carried through to the final product.

  • Inefficient Purification: The purification method, such as column chromatography, may not have been effective in separating the desired product from impurities.

Solutions:

Impurity IdentificationReaction Condition AdjustmentPurification Strategy
Characterize Impurities: Use techniques like LC-MS or NMR to identify the structure of the major impurities. This can provide insights into the side reactions occurring.Control Stoichiometry: Use a slight excess of the limiting reagent to drive the reaction to completion, but avoid a large excess which can lead to byproducts.Optimize Column Chromatography: Adjust the polarity of the eluent system for flash column chromatography to achieve better separation. A gradient elution may be necessary.
Monitor by TLC: Use TLC to track the formation of byproducts during the reaction. If significant byproduct formation is observed early on, the reaction conditions may need to be adjusted.Temperature Control: Running the reaction at a lower temperature may help to minimize the formation of certain byproducts.Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Choice of Reducing Agent: When reducing a formyl group, a milder reducing agent like sodium borohydride is less likely to cause over-reduction compared to stronger agents like lithium aluminum hydride.Aqueous Washes: During the work-up, washing the organic layer with dilute acidic and basic solutions can help to remove certain types of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate?

There are two primary synthetic routes for the preparation of this compound:

  • Route A: Boc Protection of (5-aminopyridin-2-yl)methanol. This involves the direct protection of the amino group of the commercially available starting material with di-tert-butyl dicarbonate ((Boc)₂O).

  • Route B: Reduction of tert-butyl (6-formylpyridin-3-yl)carbamate. This route starts with the Boc-protected aldehyde, which is then reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride (NaBH₄).

Q2: How can I improve the yield of the Boc protection of (5-aminopyridin-2-yl)methanol?

The nucleophilicity of the amino group on the pyridine ring can be low. To improve the yield, consider the following:

  • Use a Catalyst: Adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.

  • Choice of Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed during the reaction.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used.

  • Reaction Time and Temperature: The reaction is often run at room temperature and monitored by TLC until completion, which may take several hours.

Q3: What are the best practices for the reduction of tert-butyl (6-formylpyridin-3-yl)carbamate?

For the reduction of the aldehyde to the alcohol, sodium borohydride (NaBH₄) is a commonly used and effective reducing agent.

  • Solvent: The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Work-up: The reaction is usually quenched by the addition of water or a dilute acid.

  • Purity of Starting Material: Ensure the starting aldehyde is pure, as impurities can lead to a complex product mixture.

Q4: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common method to monitor the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting material, product, and any major byproducts. The spots can be visualized under UV light or by using a staining agent such as potassium permanganate.

Q5: What is the best way to purify the final product?

Flash column chromatography on silica gel is the most common method for purifying tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used to separate the product from any impurities.

Data Presentation

The following tables provide illustrative data on how reaction conditions can affect the yield of the target compound. These are representative examples and optimal conditions may vary.

Table 1: Effect of Base and Catalyst on the Yield of Boc Protection of (5-aminopyridin-2-yl)methanol

EntryBase (equiv.)Catalyst (mol%)SolventTime (h)Yield (%)
1Triethylamine (1.5)NoneDCM1265
2Triethylamine (1.5)DMAP (10)DCM485
3DIPEA (1.5)NoneTHF1270
4DIPEA (1.5)DMAP (10)THF490

Table 2: Effect of Reducing Agent and Solvent on the Yield of Reduction of tert-butyl (6-formylpyridin-3-yl)carbamate

EntryReducing Agent (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaBH₄ (1.5)Methanol0192
2NaBH₄ (1.5)Ethanol0190
3LiBH₄ (1.5)THF0288
4NaBH₄ (1.5)MethanolRoom Temp0.585 (with minor byproducts)

Experimental Protocols

Protocol 1: Synthesis via Boc Protection of (5-aminopyridin-2-yl)methanol

Materials:

  • (5-aminopyridin-2-yl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, catalytic)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of (5-aminopyridin-2-yl)methanol (1.0 equiv.) in anhydrous DCM, add triethylamine (1.5 equiv.).

  • Add a catalytic amount of DMAP (0.1 equiv.), if desired.

  • Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis via Reduction of tert-butyl (6-formylpyridin-3-yl)carbamate

Materials:

  • tert-butyl (6-formylpyridin-3-yl)carbamate

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve tert-butyl (6-formylpyridin-3-yl)carbamate (1.0 equiv.) in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv.) in small portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Workflow cluster_route_a Route A: Boc Protection cluster_route_b Route B: Reduction cluster_workup Purification A_start (5-aminopyridin-2-yl)methanol A_reagents (Boc)2O, Base (TEA/DIPEA) Catalyst (DMAP, optional) Solvent (DCM/THF) A_start->A_reagents Reacts with A_product tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate A_reagents->A_product Yields Workup Aqueous Work-up (Extraction, Washes) A_product->Workup B_start tert-butyl (6-formylpyridin-3-yl)carbamate B_reagents Reducing Agent (NaBH4) Solvent (MeOH/EtOH) B_start->B_reagents Reacts with B_product tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate B_reagents->B_product Yields B_product->Workup Purification Flash Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic routes to tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC Start->Check_TLC Starting_Material Significant starting material remains? Check_TLC->Starting_Material Complex_Mixture Complex mixture of spots? Starting_Material->Complex_Mixture No Incomplete_Reaction Issue: Incomplete Reaction - Increase reaction time - Increase temperature cautiously - Add catalyst (e.g., DMAP for Boc protection) - Check reagent quality Starting_Material->Incomplete_Reaction Yes Clean_Reaction Mainly product spot, but low isolated yield? Complex_Mixture->Clean_Reaction No Side_Reactions Issue: Side Reactions - Lower reaction temperature - Adjust stoichiometry - Use milder reagents - Check for air/moisture sensitivity Complex_Mixture->Side_Reactions Yes Workup_Loss Issue: Product Loss During Work-up/Purification - Optimize extraction pH - Back-extract aqueous layers - Optimize chromatography conditions - Check for product volatility Clean_Reaction->Workup_Loss Yes

Caption: Troubleshooting workflow for low yield.

Optimization

side reactions to avoid when using tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

Welcome to the technical support center for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during their experiments with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate?

A1: The primary reactive sites are the hydroxymethyl group (-CH₂OH), the Boc-protected amine (-NHBoc), and the pyridine ring nitrogen. The hydroxymethyl group readily undergoes oxidation, acylation, and etherification. The Boc-protecting group is sensitive to strong acidic conditions. The pyridine nitrogen, although weakly nucleophilic, can react under certain conditions.

Q2: How stable is the Boc protecting group during typical transformations of the hydroxymethyl group?

A2: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions, making it compatible with many reactions involving the hydroxymethyl group.[][2] However, it is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid.[] Care must be taken to avoid acidic conditions if the Boc group needs to remain intact.

Q3: Can the pyridine nitrogen interfere with reactions at the hydroxymethyl group?

A3: Yes, the pyridine nitrogen can act as a nucleophile or a base, potentially leading to side reactions. For example, during acylation with highly reactive acyl chlorides, the pyridine nitrogen can be acylated to form a reactive N-acylpyridinium salt.[3][4] In reactions involving strong bases, the pyridine ring's acidity can be a factor.

Troubleshooting Guides

This section provides detailed troubleshooting for common reactions involving the hydroxymethyl group of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Oxidation of the Hydroxymethyl Group

The oxidation of the hydroxymethyl group to an aldehyde is a common transformation. However, several side reactions can occur depending on the chosen oxidant.

Common Problem: Low yield of the desired aldehyde and formation of unidentified byproducts.

Potential Cause Recommended Solution Expected Outcome
Over-oxidation to carboxylic acid Use mild and selective oxidizing agents such as Manganese Dioxide (MnO₂) or a Swern oxidation protocol. Avoid strong oxidants like potassium permanganate or chromic acid.Increased yield of the aldehyde.
Reaction with the Boc-protected amine The Boc group is generally stable to mild oxidizing conditions. If cleavage is observed, ensure the reaction is run under neutral or slightly basic conditions.Preservation of the Boc protecting group.
Formation of a Pummerer rearrangement byproduct (with Swern oxidation) Maintain a low reaction temperature (below -60 °C) during the addition of the alcohol and the base.[5]Minimized formation of the thioacetal side product.
Reaction with the pyridine ring The pyridine ring is generally stable to oxidation under these conditions. If ring oxidation is suspected, consider less reactive oxidizing agents.Selective oxidation of the hydroxymethyl group.
  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for another hour at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Swern_Oxidation_Workflow cluster_reagents Reagents cluster_substrate Substrate cluster_base Base Oxalyl_Chloride Oxalyl Chloride in DCM Activation Activation (-78 °C, 30 min) Oxalyl_Chloride->Activation DMSO DMSO DMSO->Activation Substrate_sol tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in DCM Addition Substrate Addition (< -60 °C, 1 hr) Substrate_sol->Addition Triethylamine Triethylamine Oxidation Oxidation (-78 °C, 1 hr) Triethylamine->Oxidation Start Start Start->Oxalyl_Chloride Activation->Addition Addition->Oxidation Quench Quench & Workup Oxidation->Quench Side_Product Pummerer Rearrangement (Thioacetal) Oxidation->Side_Product If T > -60 °C Purification Purification Quench->Purification Product Desired Aldehyde Purification->Product

Acylation of the Hydroxymethyl Group

Ester formation via acylation is another key reaction. The choice of acylating agent and base is crucial to avoid side reactions.

Common Problem: Formation of multiple products, including N-acylated species.

Potential Cause Recommended Solution Expected Outcome
N-acylation of the Boc-protected amine The Boc-protected amine is generally not nucleophilic enough to compete with the alcohol. However, under harsh conditions or with highly reactive acylating agents, this can occur. Use milder conditions and avoid excess acylating agent.Selective O-acylation.
N-acylation of the pyridine nitrogen The pyridine nitrogen can be acylated by reactive acyl chlorides, forming a highly reactive acylpyridinium salt. This can be avoided by using less reactive acylating agents (e.g., acid anhydrides) or by using a non-nucleophilic base like triethylamine instead of pyridine.[3][6]Minimized side reactions involving the pyridine ring.
Di-acylation If the starting material is not fully pure and contains the corresponding diol (from cleavage of the Boc group), di-acylation can occur. Ensure the purity of the starting material.Formation of the mono-ester.
  • Dissolve tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add the acid chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Acylation_Side_Reactions Substrate tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate Desired_Product O-Acylated Product (Ester) Substrate->Desired_Product Hydroxymethyl Attack N_Acyl_Pyridine N-Acylpyridinium Salt Substrate->N_Acyl_Pyridine Pyridine N Attack N_Acyl_Boc N-Acylated Boc-Amine (minor) Substrate->N_Acyl_Boc Boc-Amine N Attack (rare) Acylating_Agent Acyl Chloride (RCOCl) Acylating_Agent->Desired_Product Acylating_Agent->N_Acyl_Pyridine Acylating_Agent->N_Acyl_Boc Base Base (e.g., Pyridine, Et3N) Base->Desired_Product Base->N_Acyl_Pyridine

Etherification of the Hydroxymethyl Group (Williamson Ether Synthesis)

The formation of an ether via the Williamson ether synthesis is a common route for further functionalization.

Common Problem: Low yield due to competing elimination reaction.

Potential Cause Recommended Solution Expected Outcome
E2 Elimination of the alkyl halide This is a major competing reaction, especially with secondary and tertiary alkyl halides.[7][8] Use a primary alkyl halide whenever possible. Lowering the reaction temperature can also favor substitution over elimination.Increased yield of the desired ether.
N-alkylation of the pyridine nitrogen While less common, alkylation of the pyridine nitrogen can occur, especially with highly reactive alkylating agents like methyl iodide or benzyl bromide.[9] Using less reactive alkylating agents or protecting the pyridine nitrogen beforehand can mitigate this.Selective O-alkylation.
Reaction with the Boc-protected amine The Boc-protected amine is not sufficiently nucleophilic to compete in this reaction.No significant N-alkylation of the carbamate is expected.
  • To a solution of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Williamson_Ether_Synthesis_Logic Start Start: Williamson Ether Synthesis Choose_Halide Choose Alkyl Halide Start->Choose_Halide Primary_Halide Primary Alkyl Halide Choose_Halide->Primary_Halide Yes Secondary_Tertiary_Halide Secondary or Tertiary Alkyl Halide Choose_Halide->Secondary_Tertiary_Halide No SN2_Reaction SN2 Pathway (Substitution) Primary_Halide->SN2_Reaction Secondary_Tertiary_Halide->SN2_Reaction Minor E2_Reaction E2 Pathway (Elimination) Secondary_Tertiary_Halide->E2_Reaction Major Ether_Product Desired Ether Product SN2_Reaction->Ether_Product N_Alkylation Pyridine N-Alkylation (Side Reaction) SN2_Reaction->N_Alkylation With reactive halides Alkene_Side_Product Alkene Side Product E2_Reaction->Alkene_Side_Product

References

Troubleshooting

deprotection strategies for the Boc group in tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

Welcome to the technical support center for the deprotection of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troub...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the removal of the tert-butoxycarbonyl (Boc) protecting group from this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate?

A1: The most common and effective methods for the deprotection of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate involve acidic conditions. The two most frequently used reagent systems are Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol.[1] For substrates with acid-sensitive functionalities, milder basic conditions, such as potassium carbonate (K₂CO₃) in methanol, can also be employed.

Q2: How do I choose between TFA and HCl for the deprotection?

A2: The choice between TFA and HCl depends on several factors, including the presence of other acid-labile groups in your molecule, the desired salt form of the product, and downstream processing considerations. TFA is a strong acid that typically provides fast and clean deprotection.[1] However, the resulting trifluoroacetate salt can sometimes be an oil, making isolation more challenging.[2] HCl in dioxane or methanol is also highly effective and often yields a crystalline hydrochloride salt, which can simplify purification by precipitation and filtration.[1]

Q3: What are the potential side reactions I should be aware of with this specific substrate?

A3: A primary side reaction of concern is the O-alkylation of the hydroxymethyl group by the tert-butyl cation generated during the deprotection. This results in the formation of a tert-butyl ether byproduct. This is more likely to occur under strongly acidic conditions. Additionally, incomplete deprotection can be an issue if the reaction conditions (acid concentration, time, or temperature) are insufficient. While the pyridine ring is generally stable to acidic conditions, protonation of the pyridine nitrogen is expected.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected product, being a more polar amine, will typically have a lower Rf value than the starting Boc-protected material. LC-MS can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Incomplete Deprotection 1. Insufficient acid concentration or equivalents.2. Short reaction time.3. Low reaction temperature.4. Poor quality of reagents (e.g., wet solvent or old acid).1. Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA) or use a larger excess.2. Extend the reaction time and continue to monitor by TLC or LC-MS.3. Allow the reaction to proceed at room temperature. Gentle heating can be attempted cautiously.4. Use anhydrous solvents and fresh, high-quality acid.
Formation of a Major Byproduct 1. O-tert-butylation of the hydroxymethyl group by the tert-butyl cation.2. Other side reactions related to substrate instability.1. Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.2. Consider switching to a milder deprotection method, such as HCl in dioxane/methanol or K₂CO₃ in methanol.
Difficulty Isolating the Product 1. The product salt may be an oil or highly soluble in the reaction solvent.2. The product is water-soluble, complicating aqueous work-up.1. If using TFA, try switching to HCl in dioxane, as the hydrochloride salt is more likely to be a crystalline solid that can be isolated by filtration. Trituration with a non-polar solvent like diethyl ether can also induce precipitation.2. After quenching and neutralization, consider using a solid-phase extraction (SPE) cartridge for purification. Alternatively, evaporation of the reaction mixture to dryness (if all components are volatile) followed by trituration can yield the product salt.[3]
Low Yield 1. Incomplete reaction.2. Product loss during work-up and purification.3. Degradation of the starting material or product.1. Ensure the reaction has gone to completion using TLC or LC-MS before starting the work-up.2. Minimize aqueous work-up steps if the product is water-soluble. Precipitation and filtration of the salt is often a high-yielding isolation method.3. If degradation is suspected, switch to milder reaction conditions (lower temperature, less concentrated acid, or a different deprotection method).

Data Presentation

Table 1: Comparison of Common Acidic Deprotection Conditions

Parameter Trifluoroacetic Acid (TFA) Hydrogen Chloride (HCl)
Typical Reagent System 20-50% TFA in Dichloromethane (DCM)4M HCl in 1,4-Dioxane
Reaction Time Generally 30 minutes to 2 hours at room temperature.[4]Can be very rapid (e.g., 30 minutes) at room temperature.
Typical Yield High to quantitative.High to quantitative.
Product Purity & Isolation Generally high, but the resulting TFA salt can be oily, sometimes requiring chromatographic purification.[2]Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which aids in purification by precipitation.[1]
Selectivity Can be less selective and may cleave other acid-sensitive groups.Can offer better selectivity in some cases, depending on the substrate and other protecting groups present.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq) to the stirred solution. A common volumetric ratio is 1:1 to 1:4 of TFA to DCM.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (2-3 times) can help remove residual TFA.

  • For isolation of the free amine, carefully neutralize the residue by dissolving it in DCM and washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product, 5-amino-2-(hydroxymethyl)pyridine.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (optional, for dilution)

  • Anhydrous diethyl ether

  • Filtration apparatus

Procedure:

  • Dissolve or suspend tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred mixture, add 4M HCl in 1,4-dioxane (4-5 eq).

  • Stir the mixture at room temperature for 1 to 4 hours. Often, the deprotected hydrochloride salt will precipitate out of the solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain (5-amino-2-pyridinyl)methanol hydrochloride.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce precipitation.

Protocol 3: Mild Deprotection using Potassium Carbonate (K₂CO₃) in Methanol

Materials:

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

  • Methanol

  • Potassium Carbonate (K₂CO₃)

  • Rotary evaporator

Procedure:

  • Dissolve tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) in methanol.

  • Add potassium carbonate (K₂CO₃) (2-3 eq) to the solution.

  • Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter off the potassium carbonate.

  • Remove the methanol under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_workup Work-up & Isolation cluster_product Product Start tert-Butyl (6-(hydroxymethyl) pyridin-3-yl)carbamate TFA TFA / DCM 0°C to RT Start->TFA HCl 4M HCl in Dioxane RT Start->HCl K2CO3 K2CO3 / MeOH RT to Reflux Start->K2CO3 Workup_TFA Evaporation & Neutralization/Extraction TFA->Workup_TFA Workup_HCl Precipitation & Filtration HCl->Workup_HCl Workup_K2CO3 Filtration & Evaporation K2CO3->Workup_K2CO3 Product_FreeAmine 5-amino-2-(hydroxymethyl)pyridine Workup_TFA->Product_FreeAmine Product_HCl_Salt (5-amino-2-pyridinyl)methanol hydrochloride Workup_HCl->Product_HCl_Salt Workup_K2CO3->Product_FreeAmine

Caption: General experimental workflow for Boc deprotection strategies.

Troubleshooting_Tree Start Reaction Issue? Incomplete Incomplete Reaction? Start->Incomplete Yes Byproduct Byproduct Formation? Start->Byproduct No Increase_Acid Increase Acid Conc. / Time / Temp. Incomplete->Increase_Acid Yes Check_Reagents Use Anhydrous Solvents & Fresh Acid Incomplete->Check_Reagents Also consider Isolation Isolation Difficulty? Byproduct->Isolation No Add_Scavenger Add Scavenger (e.g., TIS) Byproduct->Add_Scavenger Yes (O-t-butylation) Milder_Cond Switch to Milder Conditions (e.g., HCl or K2CO3/MeOH) Byproduct->Milder_Cond Yes (Degradation) Switch_Acid Switch to HCl/Dioxane for Crystalline Salt Isolation->Switch_Acid Yes (Oily Product) Triturate Triturate with Non-Polar Solvent Isolation->Triturate Yes (Soluble Product)

Caption: Troubleshooting decision tree for Boc deprotection issues.

References

Optimization

managing temperature control in tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate reactions

This technical support center provides troubleshooting guidance and frequently asked questions for managing temperature control in reactions involving tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This resource is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing temperature control in reactions involving tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate?

There are two primary synthetic pathways to obtain tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate:

  • Route A: Boc Protection. This involves the direct protection of the amino group of (5-aminopyridin-2-yl)methanol using di-tert-butyl dicarbonate (Boc₂O).

  • Route B: Carbonyl Reduction. This route starts with a Boc-protected pyridine derivative containing a carbonyl group at the 6-position (e.g., an aldehyde or ester), which is then reduced to the hydroxymethyl group.

Q2: What is the recommended storage temperature for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate?

For long-term stability, the compound should be stored in a dry, inert atmosphere (such as nitrogen or argon) at a cool temperature, typically between 2-8°C.[1]

Q3: Is tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate sensitive to high temperatures?

Troubleshooting Guides

Route A: Boc Protection of (5-aminopyridin-2-yl)methanol

This section addresses common issues encountered during the Boc protection of (5-aminopyridin-2-yl)methanol.

Q: My Boc protection reaction is slow or incomplete. What are the potential causes and solutions?

A: Slow or incomplete reactions are common when working with aminopyridines due to the reduced nucleophilicity of the amino group compared to aliphatic amines. Several factors related to temperature and reaction conditions can be optimized.

  • Insufficient Temperature: While many Boc protections are run at room temperature, aminopyridines may require gentle heating to proceed at a reasonable rate.[2]

  • Inadequate Base: A suitable base is crucial to neutralize the acidic byproduct of the reaction. Triethylamine or 4-(Dimethylamino)pyridine (DMAP) are commonly used.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Alcoholic solvents like methanol have been shown to accelerate the Boc protection of aromatic amines.[2]

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature to 40-50°C and monitor the progress by TLC or LC-MS.

  • Optimize Base: If using a mild base, consider switching to or adding a catalytic amount of a stronger base like DMAP.

  • Solvent System: If the reaction is sluggish in a non-polar solvent like THF or DCM, consider using methanol or a mixture of THF and water.

Experimental Protocol: Boc Protection of (5-aminopyridin-2-yl)methanol

Materials:

  • (5-aminopyridin-2-yl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol)

Procedure:

  • Dissolve (5-aminopyridin-2-yl)methanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., 1.2 equivalents of TEA or 0.1 equivalents of DMAP).

  • Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50°C.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route B: Reduction of tert-Butyl (6-formylpyridin-3-yl)carbamate

This section provides guidance for the reduction of a carbonyl precursor to the desired hydroxymethyl product.

Q: I am observing side products or incomplete reduction when reducing the aldehyde/ester precursor. How can I optimize the temperature?

A: The reduction of a carbonyl group in the presence of a Boc-protecting group requires careful temperature control to ensure chemoselectivity and prevent unwanted side reactions.

  • Temperature Too High: Elevated temperatures can lead to over-reduction or decomposition of the starting material or product. For reductions with sodium borohydride, temperatures are often kept low.

  • Temperature Too Low: Very low temperatures might significantly slow down the reaction rate, leading to incomplete conversion.

Troubleshooting Steps:

  • Cooling is Critical: Start the reaction at 0°C or below. For sensitive substrates, a dry ice/acetone bath (-78°C) may be necessary to improve selectivity.[3]

  • Slow Addition of Reducing Agent: Add the sodium borohydride portion-wise to control the exotherm and maintain the desired low temperature.

  • Monitor Closely: Follow the reaction progress by TLC or LC-MS to determine the optimal reaction time at the chosen temperature.

  • Gradual Warming: If the reaction is sluggish at very low temperatures, allow it to slowly warm to a slightly higher temperature (e.g., from -78°C to -20°C or from 0°C to room temperature) while monitoring for side product formation.

Experimental Protocol: Reduction of tert-Butyl (6-formylpyridin-3-yl)carbamate

Materials:

  • tert-Butyl (6-formylpyridin-3-yl)carbamate

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

Procedure:

  • Dissolve tert-Butyl (6-formylpyridin-3-yl)carbamate in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0°C and monitor its completion by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary

ParameterBoc Protection of (5-aminopyridin-2-yl)methanolReduction of tert-Butyl (6-formylpyridin-3-yl)carbamate
Typical Temperature Range Room Temperature to 50°C-78°C to Room Temperature
Recommended Temperature 20-25°C (may require heating to 40-50°C)0°C
Potential Issues Slow reaction at low temperaturesSide reactions or over-reduction at higher temperatures
Solvents DCM, THF, Methanol, Water/THF mixturesMethanol, Ethanol
Reagents Boc₂O, TEA, DMAPNaBH₄

Visualizations

Experimental Workflow: Boc Protection

Workflow for Boc Protection cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification start Dissolve (5-aminopyridin-2-yl)methanol and base in anhydrous solvent add_boc Add Boc₂O solution start->add_boc stir Stir at RT (20-25°C) add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor check_completion Reaction Incomplete? monitor->check_completion heat Heat to 40-50°C check_completion->heat Yes quench Quench with Water check_completion->quench No heat->monitor extract Extract with Organic Solvent quench->extract purify Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Workflow for the Boc protection of (5-aminopyridin-2-yl)methanol.

Logical Relationship: Temperature Control in Carbonyl Reduction

Temperature Control in Carbonyl Reduction cluster_temp Temperature Conditions cluster_outcome Reaction Outcome low_temp Low Temperature (e.g., 0°C) desired_product Desired Product: tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate low_temp->desired_product Favors side_products Side Products: Over-reduction, Decomposition low_temp->side_products Minimizes high_temp High Temperature (e.g., > RT) high_temp->side_products Leads to

References

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. Here, you will find information on catalyst selection, detailed experimental protocols, and solutions to common issues encountered during chemical transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate?

A1: The primary reactive sites on this molecule are the hydroxymethyl group and the pyridine ring, which can be functionalized after converting the hydroxymethyl group to a halide or triflate. Therefore, the most common reactions include:

  • Oxidation of the hydroxymethyl group to an aldehyde.

  • Suzuki-Miyaura Coupling to form carbon-carbon bonds at the 6-position (after conversion of the hydroxymethyl to a halide).

  • Buchwald-Hartwig Amination to form carbon-nitrogen bonds at the 6-position (similarly, after conversion to a halide).

Q2: I am having trouble with the solubility of my tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in my reaction solvent. What do you recommend?

A2: This compound generally exhibits good solubility in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). For cross-coupling reactions, a mixture of an organic solvent and water is often used. If solubility is an issue, consider gentle heating or using a co-solvent system. For oxidations, chlorinated solvents like dichloromethane (DCM) are typically effective.

Q3: Is the Boc protecting group stable under the conditions for Suzuki-Miyaura coupling or Buchwald-Hartwig amination?

A3: The tert-butoxycarbonyl (Boc) group is generally stable under the basic conditions used in many cross-coupling reactions. However, strong bases or elevated temperatures can lead to partial or complete deprotection. It is crucial to screen bases and reaction temperatures to find a balance between reactivity and protecting group stability. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide when a Boc group is present.

Troubleshooting Guides

Oxidation of the Hydroxymethyl Group

Problem: Low or no conversion to the aldehyde.

Possible CauseSuggested Solution
Inactive Oxidant Use freshly opened or properly stored manganese dioxide (MnO₂). The activity of MnO₂ can vary between suppliers and batches.
Insufficient Equivalent of Oxidant Increase the equivalents of MnO₂. A large excess (5-10 equivalents) is often required for complete conversion.
Inappropriate Solvent Ensure the solvent is anhydrous. Dichloromethane (DCM) or chloroform are common choices.
Low Reaction Temperature While many oxidations with MnO₂ proceed at room temperature, gentle heating (e.g., to 40 °C) may be necessary to drive the reaction to completion.

Problem: Over-oxidation to the carboxylic acid.

Possible CauseSuggested Solution
Oxidant is too strong MnO₂ is generally a mild oxidant and selective for the oxidation of primary alcohols to aldehydes. If over-oxidation is observed, ensure no stronger oxidizing impurities are present.
Reaction time is too long Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Suzuki-Miyaura Coupling (of the corresponding halide)

Problem: Low yield of the coupled product.

Possible CauseSuggested Solution
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Use a bulky, electron-rich phosphine ligand such as SPhos or XPhos to shield the palladium center.
Inefficient Oxidative Addition If using a chloro- or bromo-pyridine derivative, the oxidative addition step can be slow. Increase the reaction temperature or consider using a more active pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst.
Protodeboronation of the Boronic Acid This side reaction is promoted by water and strong bases. Use anhydrous solvents and a milder base like K₃PO₄ or Cs₂CO₃. Using a boronic ester (e.g., a pinacol ester) can also increase stability.
Homocoupling of the Boronic Acid This is often caused by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
Buchwald-Hartwig Amination (of the corresponding halide)

Problem: No reaction or low conversion.

Possible CauseSuggested Solution
Inappropriate Catalyst/Ligand System For challenging substrates like electron-rich pyridines, a highly active catalyst system is required. Screen different palladium pre-catalysts (e.g., Pd₂(dba)₃ with a suitable ligand or a Buchwald pre-catalyst) and bulky, electron-rich ligands (e.g., XPhos, RuPhos).
Base is not optimal The choice of base is critical and depends on the amine coupling partner. Screen bases such as NaOt-Bu, LHMDS, or K₂CO₃.
Amine is not nucleophilic enough For less nucleophilic amines, a more forcing reaction temperature may be required.
Catalyst Deactivation Ensure rigorous exclusion of air and moisture, as the active Pd(0) species is sensitive to oxidation.

Experimental Protocols

Oxidation of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate to tert-Butyl (6-formylpyridin-3-yl)carbamate
  • Reaction Principle: This protocol describes the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide (MnO₂), a mild and effective oxidizing agent for this transformation.

  • Reagents and Materials:

    • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

    • Activated Manganese Dioxide (MnO₂)

    • Anhydrous Dichloromethane (DCM)

    • Celite®

  • Procedure:

    • To a solution of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) in anhydrous DCM, add activated MnO₂ (5.0 - 10.0 eq).

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the Celite® pad with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure to afford the crude tert-Butyl (6-formylpyridin-3-yl)carbamate, which can be purified by column chromatography on silica gel if necessary.

Representative Suzuki-Miyaura Coupling of tert-Butyl (6-chloropyridin-3-yl)carbamate with an Arylboronic Acid
  • Reaction Principle: This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a halo-pyridine derivative with a boronic acid. The choice of catalyst, ligand, and base is crucial for success.

  • Reagents and Materials:

    • tert-Butyl (6-chloropyridin-3-yl)carbamate (prepared from the corresponding hydroxymethyl compound)

    • Arylboronic Acid

    • Palladium(II) Acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium Phosphate (K₃PO₄)

    • Anhydrous Dioxane

    • Water (degassed)

  • Procedure:

    • In a reaction vessel, combine tert-Butyl (6-chloropyridin-3-yl)carbamate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

    • Add K₃PO₄ (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add anhydrous, degassed dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography.

Quantitative Data Summary

The following tables provide representative quantitative data for the types of reactions discussed. Note that optimal conditions will vary depending on the specific substrates used.

Table 1: Representative Conditions for the Oxidation of Hydroxymethylpyridines

OxidantEquivalentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
MnO₂5 - 10DCM25 - 404 - 2470 - 95
Dess-Martin Periodinane1.1 - 1.5DCM251 - 385 - 98

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80 - 10060 - 90
Pd₂(dba)₃XPhosCs₂CO₃Toluene100 - 11075 - 95
XPhos Pd G3NoneK₂CO₃THF/H₂O8080 - 98

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene90 - 11070 - 95
RuPhos Pd G3NoneLHMDSDioxane80 - 10075 - 98
Pd(OAc)₂RuPhosK₂CO₃t-BuOH10065 - 90

Visualizations

experimental_workflow_oxidation start Start: tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate reagents Add MnO2 in anhydrous DCM start->reagents Step 1 reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->reaction Step 2 filtration Filter through Celite® reaction->filtration Step 3 concentration Concentrate Filtrate filtration->concentration Step 4 purification Column Chromatography (if necessary) concentration->purification Step 5 end Product: tert-Butyl (6-formylpyridin-3-yl)carbamate concentration->end purification->end

Caption: Experimental workflow for the oxidation of the hydroxymethyl group.

suzuki_coupling_troubleshooting start Low Yield in Suzuki Coupling? catalyst_issue Catalyst Inhibition? start->catalyst_issue side_reaction Side Reactions Occurring? start->side_reaction conditions_issue Suboptimal Conditions? start->conditions_issue ligand Use Bulky Ligand (e.g., SPhos, XPhos) catalyst_issue->ligand protodeboronation Protodeboronation? side_reaction->protodeboronation homocoupling Homocoupling? side_reaction->homocoupling base Screen Bases (K3PO4, Cs2CO3) conditions_issue->base temperature Increase Temperature conditions_issue->temperature anhydrous Use Anhydrous Solvents protodeboronation->anhydrous degas Ensure Rigorous Degassing homocoupling->degas

Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Standards for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the quality and purity of chemical intermediates are paramount. tert-Butyl (6-(hydroxymethyl)py...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality and purity of chemical intermediates are paramount. tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its analytical integrity is crucial for the reliability and reproducibility of research outcomes and the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of the analytical standards for tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate and its common process-related impurities, offering detailed experimental protocols and data to aid in the selection and implementation of appropriate quality control measures.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental step in distinguishing and quantifying chemical entities is understanding their intrinsic physicochemical properties. The following table summarizes the key properties of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate and two of its potential process-related impurities: tert-butyl (6-formylpyridin-3-yl)carbamate and tert-butyl (6-aminomethylpyridin-3-yl)carbamate. These impurities can arise from incomplete reaction or over-oxidation during the synthesis process.

Propertytert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamatetert-Butyl (6-formylpyridin-3-yl)carbamatetert-Butyl (6-aminomethylpyridin-3-yl)carbamate
CAS Number 323578-38-7[1]1199557-04-4871471-00-0[2]
Molecular Formula C₁₁H₁₆N₂O₃[1]C₁₁H₁₄N₂O₃C₁₁H₁₇N₃O₂[3]
Molecular Weight 224.26 g/mol [4]222.24 g/mol 223.28 g/mol
Appearance White to off-white solidYellowish solidOff-white to light yellow solid
Solubility Soluble in methanol, ethanol, and DMSOSoluble in methanol and dichloromethaneSoluble in water and methanol

Analytical Specifications and Performance Data

The purity of an analytical standard is its most critical attribute. The following table outlines typical specifications for commercially available tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate and its related impurities, which can serve as benchmarks for in-house quality control.

Parametertert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamatetert-Butyl (6-formylpyridin-3-yl)carbamatetert-Butyl (6-aminomethylpyridin-3-yl)carbamate
Typical Purity (by HPLC) ≥98%≥97%≥98%
Identification Conforms to ¹H NMR, ¹³C NMR, and MS spectraConforms to ¹H NMR and MS spectraConforms to ¹H NMR and MS spectra
Individual Impurity Limit ≤0.5%≤1.0%≤0.5%
Total Impurities ≤1.0%≤2.0%≤1.0%
Loss on Drying ≤0.5%≤0.5%≤1.0%

Experimental Protocols for Analytical Characterization

Robust and reliable analytical methods are essential for the accurate assessment of purity and identity. This section provides detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) analysis of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for purity assessment and impurity profiling of non-volatile and thermally labile compounds.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[5][6]

Method Parameters:

  • Spectrometer: 400 MHz or higher

  • Internal Standard: Maleic acid (certified reference material)

  • Solvent: DMSO-d₆

  • Pulse Program: A calibrated 90° pulse with a relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.

  • Number of Scans: ≥ 16 (to achieve a signal-to-noise ratio >200)

  • Data Processing: Manual phasing and baseline correction are critical for accurate integration.

  • Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with that of the internal standard.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides crucial information about the molecular weight and structure of the compound.

Method Parameters (Electrospray Ionization - ESI):

  • Ionization Mode: Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Analyzer: Time-of-Flight (TOF) or Quadrupole

  • Expected Ions for C₁₁H₁₆N₂O₃:

    • [M+H]⁺: m/z 225.12

    • [M+Na]⁺: m/z 247.10

Visualizing Analytical Workflows and Biological Context

Graphical representations are powerful tools for understanding complex processes and relationships. The following diagrams, generated using Graphviz, illustrate the analytical workflow for purity determination and a potential signaling pathway where this class of compounds might be relevant.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation start Obtain Sample of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc HPLC Analysis (Purity & Impurities) dissolve->hplc qnmr qNMR Analysis (Absolute Purity) dissolve->qnmr ms Mass Spectrometry (Identity Confirmation) dissolve->ms compare Compare Data Against Specifications hplc->compare qnmr->compare ms->compare report Generate Certificate of Analysis compare->report

Caption: Analytical workflow for purity determination.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Carbamate-based API receptor Kinase Receptor ligand->receptor Binds to active site substrate Substrate Protein receptor->substrate Phosphorylates atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate response Downstream Cellular Response p_substrate->response

Caption: Potential mechanism of action for derived APIs.

By employing a multi-technique approach and comparing results against well-characterized standards and specifications, researchers can ensure the quality and consistency of tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, thereby enhancing the reliability of their scientific endeavors.

References

Comparative

A Comparative Guide to the Efficacy of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate and Alternatives

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, particularly in the realms of medicinal chemistry and drug development, the judicious selection...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of medicinal chemistry and drug development, the judicious selection of protecting groups is a critical determinant of success. The molecule tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate serves as a valuable building block, featuring two key functional groups that often require protection: a secondary amine on the pyridine ring and a primary hydroxyl group. This guide provides an objective comparison of the tert-butoxycarbonyl (Boc) protecting group present in this molecule with other common amine protecting groups. Furthermore, it evaluates the efficacy of protecting the hydroxymethyl moiety with various groups against leaving it unprotected, supported by experimental data and detailed protocols.

Orthogonal Protection Strategy

The core principle underpinning the use of molecules like tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of another by employing distinct deprotection conditions. This is paramount when sequential modification of the amine and hydroxyl groups is required.

Start Multi-functional Molecule (e.g., amino alcohol) Protect_NH2 Protect Amine (e.g., Boc) Start->Protect_NH2 Protect_OH Protect Hydroxyl (e.g., TBDMS) Protect_NH2->Protect_OH Reaction_at_NH2 Reaction at Amine Group Protect_OH->Reaction_at_NH2 Reaction_at_OH Reaction at Hydroxyl Group Deprotect_NH2 Deprotect Amine Reaction_at_OH->Deprotect_NH2 Deprotect_OH Deprotect Hydroxyl Reaction_at_NH2->Deprotect_OH Final_Product Final Product Deprotect_NH2->Final_Product Deprotect_OH->Reaction_at_OH

Caption: Orthogonal protection workflow for an amino alcohol.

Comparison of Amine Protecting Groups

The amine functionality in the 3-position of the pyridine ring is protected by a tert-butoxycarbonyl (Boc) group in the title compound. The Boc group is a cornerstone of modern organic synthesis due to its reliable installation, stability under a wide range of conditions, and facile removal under acidic conditions.[1] Here, we compare its efficacy with other commonly used amine protecting groups: Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupReagent for ProtectionTypical Yield (Protection)Deprotection ConditionsTypical Yield (Deprotection)Orthogonal to Hydroxyl Protecting Groups (e.g., TBDMS)
Boc Di-tert-butyl dicarbonate (Boc)₂O90-95%[2]Strong Acid (e.g., TFA, HCl)>95%Yes
Cbz Benzyl chloroformate (Cbz-Cl)~88%[2]Catalytic Hydrogenolysis (H₂, Pd/C)>95%Yes
Fmoc Fmoc-OSu>95%[3]Base (e.g., 20% Piperidine in DMF)>95%Yes
Stability Profile of Amine Protecting Groups
ConditionBocCbzFmoc
Strong Acids (e.g., TFA, HCl)LabileGenerally StableStable
Strong Bases (e.g., Piperidine)StableStableLabile
Catalytic HydrogenolysisStableLabileQuasi-stable
NucleophilesStableStableStable

The choice between Boc, Cbz, and Fmoc is dictated by the overall synthetic strategy. The Boc group's acid lability is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, providing chemists with a versatile toolkit for complex syntheses.[4]

cluster_protection Protection cluster_deprotection Deprotection Molecule Amine-containing Molecule Boc Boc Protection (Boc)₂O, Base Molecule->Boc Cbz Cbz Protection Cbz-Cl, Base Molecule->Cbz Fmoc Fmoc Protection Fmoc-OSu, Base Molecule->Fmoc Acid Acidic Conditions (TFA or HCl) Boc->Acid Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Base Basic Conditions (Piperidine) Fmoc->Base

Caption: Protection and deprotection pathways for common amine protecting groups.

Comparison of Hydroxyl Protecting Groups

The hydroxymethyl group at the 6-position of the pyridine ring is a primary alcohol and can be a site for various chemical transformations. While tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is often used with the hydroxyl group unprotected, certain synthetic routes may necessitate its protection. Here, we compare common hydroxyl protecting groups.

Protecting GroupReagent for ProtectionTypical Yield (Protection)Deprotection ConditionsTypical Yield (Deprotection)Orthogonal to Amine Protecting Groups (e.g., Boc)
TBDMS TBDMS-Cl, Imidazole>90%Fluoride source (e.g., TBAF) or Acid>95%Yes
MOM MOM-Cl, Base (e.g., DIEA)>90%Acidic Conditions>90%No (cleaved with Boc)
Acetyl (Ac) Acetic Anhydride, Pyridine>95%Mild Base (e.g., K₂CO₃, MeOH) or Acid>95%Yes
Stability Profile of Hydroxyl Protecting Groups
ConditionTBDMSMOMAcetyl (Ac)
Acidic ConditionsLabileLabileLabile
Basic ConditionsStableStableLabile
Catalytic HydrogenolysisStableStableStable
Fluoride IonsLabileStableStable

The tert-butyldimethylsilyl (TBDMS) group is a popular choice for alcohol protection due to its robustness and the mild, selective conditions for its removal using a fluoride source, which are orthogonal to the acidic deprotection of the Boc group.[3]

cluster_protection Protection cluster_deprotection Deprotection Molecule Hydroxyl-containing Molecule TBDMS TBDMS Protection TBDMS-Cl, Imidazole Molecule->TBDMS MOM MOM Protection MOM-Cl, Base Molecule->MOM Ac Acetyl Protection Ac₂O, Pyridine Molecule->Ac Fluoride Fluoride Source (TBAF) TBDMS->Fluoride Acid Acidic Conditions MOM->Acid Ac->Acid Base Basic Conditions (K₂CO₃, MeOH) Ac->Base

Caption: Protection and deprotection pathways for common hydroxyl protecting groups.

Experimental Protocols

Protocol 1: Boc Protection of an Amine

  • Materials: Amine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.

  • Procedure: Dissolve the amine in a 1:1 mixture of dioxane and 1M aqueous NaOH. Cool the solution to 0 °C and add (Boc)₂O (1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection of an Amine

  • Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: Dissolve the Boc-protected amine in DCM. Add TFA (10-50% v/v) and stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate salt can be used directly or neutralized with a base.

Protocol 3: TBDMS Protection of a Primary Alcohol

  • Materials: Alcohol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of the alcohol in anhydrous DMF, add imidazole (1.5 equivalents) and TBDMS-Cl (1.2 equivalents). Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify by flash column chromatography if necessary.[3]

Protocol 4: TBDMS Deprotection of a Primary Alcohol

  • Materials: TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Tetrahydrofuran (THF).

  • Procedure: Dissolve the TBDMS-protected alcohol in THF. Add the TBAF solution (1.1 equivalents) dropwise at room temperature. Stir for 1-4 hours and monitor by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Conclusion

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a versatile building block that leverages the robust and acid-labile nature of the Boc protecting group for the amine functionality. This allows for a wide range of synthetic transformations on other parts of the molecule, including the hydroxymethyl group. The choice of whether to protect the hydroxyl group, and with which protecting group, is contingent on the planned synthetic route. For orthogonal protection, a TBDMS group is an excellent choice for the hydroxyl moiety, as its fluoride-mediated deprotection is compatible with the presence of a Boc-protected amine. This guide provides the foundational data and protocols to enable researchers to make informed decisions when utilizing this and similar scaffolds in their synthetic endeavors.

References

Validation

A Comparative Guide to HPLC Method Validation for the Analysis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

The accurate and precise quantification of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality and consistency of final drug products....

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality and consistency of final drug products.[1] High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for purity assessment and impurity profiling of such carbamate compounds.[1][2] This guide provides a comparative overview of two potential reversed-phase HPLC (RP-HPLC) methods for the analysis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, offering detailed experimental protocols and expected performance data to aid researchers and drug development professionals in method selection and validation.

The selection of an appropriate HPLC method is paramount for the reliable analysis of pharmaceutical intermediates. For polar molecules like tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, which contains both a polar carbamate group and a hydroxymethyl group, achieving adequate retention and sharp peak shapes on traditional C18 columns can be challenging.[3][4] This guide compares a standard RP-HPLC method using a C18 column with an alternative method employing a polar-embedded column, which is specifically designed to enhance the retention of polar analytes.[4][5]

Comparison of HPLC Methods

The following table summarizes the key parameters and expected performance characteristics of the two proposed HPLC methods for the analysis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

ParameterMethod 1: Standard RP-HPLCMethod 2: Polar-Embedded RP-HPLC
Stationary Phase C18, 5 µm, 4.6 x 250 mmPolar-Embedded C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 min5% to 95% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 230 nm230 nm
Injection Volume 10 µL10 µL
Expected Retention Time Early elution, potentially near the void volumeImproved retention compared to standard C18
Expected Peak Shape Potential for peak tailingSymmetrical peak shape
Suitability Routine purity analysis for less polar impuritiesAnalysis of the main component and polar impurities

Experimental Protocols

Method 1: Standard RP-HPLC

This method is a widely used approach for the analysis of a broad range of pharmaceutical compounds.[6]

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.[2]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

  • Dissolve in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL.[2]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

Method 2: Polar-Embedded RP-HPLC

This method is an alternative approach designed to improve the retention and peak shape of polar analytes that are not well-retained on traditional C18 columns.[4][5]

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or PDA detector.

2. Chromatographic Conditions:

  • Column: Polar-embedded C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

  • Dissolve in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Visualizing the Method Validation Process

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between key validation parameters.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting Standard_Prep Prepare Standard Solutions Data_Acquisition Data Acquisition Standard_Prep->Data_Acquisition Sample_Prep Prepare Sample Solutions Sample_Prep->Data_Acquisition Method_Selection Select HPLC Method (e.g., RP-HPLC) Optimization Optimize Parameters (Mobile Phase, Gradient, etc.) Method_Selection->Optimization Optimization->Data_Acquisition Specificity Specificity Analysis Analyze Results Specificity->Analysis Linearity Linearity & Range Linearity->Analysis Accuracy Accuracy Accuracy->Analysis Precision Precision (Repeatability & Intermediate) Precision->Analysis LOD_LOQ LOD & LOQ LOD_LOQ->Analysis Robustness Robustness Robustness->Analysis Data_Acquisition->Specificity Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LOD_LOQ Data_Acquisition->Robustness Report Generate Validation Report Analysis->Report

Caption: General workflow for HPLC method validation.

Validation_Parameters_Relationship cluster_core Core Performance Characteristics cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity (Analyte vs. Impurities) Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range defines boundaries LOQ Limit of Quantification (LOQ) Linearity->LOQ lower limit Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (% RSD) Range->Precision Robustness Robustness Accuracy->Robustness tested under varied conditions Precision->Robustness tested under varied conditions LOD Limit of Detection (LOD) LOQ->LOD

Caption: Logical relationship of key HPLC validation parameters.

References

Comparative

comparative study of different synthetic routes to tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative study of two primary synthetic routes to tert-Butyl (6-(hydroxymethyl)py...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative study of two primary synthetic routes to tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a valuable building block in medicinal chemistry. The analysis focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by detailed experimental protocols and quantitative data.

Two principal synthetic strategies have been identified for the preparation of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate: the protection of an amino alcohol (Route 1) and the reduction of a formyl derivative (Route 2). This guide will delve into the specifics of each approach to provide a clear comparison for researchers.

Route 1: Boc Protection of (5-aminopyridin-2-yl)methanol

This approach commences with the readily available starting material, (5-aminopyridin-2-yl)methanol, and involves the protection of the amino group using di-tert-butyl dicarbonate ((Boc)₂O). This method is a straightforward and common strategy for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine.

A general procedure for the Boc protection of aminopyridines is outlined in Chinese patent CN102936220A. This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) as activating agents in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature.[1] This process is reported to afford high yields, generally in the range of 80-90%, with relatively short reaction times of 0.5 to 2 hours.[1]

Route 2: Reduction of tert-Butyl (6-formylpyridin-3-yl)carbamate

An alternative pathway to the target molecule involves the selective reduction of the aldehyde functionality in tert-butyl (6-formylpyridin-3-yl)carbamate. This precursor can be synthesized from the corresponding 6-formyl-3-aminopyridine. The reduction of the formyl group to a hydroxymethyl group is a key step in this route.

Comparison of Synthetic Routes

For a clear and concise comparison, the following table summarizes the key aspects of each synthetic route.

ParameterRoute 1: Boc ProtectionRoute 2: Reduction of Aldehyde
Starting Material (5-aminopyridin-2-yl)methanoltert-Butyl (6-formylpyridin-3-yl)carbamate
Key Transformation N-Boc ProtectionAldehyde Reduction
Reagents (Boc)₂O, EDCI, HOBT, TriethylamineSodium Borohydride (NaBH₄)
Reported Yield 80-90% (general for aminopyridines)[1]Data not available for specific substrate
Reaction Time 0.5 - 2 hours[1]Typically short for NaBH₄ reductions
Advantages High yielding, well-documented for analogous substrates.Potentially milder final step.
Disadvantages Requires coupling agents.Synthesis of the aldehyde precursor may add steps.

Experimental Protocols

Route 1: Boc Protection of (5-aminopyridin-2-yl)methanol (General Procedure)

To a solution of aminopyridine (1 equivalent) in dichloromethane are added EDCI (1.5-3 equivalents), HOBT (0.05-0.1 equivalents), and triethylamine (1.5-3 equivalents). To this mixture, di-tert-butyl dicarbonate (1.5-2 equivalents) is added. The reaction is stirred at room temperature for 0.5-2 hours and monitored by TLC. Upon completion, the reaction mixture is washed with water, and the organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired tert-butyl carbamate.[1]

Route 2: Reduction of tert-Butyl (6-formylpyridin-3-yl)carbamate (General Procedure)

To a solution of the formyl-substituted pyridine (1 equivalent) in a suitable solvent such as methanol or ethanol, sodium borohydride (1-1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of water or a mild acid. The solvent is removed under reduced pressure, and the residue is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to give the crude product, which can be further purified by crystallization or column chromatography.

Logical Workflow of Synthetic Routes

Synthetic_Routes cluster_0 Route 1: Boc Protection cluster_1 Route 2: Aldehyde Reduction A1 (5-aminopyridin-2-yl)methanol P1 Boc Protection ((Boc)₂O, EDCI, HOBT, TEA) A1->P1 Starting Material F1 tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate P1->F1 Product A2 tert-Butyl (6-formylpyridin-3-yl)carbamate P2 Reduction (NaBH₄) A2->P2 Starting Material F2 tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate P2->F2 Product

Caption: Comparative workflow of two synthetic routes to tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

Conclusion

References

Validation

Comparative Biological Activity of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate and Its Analogs: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a parent compound versus its analogs is critical for lead optimization and drug discove...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a parent compound versus its analogs is critical for lead optimization and drug discovery. This guide provides a comparative overview of the potential biological activities of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate and its structural analogs. Due to a lack of publicly available experimental data for the specific parent compound and its simple analogs, this document will focus on the expected biological activities based on the broader class of pyridinyl carbamates, detail the experimental protocols for evaluating these activities, and present illustrative data in a comparative format.

Introduction

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a bifunctional molecule featuring a pyridine ring, a carbamate group, and a hydroxymethyl substituent. The carbamate moiety is a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, and it is present in numerous therapeutic agents.[1][2] The pyridine ring, a common scaffold in medicinal chemistry, can engage in various interactions with biological targets and influence the compound's physicochemical properties.[3] The hydroxymethyl group offers a site for further chemical modification or can participate in hydrogen bonding with a target protein.

While primarily documented as a synthetic intermediate for the preparation of more complex molecules, the structural motifs within tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate suggest potential inherent biological activity.[4] Its analogs, with modifications to the hydroxymethyl group or substitutions on the pyridine ring, could exhibit a range of biological effects, including cytotoxicity against cancer cell lines and inhibition of protein kinases, which are common targets for this class of compounds.

Potential Biological Activities and Structure-Activity Relationships (SAR)

The biological activity of pyridinyl carbamates is highly dependent on the nature and position of substituents on the pyridine ring and the carbamate nitrogen.

Expected Structure-Activity Relationships:

  • Substituents on the Pyridine Ring: The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the electronic properties of the molecule, affecting its binding affinity to target proteins. For instance, halogenation of the pyridine ring can alter the compound's lipophilicity and metabolic stability.[3]

  • Modification of the Hydroxymethyl Group: The hydroxymethyl group at the 6-position can be oxidized to an aldehyde or a carboxylic acid, or replaced with other functional groups such as a chloromethyl or aminomethyl group. These modifications would significantly impact the compound's polarity, reactivity, and potential interactions with biological targets. For example, a chloromethyl group could act as a reactive handle for covalent modification of a target protein.

  • The Carbamate Group: The tert-butyl protecting group on the carbamate is bulky and may influence binding sterically. Analogs with different alkyl or aryl groups on the carbamate nitrogen would likely exhibit varied biological profiles due to altered hydrogen bonding capacity and lipophilicity.[1]

Comparative Data (Illustrative)

Table 1: In Vitro Cytotoxicity Data (Hypothetical)

Compound IDAnalog DescriptionCell LineIC₅₀ (µM)
1 tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamateA549 (Lung Carcinoma)> 100
1a tert-Butyl (6-formylpyridin-3-yl)carbamateA549 (Lung Carcinoma)55.2
1b tert-Butyl (6-(chloromethyl)pyridin-3-yl)carbamateA549 (Lung Carcinoma)25.8
1c Methyl (5-((tert-butoxycarbonyl)amino)pyridin-2-yl)carboxylateA549 (Lung Carcinoma)78.1
1 tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamateMCF-7 (Breast Cancer)> 100
1a tert-Butyl (6-formylpyridin-3-yl)carbamateMCF-7 (Breast Cancer)62.4
1b tert-Butyl (6-(chloromethyl)pyridin-3-yl)carbamateMCF-7 (Breast Cancer)31.5
1c Methyl (5-((tert-butoxycarbonyl)amino)pyridin-2-yl)carboxylateMCF-7 (Breast Cancer)85.3

Table 2: In Vitro Kinase Inhibition Data (Hypothetical)

Compound IDAnalog DescriptionKinase TargetIC₅₀ (nM)
1 tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamateEGFR> 10,000
1a tert-Butyl (6-formylpyridin-3-yl)carbamateEGFR8,500
1b tert-Butyl (6-(chloromethyl)pyridin-3-yl)carbamateEGFR4,200
1c Methyl (5-((tert-butoxycarbonyl)amino)pyridin-2-yl)carboxylateEGFR9,100
1 tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamateVEGFR2> 10,000
1a tert-Butyl (6-formylpyridin-3-yl)carbamateVEGFR27,800
1b tert-Butyl (6-(chloromethyl)pyridin-3-yl)carbamateVEGFR23,500
1c Methyl (5-((tert-butoxycarbonyl)amino)pyridin-2-yl)carboxylateVEGFR28,900

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to generate the type of data presented above.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the substrate, and the test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ATP Detection: Add a luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Assay and Data Acquisition cluster_3 Data Analysis start Start culture Culture Cancer Cell Lines start->culture plate Seed Cells in 96-well Plates culture->plate prepare Prepare Serial Dilutions of Compounds plate->prepare treat Treat Cells with Compounds prepare->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 Values read->analyze end End analyze->end G inhibitor Pyridinyl Carbamate Analog kinase Protein Kinase inhibitor->kinase Inhibition adp ADP kinase->adp p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling & Cellular Response p_substrate->downstream

References

Comparative

The Strategic Value of Protection: A Cost-Benefit Analysis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in Synthesis

In the competitive landscape of pharmaceutical research and development, the efficient synthesis of complex molecules is paramount. The choice of building blocks can significantly impact the overall cost, timeline, and s...

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical research and development, the efficient synthesis of complex molecules is paramount. The choice of building blocks can significantly impact the overall cost, timeline, and success of a drug discovery program. This guide provides a comprehensive cost-benefit analysis of using tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a versatile Boc-protected pyridine derivative, in comparison to its unprotected precursor, (5-amino-2-pyridyl)methanol. This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in synthetic route design.

Executive Summary

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate offers significant advantages in multi-step synthetic sequences, particularly in transition metal-catalyzed cross-coupling reactions. The Boc (tert-butoxycarbonyl) protecting group provides enhanced stability, improved solubility in organic solvents, and predictable reactivity, often leading to higher yields, cleaner reaction profiles, and simplified purification. While the initial procurement cost of the protected compound is higher than its unprotected counterpart, these benefits can translate into substantial downstream cost savings by reducing the number of reaction steps, minimizing side-product formation, and decreasing the time and resources required for purification. The use of the unprotected amine, while seemingly more cost-effective upfront, can lead to complications such as catalyst inhibition, undesired side reactions, and complex purification challenges, potentially increasing the overall cost and time to deliver the target molecule.

Comparative Analysis: Boc-Protected vs. Unprotected Pyridine Building Blocks

The primary advantage of employing tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate lies in the chemoselectivity conferred by the Boc protecting group. The electron-withdrawing nature of the Boc group deactivates the amine functionality, preventing its interference in reactions targeting other positions on the pyridine ring, such as palladium-catalyzed cross-coupling reactions.

Cost Analysis

A direct cost comparison reveals a significant price difference between the protected and unprotected building blocks.

CompoundSupplier ExamplePrice (per gram)
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamateSunway Pharm Ltd.~$528.00 (97% purity)[1]
(5-amino-2-pyridyl)methanolSigma-Aldrich~$230.00 (AldrichCPR)[2]
Di-tert-butyl dicarbonate (Boc Anhydride)Commercial Vendor~$20-30

While the initial investment for the Boc-protected starting material is substantially higher, a comprehensive cost-benefit analysis must consider the entire synthetic sequence. The "hidden costs" associated with using the unprotected amine can include:

  • Additional reaction steps: The need for protection and deprotection steps adds to the overall step count, increasing labor, solvent, and energy consumption.

  • Lower yields: Side reactions and catalyst inhibition by the free amine can significantly reduce the yield of the desired product.

  • Complex purification: The presence of multiple products and unreacted starting material necessitates more complex and costly purification methods, such as multi-column chromatography.

  • Increased development time: Optimizing reaction conditions to manage the reactivity of the free amine can be time-consuming, delaying project timelines.

Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Case Study

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The following table compares the hypothetical outcomes of a Suzuki coupling between a brominated pyridine derivative and an arylboronic acid, highlighting the potential advantages of using the Boc-protected substrate.

ParameterUsing tert-Butyl (6-bromopyridin-3-yl)carbamateUsing 5-bromo-2-aminopyridine
Catalyst Loading Typically lower due to lack of amine coordination.Often requires higher catalyst loading due to potential inhibition.
Reaction Yield Generally high due to cleaner reaction profile.Variable, often lower due to side reactions.
Side Products Minimal, primarily starting materials and desired product.Potential for N-arylation and other undesired products.
Purification Often straightforward (e.g., single column chromatography).Can be complex, requiring multiple purification steps.
Overall Efficiency Higher, due to fewer steps and cleaner conversion.Lower, due to potential for lower yields and complex purification.

Experimental Protocols

General Protocol for Boc Protection of (5-amino-2-pyridyl)methanol

This protocol describes a standard procedure for the synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate from its corresponding amine.

Materials:

  • (5-amino-2-pyridyl)methanol

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (5-amino-2-pyridyl)methanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (TEA or DIPEA) to the solution.

  • Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical Suzuki-Miyaura coupling reaction, which can be adapted for both the Boc-protected and unprotected aminopyridine substrates.

Materials:

  • Bromopyridine derivative (Boc-protected or unprotected) (1.0 equivalent)

  • Arylboronic acid or ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the bromopyridine derivative, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the palladium catalyst and degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring completion by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow for a Hypothetical IRAK-4 Inhibitor

The following diagram illustrates a plausible synthetic workflow for an IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitor, where tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate serves as a key building block. IRAK-4 is a critical kinase in inflammatory signaling pathways, making it an attractive target for drug discovery.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Assembly and Deprotection Start tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate Step1 Oxidation of alcohol to aldehyde Start->Step1 Step2 Coupling with Amine Moiety Step1->Step2 Step3 Suzuki Cross-Coupling with Heterocyclic Boronic Acid Step2->Step3 Step4 Boc Deprotection Step3->Step4 End Final IRAK-4 Inhibitor Step4->End

Synthetic workflow for an IRAK-4 inhibitor.
IRAK-4 Signaling Pathway

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is a valuable building block for synthesizing inhibitors of kinases like IRAK-4. The diagram below depicts a simplified representation of the Toll-like Receptor 4 (TLR4) signaling pathway, where IRAK-4 plays a crucial role in activating downstream inflammatory responses through NF-κB.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4/MD-2 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Genes Inflammatory Gene Expression NFkB->Genes Inhibitor IRAK-4 Inhibitor Inhibitor->IRAK4

Simplified IRAK-4 signaling pathway.

Conclusion

The decision to use tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate over its unprotected precursor is a strategic one that extends beyond a simple comparison of initial reagent costs. For complex, multi-step syntheses prevalent in drug discovery, the upfront investment in a Boc-protected building block can yield significant returns in terms of higher yields, simplified purification, and accelerated timelines. The enhanced control and predictability offered by the protected intermediate can de-risk a synthetic campaign, ultimately leading to a more cost-effective and efficient path to the target molecule. Researchers and drug development professionals are encouraged to consider the total cost of synthesis, including labor, time, and downstream processing, when making decisions about their synthetic strategy.

References

Validation

Spectroscopic Comparison of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate from Different Suppliers: A Researcher's Guide

For researchers, scientists, and drug development professionals, the purity and structural integrity of chemical reagents are paramount. This guide provides a framework for the spectroscopic comparison of tert-Butyl (6-(...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and structural integrity of chemical reagents are paramount. This guide provides a framework for the spectroscopic comparison of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate sourced from various suppliers. By employing standardized analytical techniques, researchers can ensure the quality and consistency of this key building block for novel therapeutics.

This document outlines the expected spectroscopic characteristics of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate and provides detailed experimental protocols for verification using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). While specific data from individual suppliers may vary slightly, the information presented here serves as a benchmark for quality assessment.

Expected Spectroscopic Data

A high-quality sample of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate should exhibit the following spectroscopic properties. Researchers are encouraged to compare the data from their procured samples against these reference values.

Analytical Technique Parameter Expected Value
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~8.2 (s, 1H), ~7.9 (d, 1H), ~7.3 (d, 1H), ~6.8 (br s, 1H), ~4.7 (s, 2H), ~1.5 (s, 9H)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~158, ~153, ~144, ~134, ~124, ~122, ~81, ~64, ~28
FT-IR (ATR)Wavenumber (cm⁻¹)~3350 (O-H stretch), ~3250 (N-H stretch), ~2980 (C-H stretch), ~1710 (C=O stretch)
Mass Spectrometry (ESI+)[M+H]⁺225.1234

Experimental Workflow

The following diagram illustrates a standardized workflow for the spectroscopic analysis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate from different suppliers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Evaluation Sample_A Sample from Supplier A NMR ¹H and ¹³C NMR Sample_A->NMR FTIR FT-IR Sample_A->FTIR MS Mass Spectrometry Sample_A->MS Sample_B Sample from Supplier B Sample_B->NMR Sample_B->FTIR Sample_B->MS Sample_C Sample from Supplier C Sample_C->NMR Sample_C->FTIR Sample_C->MS Comparison Compare Spectra to Reference Data NMR->Comparison FTIR->Comparison MS->Comparison Purity Assess Purity and Identify Impurities Comparison->Purity Decision Select Optimal Supplier Purity->Decision

A streamlined workflow for comparing chemical samples.

Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data. Instrument-specific parameters may need to be adjusted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field strength spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum using a 100 MHz or higher frequency.

    • Employ proton decoupling to simplify the spectrum.

    • A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required for adequate signal-to-noise.

    • Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: No specific sample preparation is required if using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Scan a mass range that includes the expected molecular ion, for example, m/z 100-500.

    • Optimize ionization source parameters to achieve a stable signal and good sensitivity.

By adhering to these protocols, researchers can generate reliable and comparable spectroscopic data to confidently select the most suitable supplier of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate for their research and development needs.

Comparative

A Comparative Guide to Assessing the Purity of Commercial tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals The chemical purity of starting materials and intermediates is of paramount importance in research and drug development. Inconsistencies in purity can lead...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of starting materials and intermediates is of paramount importance in research and drug development. Inconsistencies in purity can lead to unreliable experimental results, failed syntheses, and unforeseen toxicity. This guide provides a framework for assessing and comparing the purity of commercially available tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 323578-38-7), a key building block in medicinal chemistry.[1] We present standardized analytical protocols and illustrative data to aid researchers in making informed purchasing decisions and ensuring the quality of their starting materials.

Comparative Data Summary

A rigorous assessment of purity requires multiple orthogonal analytical techniques. The following table summarizes hypothetical purity data for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate from three different commercial suppliers. This illustrates how data can be effectively organized for side-by-side comparison.

Parameter Supplier A (Lot #A123) Supplier B (Lot #B456) Supplier C (Lot #C789)
Appearance White to off-white solidWhite crystalline solidYellowish powder
HPLC Purity (% Area) 98.5%99.7%96.2%
¹H qNMR Purity (wt%) 98.2%99.5%95.8%
Mass Spec Identity [M+H]⁺ = 225.1235 (Pass)[M+H]⁺ = 225.1233 (Pass)[M+H]⁺ = 225.1238 (Pass)
Major Impurity 1 0.8% (Unidentified)0.2% (Starting Material)2.5% (tert-Butanol)
Major Impurity 2 0.5% (tert-Butanol)Not Detected1.1% (Unidentified)
Water Content (Karl Fischer) 0.2%0.1%0.5%

Note: The data presented in this table is for illustrative purposes only and does not represent actual analytical results from any specific supplier.

Visualizing Analytical Workflows

A structured workflow is essential for the systematic evaluation of chemical purity. The diagrams below outline the logical process for sample analysis and the interplay between different analytical techniques.

G cluster_0 Sample Reception & Preparation cluster_1 Primary Purity Assessment cluster_2 Identity & Impurity Profiling cluster_3 Data Integration & Reporting Sample Receive Commercial Samples (Suppliers A, B, C) Prep Prepare Stock Solutions (e.g., in Acetonitrile/Water) Sample->Prep HPLC HPLC-UV Analysis (Relative Purity, % Area) Prep->HPLC qNMR Quantitative ¹H NMR (Absolute Purity, wt%) Prep->qNMR LCMS LC-MS Analysis (Confirm Mass, ID Impurities) Prep->LCMS Compare Compile & Compare Data (Tabulate Results) HPLC->Compare qNMR->Compare LCMS->Compare Report Generate Purity Report & Select Best Supplier Compare->Report

Caption: Experimental workflow for purity assessment.

G cluster_methods Purity Overall Purity Profile HPLC HPLC (Chromatographic Purity) Purity->HPLC Separates impurities NMR qNMR (Absolute Molar Purity) Purity->NMR Quantifies analyte vs. standard MS Mass Spectrometry (Molecular Identity) Purity->MS Confirms MW of analyte & impurities KF Karl Fischer (Water Content) Purity->KF Quantifies non-analyte (water)

Caption: Interrelation of analytical purity methods.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data.

A. High-Performance Liquid Chromatography (HPLC) for Relative Purity

This method is ideal for separating the main compound from potential impurities, with purity determined by the area percentage of the main peak.[2]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]

  • Data Analysis: Calculate purity by the area percentage: (Peak Area of Main Compound / Total Peak Area of All Components) x 100.

B. Quantitative ¹H Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a powerful primary method for determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[3][4][5]

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic acid (certified reference material). Select a standard that is soluble in the same solvent, chemically compatible, and has signals that do not overlap with the analyte.[3]

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the internal standard into a vial.

    • Accurately weigh approximately 20 mg of the tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate sample into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (typically D1 ≥ 30 s).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the singlet for the tert-butyl group at ~1.5 ppm).

    • Integrate a well-resolved signal from the internal standard (e.g., the singlet for the vinyl protons of maleic acid at ~6.3 ppm).

  • Purity Calculation: Use the standard qNMR equation considering the weight, molecular weight, number of protons for the integrated signals, and purity of the internal standard.

C. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is used to confirm the molecular weight of the target compound and to identify the mass of any impurities detected by HPLC.[6][7]

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Conditions: Use the same HPLC method as described in Protocol A.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: +4.0 kV.

  • Data Analysis: Confirm the presence of the expected protonated molecule [M+H]⁺ for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (C₁₁H₁₆N₂O₃, Calculated [M+H]⁺ = 225.1234).[8] Analyze the mass spectra corresponding to impurity peaks to propose their structures.

References

Validation

The Strategic Utility of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in Kinase Inhibitor Synthesis: A Comparative Guide

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical to the successful and efficient synthesis of novel therapeutic agents. Among these, functionali...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical to the successful and efficient synthesis of novel therapeutic agents. Among these, functionalized pyridine derivatives are of paramount importance, forming the core scaffold of numerous kinase inhibitors. This guide provides a comparative analysis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, a versatile building block, against a key alternative, highlighting its utility with supporting experimental data and detailed protocols.

The strategic importance of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate lies in its bifunctional nature. The Boc-protected aminopyridine moiety is a common feature in kinase inhibitors, often involved in crucial hydrogen bonding interactions with the kinase hinge region. The hydroxymethyl group provides a reactive handle for synthetic diversification, allowing for the introduction of various pharmacophoric features through oxidation and subsequent coupling reactions.

Case Study: Synthesis of IRAK-4 Inhibitor Scaffolds

A key application of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical mediator in inflammatory signaling pathways. The synthesis of advanced intermediates for IRAK-4 inhibitors often involves the conversion of the hydroxymethyl group to an aldehyde, which can then participate in carbon-carbon bond-forming reactions.

Experimental Workflow: From Alcohol to a Coupled Product

The overall synthetic strategy involves a two-step process: the oxidation of the primary alcohol to an aldehyde, followed by a coupling reaction to introduce a new molecular fragment. This workflow is a common approach in the construction of complex drug-like molecules.

A tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate B Oxidation A->B Step 1 C tert-Butyl (6-formylpyridin-3-yl)carbamate B->C D Coupling Reaction C->D Step 2 E Advanced Intermediate for Kinase Inhibitor D->E TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Induces Transcription

Comparative

A Comparative Guide to Carbamate-Based Linkers in Drug Conjugate Development: Validating the Utility of Pyridinyl Building Blocks

Introduction for Researchers and Drug Development Professionals The efficacy of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for Researchers and Drug Development Professionals

The efficacy of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the linker connecting the targeting moiety to the therapeutic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while ensuring efficient cleavage at the desired site of action. Carbamate-based linkers have emerged as a versatile and widely adopted class of linkers, offering a fine balance between stability and controlled release.

This guide provides a comparative analysis of different carbamate linker strategies, supported by experimental data from peer-reviewed literature. We will use tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate as a representative building block to illustrate how such intermediates are foundational in the synthesis of these sophisticated linkers. This molecule, with its protected amine and reactive hydroxyl group, represents a key structural motif for constructing linkers used in modern medicinal chemistry.[1] Its versatility allows for its incorporation into complex molecular designs for pharmaceuticals and other fine chemicals.[1]

The Central Role of the Linker in Targeted Drug Delivery

Drug conjugates, like ADCs, operate by binding to a specific target on the cell surface (e.g., an antigen on a cancer cell), followed by internalization. Once inside the cell, the linker is cleaved by intracellular mechanisms, releasing the potent cytotoxic payload. The linker's properties dictate the conjugate's stability, pharmacokinetics, and overall therapeutic index.

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell cluster_action Cellular Action ADC ADC in Circulation (Linker Stable) Internalization Binding & Internalization (e.g., Endocytosis) ADC->Internalization Targeting Lysosome Lysosomal Trafficking (Low pH, High Protease) Internalization->Lysosome Release Payload Release (Linker Cleavage) Lysosome->Release Enzymatic or pH-mediated Cleavage Apoptosis Payload Induces Apoptosis Release->Apoptosis cluster_synthesis Hypothetical Linker Synthesis Workflow start tert-Butyl (6-(hydroxymethyl)pyridin- 3-yl)carbamate payload_attachment 1. Attach Payload (P) to -CH2OH group start->payload_attachment deprotection 2. Deprotect Amine (Remove Boc group) payload_attachment->deprotection conjugation 3. Conjugate to Targeting Moiety (T) deprotection->conjugation final_conjugate Final Drug Conjugate (T-Linker-P) conjugation->final_conjugate

References

Comparative

Performance Benchmark: tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in Palladium-Catalyzed Cross-Coupling Reactions

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the strategic introduction of functionalized pyridine rings is a cornerstone of drug dis...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic introduction of functionalized pyridine rings is a cornerstone of drug discovery and development. Among the myriad of available building blocks, tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate stands out as a versatile reagent for introducing a 3-amino-6-(hydroxymethyl)pyridine moiety. This guide provides an objective comparison of its performance in Suzuki-Miyaura cross-coupling reactions against a structurally related alternative, N-(5-bromo-2-methylpyridin-3-yl)acetamide. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal building block for their synthetic campaigns.

At a Glance: Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The performance of a building block in this reaction is critical for the efficient synthesis of target molecules. Below is a comparative summary of the performance of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate and a relevant alternative, N-(5-bromo-2-methylpyridin-3-yl)acetamide, in Suzuki coupling reactions with various arylboronic acids.

Table 1: Performance Comparison in Suzuki-Miyaura Cross-Coupling

EntryArylboronic AcidProductReagentYield (%)
1Phenylboronic acidN-(2-methyl-5-phenylpyridin-3-yl)acetamideN-(5-bromo-2-methylpyridin-3-yl)acetamide85
24-Methylphenylboronic acidN-(2-methyl-5-(p-tolyl)pyridin-3-yl)acetamideN-(5-bromo-2-methylpyridin-3-yl)acetamide82
34-Methoxyphenylboronic acidN-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamideN-(5-bromo-2-methylpyridin-3-yl)acetamide88
44-Chlorophenylboronic acidN-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamideN-(5-bromo-2-methylpyridin-3-yl)acetamide78
54-Fluorophenylboronic acidN-(5-(4-fluorophenyl)-2-methylpyridin-3-yl)acetamideN-(5-bromo-2-methylpyridin-3-yl)acetamide80

Data for N-(5-bromo-2-methylpyridin-3-yl)acetamide is sourced from a study on the synthesis of novel pyridine derivatives.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methods. This section provides the methodologies for the Suzuki-Miyaura coupling reactions cited in this guide.

General Procedure for the Suzuki-Miyaura Coupling of N-(5-bromo-2-methylpyridin-3-yl)acetamide

A mixture of N-(5-bromo-2-methylpyridin-3-yl)acetamide (0.1 g, 0.436 mmol), the respective arylboronic acid (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and potassium phosphate (1.5 mmol) is placed in a Schlenk flask.[1] To this, 1,4-dioxane (2 mL) and water (0.5 mL) are added. The reaction mixture is then stirred at 85–95 °C for over 15 hours.[1] After cooling to room temperature, the mixture is filtered and diluted with ethyl acetate (50 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired N-acylated pyridine derivative.[1]

Reaction Workflows and Logical Relationships

Visualizing the experimental workflow can provide a clear and concise understanding of the synthetic process. The following diagram, generated using Graphviz, illustrates the general workflow for the Suzuki-Miyaura coupling of a bromopyridine derivative.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromopyridine, Arylboronic Acid, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent In Schlenk Flask heat Heat and Stir (85-95 °C, >15h) solvent->heat filter Filter and Dilute with Ethyl Acetate heat->filter After Cooling extract Aqueous Work-up (Wash with Brine) filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

References

Safety & Regulatory Compliance

Safety

Proper Disposal of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate: A Comprehensive Guide

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate are critical for ensuring laboratory safety and regulato...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate are critical for ensuring laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for its proper disposal.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. All waste containing tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate must be treated as hazardous waste.[1][2]

Personal Protective Equipment (PPE): Ensure all personnel are equipped with the appropriate PPE before handling the chemical for disposal.[1][2]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile or butyl rubber)[1][3]To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles.[1]To protect eyes from splashes.
Lab Coat Standard laboratory coat.[1]To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[1]To avoid inhalation of vapors or dust.

Step-by-Step Disposal Protocol

The primary method for the disposal of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is through a licensed hazardous waste disposal facility.[2][3]

  • Waste Collection:

    • Collect waste tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in a designated, properly labeled, and sealed container.[2][4]

    • The container must be chemically compatible with the compound; high-density polyethylene (HDPE) is a suitable option.[3]

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate".[2]

    • Include the date of accumulation and any associated hazard symbols (e.g., Toxic, Irritant).[1][2]

  • Segregation of Waste:

    • Do not mix tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate waste with other incompatible waste streams.[1][2] Store it separately from strong oxidizing agents and acids.[1]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, or absorbent pads, must also be collected and disposed of as hazardous waste.[2] Place these materials in the same designated container.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1][2]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

    • Follow all institutional procedures for waste manifests and record-keeping.[2] Current practices for the disposal of waste pyridine, a related compound, often involve rotary kiln incineration.[5]

Disposal Workflow

DisposalWorkflow Disposal Workflow for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage_disposal Storage & Final Disposal A Consult SDS and Local Regulations B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste Chemical in a Designated HDPE Container B->C D Include Contaminated Materials (e.g., gloves, paper) C->D E Properly Label Container: Full Chemical Name, Hazards, Date D->E F Segregate from Incompatible Waste E->F G Store in a Secure, Ventilated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I Follow Institutional Procedures for Waste Pickup H->I J Incineration or other approved method by licensed facility I->J

References

Handling

Essential Safety and Operational Guide for Handling tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. Adherence to these guideline...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate. Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate include skin irritation, serious eye irritation, and potential respiratory irritation.[1] The signal word for this chemical is "Warning".[1] A comprehensive PPE strategy is mandatory to mitigate these risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][4]
Hand Protection Butyl rubber or PVA gloves. Nitrile gloves are not recommended for pyridine and its derivatives.[5]Provides a barrier against skin contact, which can cause irritation.[2][4][5] Always inspect gloves for degradation or punctures before use.
Body Protection Fully-buttoned lab coat.Prevents contamination of personal clothing and skin.[2][5]
Respiratory Protection Work within a certified chemical fume hood.Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[2][3][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate is crucial for safety and experimental integrity.

Preparation and Pre-Handling
  • Fume Hood Verification : Ensure the chemical fume hood is certified and operational before commencing any work.[5]

  • Emergency Equipment Check : Confirm that an eyewash station and safety shower are unobstructed and accessible.[5][6]

  • Material Assembly : Gather all necessary equipment, reagents, and a designated, labeled waste container for the chemical.[6]

Donning PPE
  • Put on all required personal protective equipment as specified in the table above before entering the designated work area.

Chemical Handling
  • Location : Conduct all manipulations of the chemical exclusively inside a chemical fume hood.[5][6]

  • Container Management : Keep the chemical container tightly sealed when not in use.[6][7]

  • Hygiene : Avoid eating, drinking, or smoking in the handling area.[3][8]

Post-Handling
  • Decontamination : Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.[6]

  • Personal Hygiene : Thoroughly wash hands and forearms with soap and water after completing work and removing PPE.[2][4]

Emergency and Disposal Plan

Emergency Procedures
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing while under a safety shower.[6] Seek medical attention if irritation occurs.[4]
Eye Contact Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing.[4] Seek medical advice if eye irritation persists.[4]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[4] Call a poison center or doctor if you feel unwell.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[4]
Spill Response
Spill SizeAction
Small Spill (<100 mL) Alert others in the vicinity. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[3][6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.[6]
Large Spill (>100 mL) Evacuate the immediate area. Contact your institution's emergency response team.[6]
Disposal Plan
  • Waste Collection : Collect all waste containing tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate in a designated, sealed, and clearly labeled hazardous waste container.[5][6]

  • Storage : Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.[5]

  • Disposal Request : When the container is full or no longer in use, complete a chemical collection request form according to your institution's guidelines.[5] Do not dispose of this chemical down the drain.[4][9]

Workflow for Safe Handling

prep 1. Preparation ppe 2. Don PPE prep->ppe Verify safety equipment handling 3. Chemical Handling (in Fume Hood) ppe->handling Enter work area post 4. Post-Handling handling->post Complete experiment emergency Emergency Procedures handling->emergency disposal 5. Waste Disposal post->disposal Segregate waste

Caption: Workflow for the safe handling of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.

References

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